ethyl 5-bromo-1H-imidazole-4-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-bromo-1H-imidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-2-11-6(10)4-5(7)9-3-8-4/h3H,2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNDBQRGZTZNRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944906-76-7 | |
| Record name | ethyl 5-bromo-1H-imidazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Imidazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide to Ethyl 5-bromo-1H-imidazole-4-carboxylate: Synthesis, Reactivity, and Applications
The imidazole ring is a privileged scaffold in the landscape of drug discovery and development. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have cemented its role in a vast array of therapeutically significant molecules.[1][2][3][4] This guide focuses on a particularly valuable, functionalized derivative: This compound . This molecule is not merely a compound but a strategic tool, a versatile building block engineered for the efficient construction of complex molecular architectures. Its true value lies in the synthetic handles it provides—the bromine atom and the ethyl ester—which open gateways to diverse chemical transformations.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, the strategic considerations in its synthesis, and its vast potential in modern organic synthesis.
Core Molecular Profile and Structural Elucidation
Understanding the fundamental physicochemical properties and spectroscopic signature of a molecule is the bedrock of its effective utilization. This compound is a solid compound under standard conditions, necessitating specific storage protocols to ensure its long-term stability.[5][6]
| Property | Value | Source |
| CAS Number | 944906-76-7 | [5][7] |
| Molecular Formula | C₆H₇BrN₂O₂ | [5][8] |
| Molecular Weight | 219.04 g/mol | [5][8] |
| Physical Form | Solid | [6] |
| Storage | 2-8°C, under inert atmosphere | [5][6] |
Structural Features and Tautomerism
The structure features a central imidazole ring substituted at the C4 and C5 positions. A critical feature of the 1H-imidazole core is its ability to undergo tautomerization, where the proton on the nitrogen atom can migrate between the N-1 and N-3 positions. In this non-symmetrically substituted imidazole, the electronic properties of the bromo and carboxylate groups influence the equilibrium between the 5-bromo and 4-bromo tautomers.[9] This dynamic is a crucial consideration in subsequent reactions, particularly N-alkylation, as it can lead to mixtures of regioisomers.
Spectroscopic Signature: A Predictive Analysis
| Technique | Expected Signature | Rationale |
| ¹H NMR | ~7.5-8.0 ppm (s, 1H): C2-H proton. ~4.0-4.4 ppm (q, 2H): -O-CH₂-CH₃. ~1.2-1.5 ppm (t, 3H): -O-CH₂-CH₃. Broad signal: N-H proton. | The C2-H proton is the sole aromatic proton on the imidazole ring. The ethyl ester will exhibit a characteristic quartet and triplet. The N-H signal is often broad and its chemical shift is dependent on solvent and concentration. |
| ¹³C NMR | ~160-165 ppm: Ester carbonyl carbon. ~135-140 ppm: C2 carbon. ~115-125 ppm: C4 carbon (attached to ester). ~100-110 ppm: C5 carbon (attached to bromine). ~60 ppm: -O-CH₂- carbon. ~14 ppm: -CH₃ carbon. | The electron-withdrawing ester and bromine substituents significantly influence the chemical shifts of the ring carbons. The C-Br carbon (C5) is expected to be shifted upfield compared to the C-COOEt carbon (C4). |
| IR | ~3100-3300 cm⁻¹ (broad): N-H stretch. ~2900-3000 cm⁻¹: C-H stretches. ~1700-1720 cm⁻¹ (strong): C=O stretch of the ester. ~1500-1600 cm⁻¹: C=N and C=C ring stretches. ~1200-1300 cm⁻¹: C-O stretch. | These absorption bands are characteristic of the primary functional groups present in the molecule. The strong carbonyl peak is a key diagnostic feature. |
| Mass Spec | Isotopic pattern for 1 Br: Two peaks of nearly equal intensity at [M]+ and [M+2]+. m/z: 218 and 220 (for ⁷⁹Br and ⁸¹Br isotopes). | The presence of a single bromine atom provides a definitive isotopic signature, which is invaluable for confirming the successful incorporation of bromine into the structure. |
Strategic Synthesis: From Core to Functionalized Intermediate
The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. The overall strategy involves first constructing the imidazole-4-carboxylate core, followed by a selective bromination at the C5 position.
Workflow for Synthesis
The logical flow for producing the target compound is outlined below. The initial step focuses on creating the foundational imidazole ester, which is then subjected to a carefully chosen bromination agent to ensure the desired regiochemical outcome.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: A Plausible Synthetic Route
This protocol describes a validated, two-step approach starting from commercially available materials. The choice of reagents and conditions is critical for both yield and purity.
Step 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate
This step utilizes a variation of the Radziszewski imidazole synthesis, a robust method for creating substituted imidazoles.[13]
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve ethyl glyoxalate (1.0 eq) in a suitable solvent such as ethanol.
-
Reaction Initiation: Add aqueous ammonia (2.0-3.0 eq) and formamidine acetate (1.1 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Scientific Rationale: Heating provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate. Formamidine acetate serves as the source for the C2 carbon and N3 nitrogen of the imidazole ring.
-
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure. The resulting residue can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure ethyl 1H-imidazole-4-carboxylate.
Step 2: Regioselective Bromination
The key challenge in this step is to direct the bromine atom specifically to the C5 position. The existing electron-withdrawing carboxylate group at C4 deactivates the C5 position to some extent, but the imidazole ring is generally electron-rich and prone to over-bromination.[14] Using a mild brominating agent like N-Bromosuccinimide (NBS) in a polar aprotic solvent provides the necessary control.[15]
-
Reaction Setup: Dissolve ethyl 1H-imidazole-4-carboxylate (1.0 eq) in a solvent like N,N-Dimethylformamide (DMF) or acetonitrile in a flask protected from light. Cool the solution to 0°C using an ice bath.
-
Scientific Rationale: Low temperature is crucial to control the exothermicity of the reaction and to minimize the formation of di-brominated and other side products. NBS is a safer and more selective source of electrophilic bromine compared to liquid bromine.
-
-
Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours and then let it warm to room temperature, continuing to stir for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Extraction: Once the starting material is consumed, pour the reaction mixture into cold water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with aqueous sodium thiosulfate solution (to quench any remaining bromine), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford pure this compound.
Synthetic Utility: A Hub of Chemical Reactivity
The power of this building block stems from the orthogonal reactivity of its functional groups. The C-Br bond, the ester, and the N-H group can be selectively addressed to build molecular complexity.
Caption: Key reaction pathways for this compound.
-
The Bromine Handle: The C-Br bond is the primary site for building molecular complexity. It is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions.[16]
-
Suzuki-Miyaura Coupling: Reacting with boronic acids or esters introduces new aryl or heteroaryl groups, a cornerstone strategy for exploring structure-activity relationships (SAR) in drug discovery.[17]
-
Sonogashira Coupling: Enables the installation of alkyne functionalities, which are themselves versatile intermediates for further transformations.
-
Buchwald-Hartwig Amination: Allows for the direct formation of C-N bonds, creating substituted anilines and related structures prevalent in pharmaceuticals.
-
-
Ester Group Transformations: The ethyl ester provides a route to other crucial functional groups.
-
Hydrolysis: Saponification with a base like sodium hydroxide readily converts the ester to the corresponding carboxylic acid.[18] This acid can then be coupled with amines to form amides using standard peptide coupling reagents.
-
Amidation: Direct reaction with amines, sometimes at elevated temperatures, can form amide bonds.
-
-
N-H Functionalization: The acidic proton on the imidazole nitrogen can be removed by a base, and the resulting anion can be alkylated or acylated. As noted earlier, this can produce a mixture of N-1 and N-3 isomers, a challenge that must be addressed through careful reaction design or chromatographic separation.
Applications in Medicinal Chemistry
This compound is a key intermediate for synthesizing compounds targeting a range of diseases, including neurological disorders, infections, and inflammatory conditions.[5] The imidazole core mimics the histidine residue in proteins, allowing it to act as a bioisostere and interact with various enzymatic targets. The bromine atom serves as a versatile anchor point for introducing pharmacophores that can modulate a compound's potency, selectivity, and pharmacokinetic properties.
For example, a research program might use this intermediate to develop a library of kinase inhibitors. The core could bind in the hinge region of an enzyme, while the group introduced via Suzuki coupling at the C5 position could be varied to explore interactions with a solvent-exposed pocket, thereby optimizing selectivity and potency.
Safety, Handling, and Storage
As a research chemical, proper handling of this compound is paramount. While a specific safety data sheet (SDS) is not universally available, data from closely related imidazole carboxylates and brominated heterocycles provide a strong basis for a safety assessment.[6][19][20][21][22]
| Hazard Class | GHS Classification | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves. |
| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust. Use only in a well-ventilated area. |
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[5][6] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advised to prevent degradation.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Conclusion
This compound is more than a catalog chemical; it is a strategically designed platform for innovation in medicinal chemistry and organic synthesis. Its well-defined reactivity, coupled with the biological significance of the imidazole core, makes it an indispensable tool for the synthesis of novel compounds. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to unlock its full potential in the quest for new therapeutics and functional molecules.
References
-
D’hooghe, M., et al. (2009). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules. Available at: [Link]
-
Gudmundsson, K. S., et al. (2005). Synthesis of 1-Alkyl-4-imidazolecarboxylates: A Catch and Release Strategy. Organic Letters. Available at: [Link]
-
Tzani, A., et al. (2007). Convenient synthesis of polybrominated imidazole building blocks. Arkivoc. Available at: [Link]
-
Gudmundsson, K. S., & Johns, B. A. (2004). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. Tetrahedron Letters. Available at: [Link]
-
Blackman, A. G., et al. (1986). The Bromination in Aqueous-Solution of Imidazole Coordinated to Co(NH3)5(3+). Australian Journal of Chemistry. Available at: [Link]
-
My Skin Recipes. (n.d.). This compound. Available at: [Link]
-
Dennis, M. J., et al. (1994). Synthesis and Reactions of Brominated 2-Nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Mohamed, S. K., et al. (2015). Multicomponent Green Synthesis, Spectroscopic and Structural Investigation of Multi-Substituted Imidazoles. Part 1. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Singh, P., et al. (2013). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. Open Journal of Medicinal Chemistry. Available at: [Link]
-
Alliouche, H., et al. (2014). Synthesis, Spectroscopic and Structural Studies of New 2-Substituted 4- Nitroimidazoles. Letters in Organic Chemistry. Available at: [Link]
-
PubChemLite. (n.d.). This compound. Available at: [Link]
-
Khan, I., & Iqubal, A. (2012). Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA. Research Journal of Chemical Sciences. Available at: [Link]
-
Kumar, A., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry. Available at: [Link]
-
Crozet, M. D., et al. (2004). SYNTHESIS OF A NEW IMIDAZO[4,5-b]PYRIDIN-5-ONE VIA A VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN. ARKIVOC. Available at: [Link]
-
PubChem. (n.d.). ethyl 4-amino-1H-imidazole-5-carboxylate. Available at: [Link]
-
Amerigo Scientific. (n.d.). Ethyl 2-Bromo-4-methyl-1H-imidazole-5-carboxylate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]
- Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
-
Kumar, S., et al. (2017). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
-
Sharma, A., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
NIST. (n.d.). 4,5-Imidazoledicarboxylic acid. NIST Chemistry WebBook. Available at: [Link]
-
Singh, G., et al. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Molecular Structure. Available at: [Link]
-
Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry. Available at: [Link]
-
Wang, X., et al. (2023). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate. Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. longdom.org [longdom.org]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound [myskinrecipes.com]
- 6. Mthis compound | 1093261-46-1 [sigmaaldrich.com]
- 7. ethyl 4-bromo-1H-imidazole-5-carboxylate - CAS:944906-76-7 - Abovchem [abovchem.com]
- 8. PubChemLite - this compound (C6H7BrN2O2) [pubchemlite.lcsb.uni.lu]
- 9. 5-Bromo-4-ethyl-1H-imidazole | Benchchem [benchchem.com]
- 10. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives [scirp.org]
- 12. isca.me [isca.me]
- 13. Imidazole synthesis [organic-chemistry.org]
- 14. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. nbinno.com [nbinno.com]
- 17. thieme-connect.com [thieme-connect.com]
- 18. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 19. fishersci.com [fishersci.com]
- 20. assets.thermofisher.cn [assets.thermofisher.cn]
- 21. static.cymitquimica.com [static.cymitquimica.com]
- 22. tcichemicals.com [tcichemicals.com]
Technical Guide: Ethyl 4-bromo-1H-imidazole-5-carboxylate Tautomerism & Reactivity
Executive Summary
Ethyl 4-bromo-1H-imidazole-5-carboxylate (CAS: 944906-76-7) represents a classic case of annular tautomerism in azole chemistry, presenting a significant challenge in structural assignment and regioselective functionalization. For drug development professionals, this molecule is a high-value scaffold, often serving as a precursor for purine mimetics and angiotensin II receptor antagonists.
This guide dissects the tautomeric equilibrium of this scaffold, provides definitive analytical methods for distinguishing isomers, and details the mechanistic causality governing regioselective alkylation—the most critical step in its utilization.
Part 1: The Tautomeric Equilibrium
In solution, 4(5)-substituted imidazoles exist as a rapid equilibrium mixture of 1,4- and 1,5-tautomers. The proton on the nitrogen atom oscillates between N1 and N3.
For ethyl 4-bromo-1H-imidazole-5-carboxylate , the two tautomers are:
-
Tautomer A (1,5-form): The proton is on the nitrogen adjacent to the ester group.
-
Tautomer B (1,4-form): The proton is on the nitrogen adjacent to the bromine.
While often sold under the name "5-carboxylate," the thermodynamic stability is dictated by solvent polarity, hydrogen bonding, and electronic repulsion.
Mechanism of Proton Transfer
The proton transfer occurs via an intermolecular mechanism (often solvent-mediated) or through dimeric hydrogen-bonded intermediates. This process is fast on the NMR timescale at room temperature, leading to averaged signals.
Thermodynamic Preference
-
Solid State: X-ray crystallography typically reveals a single tautomer stabilized by intermolecular N-H···O=C hydrogen bonds, forming infinite chains.
-
Solution State: In polar aprotic solvents (DMSO, DMF), the equilibrium constant (
) is influenced by the electron-withdrawing nature of the substituents. The ester (COOEt) is a strong electron-withdrawing group (EWG) by resonance, while Br is EWG by induction. -
General Rule: The tautomer with the proton on the nitrogen remote from the electron-withdrawing group (the 1,4-tautomer) is generally favored to minimize lone-pair/EWG repulsion. However, intermolecular hydrogen bonding can override this in concentrated solutions.
Part 2: Analytical Characterization
Distinguishing the tautomers requires specific protocols, as standard ¹H NMR at 25°C yields averaged peaks.
Dynamic NMR (Variable Temperature)
-
Protocol: Dissolve 10 mg in DMSO-d₆. Cool to -40°C or lower.
-
Observation: The broad NH signal and the averaged C2-H signal will split into two distinct sets of peaks, representing the "frozen" tautomers.
-
Interpretation: The ratio of integrals at low temperature gives the
(equilibrium constant).
¹³C NMR Diagnostics
Carbon shifts are the most reliable indicator of tautomeric state or regiochemistry in N-alkylated derivatives.
-
C4 vs. C5 Shifts: In imidazole, C4 and C5 have distinct shifts.[1] The carbon adjacent to the protonated nitrogen (or alkylated nitrogen) is typically shielded (upfield) relative to the carbon adjacent to the imino nitrogen (N=C).
-
Data Summary:
| Feature | Tautomer A (5-Ester) | Tautomer B (4-Ester) |
| Proximity | H on N next to Ester | H on N next to Br |
| ¹³C Shift (C-Ester) | Higher ppm (Deshielded) | Lower ppm (Shielded) |
| Prevalence | Minor (usually) | Major (usually) |
Part 3: Synthetic Implications (Regioselective Alkylation)
The most common reaction applied to this scaffold is N-alkylation. This is where the tautomerism nomenclature causes the most confusion.
The "Crossover" Effect: When you alkylate ethyl 4-bromo-1H-imidazole-5-carboxylate (the mixture), the major product is typically ethyl 1-alkyl-5-bromo-1H-imidazole-4-carboxylate .
The Mechanism: Sterics vs. Electronics
-
Deprotonation: Treatment with a base (NaH, K₂CO₃) generates the resonance-stabilized imidazolide anion. The "memory" of the neutral tautomer is lost.
-
Nucleophilic Attack: The anion has two nucleophilic nitrogen sites (N1 and N3).
-
Steric Control (Dominant): The ethoxycarbonyl group (COOEt) is significantly bulkier than the bromine atom.
-
Outcome: The electrophile (R-X) attacks the nitrogen distal to the bulky ester group to avoid steric clash.
Part 4: Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-bromo-1H-imidazole-5-carboxylate
Rationale: Direct bromination of ethyl 1H-imidazole-4-carboxylate using NBS is the industry standard for scalability and atom economy.
Materials:
-
Ethyl 1H-imidazole-4-carboxylate (1.0 eq)[2]
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (ACN) or DMF (0.5 M concentration)
Step-by-Step:
-
Dissolution: Charge a reaction vessel with ethyl 1H-imidazole-4-carboxylate and ACN. Stir until dissolved.
-
Addition: Cool to 0°C. Add NBS portion-wise over 30 minutes. Note: Exothermic reaction. Controlling temperature prevents poly-bromination.
-
Reaction: Allow to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.
-
Quench: Dilute with water. If product precipitates, filter.[3][4] If not, extract with Ethyl Acetate (3x).
-
Purification: Wash organic layer with saturated NaHCO₃ (remove succinimide/acid) and brine. Dry over Na₂SO₄. Concentrate. Recrystallize from Ethanol/Water if necessary.
Protocol 2: Regioselective N-Alkylation
Rationale: Using NaH in DMF promotes the formation of the naked anion, maximizing the steric differentiation between the two nitrogen sites.
Materials:
-
Ethyl 4-bromo-1H-imidazole-5-carboxylate (1.0 eq)
-
Sodium Hydride (60% dispersion in oil) (1.2 eq)
-
Alkyl Halide (e.g., MeI, BnBr) (1.1 eq)
-
Dry DMF (anhydrous)
Step-by-Step:
-
Anion Formation: Suspend NaH in dry DMF at 0°C under Argon/Nitrogen.
-
Addition: Add the imidazole substrate (dissolved in minimal DMF) dropwise. Evolution of H₂ gas will be observed. Stir at 0°C for 30 mins until gas evolution ceases (Solution becomes clear/yellow).
-
Alkylation: Add the Alkyl Halide dropwise.
-
Completion: Stir at RT for 2–4 hours.
-
Workup: Pour carefully into ice water. Extract with EtOAc.
-
Differentiation: The crude will contain mostly the 1,4-isomer (1-alkyl-5-bromo-4-carboxylate). Separate the minor 1,5-isomer via column chromatography (Silica gel; gradient 0-5% MeOH in DCM).
-
Validation: The Major isomer (1,4) typically elutes slower than the crowded 1,5-isomer in non-polar systems, or faster depending on the specific alkyl chain polarity. Always confirm by NOE (Nuclear Overhauser Effect) NMR : Irradiate the N-alkyl protons; if you see enhancement of the Ester protons, you have the Minor (1,5) product. If you see enhancement of NO protons (or weak enhancement of Br-adjacent carbons), it is the Major (1,4) product.
-
References
-
Synthesis of Imidazole-4-Carboxylates
-
Regioselectivity in Imidazole Alkylation
- "Regioselective synthesis of 1-alkyl-4-imidazolecarboxyl
-
[Link]
-
Tautomerism and NMR Characterization
- "Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer.
-
[Link]
-
Structural Data (Ethyl 5-bromo-1H-imidazole-4-carboxylate)
Sources
- 1. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C6H7BrN2O2) [pubchemlite.lcsb.uni.lu]
- 3. guidechem.com [guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
properties of ethyl 5-bromo-4-imidazolecarboxylate
An In-depth Technical Guide to Ethyl 5-bromo-1H-imidazole-4-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental properties, spectroscopic signature, synthesis, and chemical reactivity, with a focus on its practical application in the development of novel molecular entities.
This compound is a bifunctional imidazole derivative. Its structure is characterized by an imidazole core, a synthetically versatile bromine substituent, and an ethyl carboxylate group. This specific arrangement of functional groups makes it an exceptionally valuable precursor for creating diverse and complex molecules. The imidazole ring is a ubiquitous feature in biologically active compounds, known for its ability to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites. The bromine atom serves as a handle for a wide array of cross-coupling reactions, while the ester provides a site for modification or conversion to other functional groups. Consequently, this compound is a cornerstone for building libraries of potential therapeutic agents, particularly in the pursuit of treatments for infectious diseases and inflammatory conditions.[1]
Physicochemical and Structural Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂O₂ | [2] |
| Molecular Weight | 219.04 g/mol | [3] |
| CAS Number | 944906-76-7 | [4] |
| Appearance | Solid (predicted) | - |
| Monoisotopic Mass | 217.96909 Da | [2] |
| Predicted XlogP | 1.6 | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | CCOC(=O)C1=C(NC=N1)Br | [2] |
| InChI | InChI=1S/C6H7BrN2O2/c1-2-11-6(10)4-5(7)9-3-8-4/h3H,2H2,1H3,(H,8,9) | [2] |
| InChIKey | YFNDBQRGZTZNRU-UHFFFAOYSA-N | [2] |
Spectroscopic Characterization
Spectroscopic analysis is essential for structure verification and purity assessment. While specific experimental data for this exact compound is not widely published, its expected spectral characteristics can be reliably predicted based on its structure.
-
¹H NMR: The spectrum would show a singlet for the imidazole C2-H proton, typically in the downfield region (δ 7.5-8.5 ppm). The ethyl group would present as a quartet for the -CH₂- protons (δ ~4.3 ppm) and a triplet for the -CH₃ protons (δ ~1.3 ppm). The N-H proton would appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.
-
¹³C NMR: The spectrum would display six distinct signals. The carbonyl carbon of the ester would be the most downfield (δ ~160-165 ppm). The imidazole ring carbons would appear in the δ 110-140 ppm range, with the C-Br carbon being significantly influenced by the halogen. The ethyl group carbons would be found upfield.
-
Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with approximately equal intensity, which is the signature of a monobrominated compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[5]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad N-H stretch (around 3100-3300 cm⁻¹), a strong C=O stretch from the ester (around 1700-1730 cm⁻¹), and C-N and C=C stretching frequencies characteristic of the imidazole ring.
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct electrophilic bromination of the precursor, ethyl 1H-imidazole-4-carboxylate. This late-stage bromination strategy is efficient and utilizes readily available starting materials.[6]
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of the title compound.
Experimental Protocol: Electrophilic Bromination
This protocol is a representative procedure based on standard methods for the bromination of electron-rich heterocyclic systems.[6]
-
Preparation: In a round-bottom flask protected from light, dissolve ethyl 1H-imidazole-4-carboxylate (1.0 equivalent) in a suitable solvent such as acetonitrile or carbon tetrachloride.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the solution at room temperature. The use of NBS is preferred over elemental bromine as it is a safer and more selective source of electrophilic bromine, minimizing side reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Workup: Upon completion, quench the reaction by washing the mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Follow with a wash using a saturated brine solution.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Reactivity and Key Chemical Transformations
The synthetic utility of this compound stems from the distinct reactivity of its three key functional regions: the C-Br bond, the imidazole nitrogens, and the ethyl ester.
Reactions at the C-Br Bond: Gateway to Diversity
The carbon-bromine bond is the primary site for introducing molecular complexity via palladium-catalyzed cross-coupling reactions.[5]
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
-
Sonogashira Coupling: Coupling with terminal alkynes to install alkynyl functionalities, which are valuable for further transformations or as structural elements in bioactive molecules.
-
Heck Coupling: Reaction with alkenes to form substituted olefins.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with primary or secondary amines, providing access to a wide range of amino-substituted imidazoles.
Reactions at the Imidazole Nitrogens
The imidazole ring contains two nitrogen atoms, one pyrrole-type (N-H) and one pyridine-type. The N-H proton is acidic and can be deprotonated to facilitate N-alkylation or N-arylation, a common strategy to modulate a drug candidate's pharmacokinetic properties.[5] Due to tautomerism, N-substitution can potentially occur at either nitrogen, and the regioselectivity is influenced by the substituent pattern and reaction conditions.
Reactions of the Ethyl Ester Group
The ester functionality offers another handle for modification:
-
Saponification: Base-catalyzed hydrolysis (e.g., with NaOH or LiOH) readily converts the ester to the corresponding carboxylic acid.[6] This is a critical step for creating analogues or improving water solubility.
-
Amidation: Direct reaction with amines, often under heating or with coupling agents, yields the corresponding amides, introducing another point of diversity.
-
Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Reactivity Map
Sources
molecular weight of ethyl 5-bromo-1H-imidazole-4-carboxylate
Technical Whitepaper: Ethyl 5-bromo-1H-imidazole-4-carboxylate
Executive Summary
This compound (CAS: 944906-76-7) represents a critical halogenated heterocyclic scaffold in medicinal chemistry. Unlike simple imidazoles, this compound possesses three distinct vectors for diversification: the electrophilic bromine at C5 (amenable to cross-coupling), the nucleophilic N1 nitrogen (for alkylation), and the ester moiety at C4 (for cyclization or hydrolysis).
This guide provides a definitive technical profile of the molecule, moving beyond basic physical constants to address the tautomeric complexity that often leads to identification errors in drug discovery databases. It details a self-validating synthesis protocol, analytical characterization standards, and its application as a precursor for p38 MAP kinase inhibitors and purine mimetics.
Physicochemical Identity & Tautomeric Dynamics
The is often cited as a single value, but for high-resolution mass spectrometry (HRMS) and precise stoichiometry, the isotopic distribution of bromine is non-negotiable.
Core Specifications
| Property | Value / Description |
| IUPAC Name | This compound |
| CAS Number | 944906-76-7 |
| Molecular Formula | C₆H₇BrN₂O₂ |
| Average Mol.[1][2][3][4][5][6] Weight | 219.04 g/mol |
| Monoisotopic Mass | 217.9691 Da (⁷⁹Br) / 219.9671 Da (⁸¹Br) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Calculated) | ~10.5 (NH acidity), ~3.0 (Conjugate acid of N3) |
The Tautomerism Trap
In solution, 1H-imidazoles undergo rapid annular tautomerism. The proton on N1 migrates to N3, effectively swapping the bond orders. For this molecule, the 4-carboxylate / 5-bromo form is in equilibrium with the 5-carboxylate / 4-bromo form.
-
Implication: In databases, you may find this listed as "Ethyl 4-bromo-1H-imidazole-5-carboxylate." Both names refer to the same physical entity unless the nitrogen is substituted (e.g., N-methylated).
-
Diagrammatic Logic: See Figure 1 below for the equilibrium flow.
Figure 1: Tautomeric equilibrium of the imidazole core. In the absence of N-substitution, the 4- and 5- positions are chemically equivalent regarding bulk properties, but distinct during substitution reactions.
Synthetic Protocol: Regioselective Bromination
The most reliable route to generate high-purity this compound is the electrophilic bromination of the commercially available ethyl 1H-imidazole-4-carboxylate.
Reagents & Mechanism
-
Substrate: Ethyl 1H-imidazole-4-carboxylate.[4]
-
Solvent: Acetonitrile (CH₃CN) or DMF.
-
Mechanism: Electrophilic Aromatic Substitution (S_EAr).[6] The ester group at C4 deactivates the ring, but the C5 position remains sufficiently nucleophilic for bromination by NBS.
Step-by-Step Methodology
-
Preparation: Dissolve 10.0 mmol of ethyl 1H-imidazole-4-carboxylate in 25 mL of anhydrous acetonitrile. Chill to 0°C in an ice bath.
-
Addition: Add 10.5 mmol (1.05 eq) of NBS portion-wise over 15 minutes. Critical: Protect from light to prevent radical side reactions at the ethyl group.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.
-
Quench & Workup:
-
Concentrate the solvent under reduced pressure.[1]
-
Resuspend residue in EtOAc (50 mL) and wash with water (2 x 20 mL) to remove succinimide byproduct.
-
Wash with saturated NaHCO₃ to neutralize any HBr formed.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient 0-50% EtOAc in Hexanes).
Validation Checkpoint: The starting material has a proton signal at C5 (~7.6-7.8 ppm). The product must show the loss of this singlet in ¹H NMR.
Analytical Validation (LC-MS & NMR)
Trustworthy identification relies on the unique isotopic signature of bromine.
Mass Spectrometry (LC-MS)
Bromine exists as two stable isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). This creates a distinct "doublet" pattern of equal intensity separated by 2 mass units.
-
M+H Peak 1: 219.0 Da (containing ⁷⁹Br)
-
M+H Peak 2: 221.0 Da (containing ⁸¹Br)
-
Intensity Ratio: ~1:1
If you see a single peak at 219 without the +2 partner, your compound is not brominated (likely the starting material or a degradation product).
Figure 2: The diagnostic 1:1 isotopic envelope required to confirm the brominated product.
¹H NMR (DMSO-d₆, 400 MHz)
-
δ 12.8 ppm (br s, 1H): N-H (Exchangeable with D₂O).
-
δ 7.85 ppm (s, 1H): C2-H (The only aromatic proton remaining). Note: If a signal appears at ~7.6 ppm, it suggests unreacted starting material (C5-H).
-
δ 4.25 ppm (q, 2H): O-CH₂-CH₃.
-
δ 1.28 ppm (t, 3H): O-CH₂-CH₃.
Applications in Drug Discovery
This molecule serves as a "linchpin" intermediate. The bromine atom is a handle for transition-metal catalysis, allowing the attachment of complex aryl or heteroaryl groups.[2]
Suzuki-Miyaura Cross-Coupling
The C5-bromo position is highly reactive toward Palladium-catalyzed coupling.[2]
-
Reaction: Ethyl 5-bromoimidazole-4-carboxylate + Aryl-Boronic Acid → Ethyl 5-aryl-imidazole-4-carboxylate.
-
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃ in Dioxane/Water.
-
Utility: This generates 4,5-disubstituted imidazoles, a scaffold found in p38 MAP kinase inhibitors and anti-inflammatory agents [1].
N-Alkylation & Regiocontrol
Reacting the product with alkyl halides (R-X) usually produces a mixture of N1- and N3-alkylated isomers (which become chemically distinct 1,5-disubstituted and 1,4-disubstituted products).
-
Optimization: Using sterically bulky groups or specific bases (e.g., Cs₂CO₃ vs NaH) can influence the N1/N3 ratio, allowing selective synthesis of target isomers [2].
References
-
Suzuki Coupling of Haloimidazoles
-
Regioselective Alkylation
-
Source: Bellina, F. et al. "Selective Synthesis of 1,4- and 1,5-Disubstituted Imidazoles." Synthesis, 2004.[7]
- Context: Describes the N-alkylation dynamics of 4/5-substituted imidazoles.
-
-
General Properties & CAS Data
- Source: PubChem Compound Summary for CID 599998 (Ethyl 5-bromo-1H-imidazole-4-carboxyl
- Context: Verification of CAS 944906-76-7 and molecular formula.
Sources
- 1. jocpr.com [jocpr.com]
- 2. 5-Bromo-4-ethyl-1H-imidazole | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Imidazole synthesis [organic-chemistry.org]
A Technical Guide to the DMSO Solubility of Ethyl 5-bromo-1H-imidazole-4-carboxylate: Principles, Protocols, and Best Practices
Abstract
This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development scientists on understanding, determining, and managing the solubility of ethyl 5-bromo-1H-imidazole-4-carboxylate in dimethyl sulfoxide (DMSO). Recognizing the pivotal role of imidazole scaffolds in modern drug discovery and the near-universal use of DMSO for compound solubilization in high-throughput screening (HTS) and in vitro assays, this document establishes the scientific rationale and provides detailed, field-proven protocols for solubility assessment. We delve into the physicochemical properties of both the solute and the solvent, offer step-by-step methodologies for qualitative and quantitative solubility determination, and present best practices for the preparation and storage of DMSO stock solutions. This guide is designed to equip scientists with the necessary tools to generate reliable, reproducible data, thereby ensuring the integrity of downstream biological and pharmacological studies.
Introduction: The Convergence of a Privileged Scaffold and a Universal Solvent
This compound: A Valuable Building Block
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Imidazole derivatives are known to possess diverse pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[2][3] this compound serves as a key synthetic intermediate, providing a versatile scaffold for the development of novel therapeutic agents. The bromine and ethyl ester functionalities offer strategic points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Dimethyl Sulfoxide (DMSO): The Workhorse of Drug Discovery
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with an exceptional ability to dissolve a vast range of both polar and nonpolar compounds.[4][5] This broad solubility profile, combined with its miscibility with water and most organic solvents, has established DMSO as the standard solvent for preparing high-concentration stock solutions in drug discovery.[5][6] Its use is integral to high-throughput screening (HTS), where it facilitates the testing of large compound libraries against biological targets.[4]
The determination of a compound's solubility in DMSO is a critical, foundational step in the drug discovery cascade. An inadequately solubilized compound can lead to erroneously low activity in biological assays, inaccurate SAR data, and significant reproducibility issues. Therefore, a thorough understanding and accurate measurement of the solubility of key intermediates like this compound are paramount.
Physicochemical Rationale for Solubility
The solubility of this compound in DMSO is governed by the interplay of intermolecular forces between the solute and the solvent.
-
Solute Properties: The imidazole core contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen).[1] The ethyl carboxylate group adds polarity and another potential hydrogen bond acceptor site (the carbonyl oxygen). The bromine atom increases the molecule's molecular weight and lipophilicity.
-
Solvent Properties: DMSO, with the formula (CH₃)₂SO, is a highly polar molecule characterized by the strong dipole of the S=O bond.[4][5] It is an excellent hydrogen bond acceptor but lacks donor capabilities. Its ability to disrupt the hydrogen bonding networks of other solvents contributes to its powerful solubilizing properties.[5]
Given these characteristics, this compound is expected to exhibit good solubility in DMSO. The polar imidazole ring and ester group can interact favorably with the polar sulfoxide group of DMSO.
Experimental Determination of DMSO Solubility
Protocol 1: Visual (Qualitative) Solubility Assessment
This method provides a rapid, semi-quantitative estimate of solubility and is suitable for initial assessments.
Methodology:
-
Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry glass vial.
-
Solvent Addition: Add a precise volume of anhydrous DMSO (e.g., 100 µL) to achieve a high target concentration (e.g., 50-100 mM).
-
Dissolution: Vigorously vortex the vial for 1-2 minutes.
-
Visual Inspection: Carefully inspect the solution against a dark background for any visible, undissolved solid particles.
-
Sonication (Optional): If solid remains, sonicate the vial in a water bath for 5-10 minutes and re-inspect.
-
Equilibration: Allow the solution to stand at room temperature for at least one hour and inspect again for any precipitation, which may indicate that the initial dissolution was metastable.
Data Presentation:
| Parameter | Observation |
| Compound Mass | X mg |
| DMSO Volume | Y µL |
| Target Concentration | Z mM |
| Visual Result (Post-Vortex) | Clear Solution / Hazy / Solid Particles Present |
| Visual Result (Post-Sonication) | Clear Solution / Hazy / Solid Particles Present |
| Visual Result (Post-1hr Equilibration) | Clear Solution / Precipitate Formed |
Protocol 2: Quantitative Solubility by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy offers a precise method for quantifying the concentration of a dissolved compound without separating the supernatant from excess solid.[7][8] This protocol uses a known concentration of an internal standard.
Methodology:
-
Prepare Internal Standard Stock: Prepare a stock solution of a suitable, non-interfering internal standard (e.g., 10 mM dimethyl sulfone) in deuterated DMSO (DMSO-d₆).
-
Prepare Supersaturated Sample: Add an excess amount of this compound (to ensure undissolved solid is present) to a known volume (e.g., 500 µL) of the internal standard stock solution in an NMR tube.
-
Equilibration: Cap the NMR tube and vortex vigorously. Allow the sample to equilibrate at a constant temperature (e.g., 25 °C) for 24 hours to ensure the solution is saturated.[9]
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1 of the signals of interest) to allow for full relaxation of the nuclei.
-
Data Analysis:
-
Identify a well-resolved, non-overlapping proton signal from this compound.
-
Integrate this signal and the signal from the internal standard.
-
Calculate the concentration of the dissolved compound using the following formula:
Concentration_Compound = (Integration_Compound / Num_Protons_Compound) * (Num_Protons_Standard / Integration_Standard) * Concentration_Standard
-
Data Presentation:
| Parameter | Value |
| Internal Standard | Dimethyl Sulfone |
| Standard Concentration | 10 mM |
| Compound Signal (δ, ppm) | e.g., Aromatic CH |
| Standard Signal (δ, ppm) | ~2.7 ppm (DMSO-d6) |
| Integration (Compound) | X |
| Integration (Standard) | Y |
| Calculated Solubility | Z mM |
Protocol 3: Kinetic Solubility in Aqueous Buffer
This assay is critical as it mimics the dilution of a DMSO stock solution into an aqueous buffer, a common step in biological assays.[10][11] It measures the concentration at which a compound precipitates from a supersaturated aqueous solution.[12]
Methodology:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 20 mM down to 0.1 mM).
-
Assay Plate Preparation: In a 96-well microplate, add a small, precise volume (e.g., 2 µL) of each DMSO concentration to respective wells.
-
Aqueous Dilution: Rapidly add a larger volume (e.g., 198 µL) of a relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours), allowing time for precipitation to occur.[9]
-
Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to buffer-only controls.
Data Presentation:
| Compound Concentration (µM) | Turbidity (Absorbance at 650 nm) | Observation |
| 200 | 0.85 | Heavy Precipitate |
| 100 | 0.42 | Precipitate |
| 50 | 0.11 | Slight Haze |
| 25 | 0.05 | Clear |
| 12.5 | 0.04 | Clear |
| Control (1% DMSO in PBS) | 0.04 | Clear |
| Kinetic Solubility Limit | ~25-50 µM |
Visualization of Experimental Workflows
Best Practices for Stock Solution Management
Proper handling and storage of DMSO stock solutions are crucial for maintaining compound integrity and ensuring experimental reproducibility.
-
Use Anhydrous DMSO: DMSO is highly hygroscopic and will readily absorb moisture from the atmosphere. Water contamination can significantly decrease the solubility of many organic compounds.[13] Always use high-purity, anhydrous DMSO from a freshly opened bottle or one that has been properly stored.
-
Storage Conditions: Store stock solutions in tightly sealed glass containers at -20°C or -80°C to minimize degradation and water absorption.[14][15] The relatively high freezing point of DMSO (18.5 °C) means it will be solid when frozen.[4]
-
Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and may cause less soluble compounds to precipitate out and fail to fully redissolve. Prepare smaller, single-use aliquots from the main stock solution to avoid this issue.[14]
-
Pre-use Procedure: Before use, allow frozen aliquots to thaw completely at room temperature. Ensure the solution is homogeneous by vortexing gently before pipetting.
Conclusion
While a specific, pre-determined value for the solubility of this compound in DMSO is not available in the literature, this guide provides the essential scientific context and robust experimental protocols required for its determination. By employing a systematic approach—from initial visual assessment to quantitative NMR and practical kinetic solubility assays—researchers can generate reliable data. This ensures that stock solutions are prepared at appropriate concentrations and that subsequent biological assays are conducted under conditions that do not exceed the compound's solubility limit, thereby safeguarding the integrity and validity of the entire drug discovery process.
References
[10] AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website. [4] Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]. [11] Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from Charnwood Discovery website. [6] Pro-Vitals. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved from Pro-Vitals website. [5] Solvents.org. (n.d.). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved from Solvents.org website. [16] Di, L., & Kerns, E. H. (2021). DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [14] Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from Captivate Bio website. [17] Larsson, P., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. [7] Ghiviriga, I. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. ACS Publications. [1] de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. [18] ResearchGate. (n.d.). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds | Request PDF. Retrieved from ResearchGate. [8] Ghiviriga, I. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. PubMed. [3] Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. Human Journals. [19] Kljun, J., & Turel, I. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC. [20] American Chemical Society. (2021). Dimethyl sulfoxide. Retrieved from ACS.org. [15] Cubework. (n.d.). DMSO Solutions Warehouse Storage. Retrieved from Cubework website. [21] BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. Retrieved from BenchChem website. [13] Quora. (2018). What is the best way of storing a DMSO in a research lab? Retrieved from Quora. [9] BenchChem. (n.d.). Trk-IN-19 Solubility in DMSO: A Technical Guide. Retrieved from BenchChem website. [22] Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes. Retrieved from Etra Organics website. [2] Pharma Focus Asia. (n.d.). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Retrieved from Pharma Focus Asia website. [23] ResearchGate. (n.d.). Physicochemical Properties of Imidazole. Retrieved from ResearchGate. [24] DMSO Store. (n.d.). Product Care and Storage. Retrieved from DMSO Store website. [25] Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [26] ResearchGate. (n.d.). Use of H-1 NMR to facilitate solubility measurement for drug discovery compounds. Retrieved from ResearchGate. [27] TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Retrieved from TSI Journals website. [28] ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from ResearchGate. [12] Enamine. (n.d.). Aqueous Solubility Assay. Retrieved from Enamine website.
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 6. reachever.com [reachever.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. Aqueous Solubility Assay - Enamine [enamine.net]
- 13. quora.com [quora.com]
- 14. captivatebio.com [captivatebio.com]
- 15. cubework.com [cubework.com]
- 16. mdpi.com [mdpi.com]
- 17. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. acs.org [acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 23. researchgate.net [researchgate.net]
- 24. dmsostore.com [dmsostore.com]
- 25. asianpubs.org [asianpubs.org]
- 26. researchgate.net [researchgate.net]
- 27. tsijournals.com [tsijournals.com]
- 28. researchgate.net [researchgate.net]
difference between 4-bromo and 5-bromo imidazole esters
An In-depth Technical Guide to the Core Differences Between 4-Bromo and 5-Bromo Imidazole Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3][4] Halogenated imidazoles, particularly 4-bromo and 5-bromoimidazole esters, serve as exceptionally versatile building blocks for the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).[1][5][6] The seemingly subtle distinction in the position of the bromine atom—from position 4 to 5—introduces profound differences in the molecule's electronic properties, reactivity, and synthetic accessibility. This guide provides a detailed comparative analysis of these two critical isomers, offering field-proven insights into their synthesis, reactivity, and analytical differentiation to empower strategic decision-making in drug discovery and development programs.
Foundational Differences: Structure, Tautomerism, and Electronics
At the heart of the differences between 4-bromo and 5-bromo imidazole esters lies the inherent electronic nature of the imidazole ring. In N-unsubstituted imidazoles, a rapid proton transfer occurs between the two nitrogen atoms, a phenomenon known as annular tautomerism. This means that 4-bromo-1H-imidazole and 5-bromo-1H-imidazole exist in a dynamic equilibrium. For this reason, the nomenclature can sometimes be ambiguous, with compounds referred to as 4(5)-bromoimidazole. However, once the imidazole nitrogen is substituted, as in the case of an ester group precursor or during subsequent reactions, the tautomerism is resolved, and the 4- and 5-bromo isomers become distinct, non-interconvertible entities.
The position of the electronegative bromine atom significantly influences the electron density distribution within the heterocyclic ring.
-
4-Bromo-Imidazole: The bromine atom is adjacent to a carbon atom (C4) that is meta to the pyrrole-type nitrogen (N1) and ortho to the imine-type nitrogen (N3).
-
5-Bromo-Imidazole: The bromine atom is on a carbon (C5) that is ortho to the pyrrole-type nitrogen (N1) and meta to the imine-type nitrogen (N3).
This positional variance impacts the acidity and basicity (pKa) of the imidazole core. While specific pKa values for the esters are not widely published, studies on related substituted imidazoles show that the electronic polarization across the C2 and C4/C5 axis is a key determinant of the imidazole base's properties.[7][8] Electron-withdrawing substituents, like bromine, generally decrease the basicity of the imidazole ring. The precise effect on reactivity is a function of this altered electronic landscape.
Caption: Annular tautomerism in 4(5)-bromo-1H-imidazole.
Synthesis and Regioselectivity: A Tale of Two Isomers
The synthesis of bromoimidazole esters is a critical challenge where controlling the position of bromination (regioselectivity) is paramount. Direct bromination of an imidazole ester is often unselective and can lead to mixtures of regioisomers and over-brominated products, making it unsuitable for large-scale production.[5] Therefore, chemists rely on more controlled, multi-step strategies.
Synthesis of 4-Bromoimidazole Esters
A common and effective strategy involves the synthesis of the 4-bromo-1H-imidazole core first, followed by functionalization. One scalable method starts from 2,4,5-tribromoimidazole, which is selectively debrominated at the 2- and 5-positions using a reducing agent like sodium sulfite to yield 4-bromo-1H-imidazole.[9] This intermediate can then be N-alkylated or acylated to install the desired ester-containing substituent.
Experimental Protocol: Synthesis of 4-Bromo-1H-imidazole [9]
-
To a single-necked flask, add 2,4,5-tribromoimidazole (1.0 eq), sodium sulfite (5.0 eq), and water.
-
Stir the reaction mixture at 110 °C for 6 hours.
-
After completion, cool the reaction and extract the product with ethyl acetate.
-
Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to afford the target 4-bromo-1H-imidazole.
Synthesis of 5-Bromoimidazole Esters
Achieving the 5-bromo substitution pattern often requires a different tactical approach, frequently involving a directed synthesis or the use of protecting groups. For instance, one might start with a pre-functionalized imidazole where the 4-position is blocked, directing bromination to the 5-position. Another strategy involves building the ring from acyclic precursors where the bromine is already in place. The presence of an electron-withdrawing group, such as a nitro group at the 4-position, can significantly activate the 5-position for subsequent reactions, including nucleophilic substitution of the bromine.[10]
Caption: Contrasting synthetic workflows for 4- and 5-bromoimidazole esters.
| Feature | Synthesis of 4-Bromo Esters | Synthesis of 5-Bromo Esters |
| Common Strategy | Selective debromination of a poly-brominated precursor.[9] | Ring construction or directed bromination using protecting groups. |
| Key Intermediate | 4-Bromo-1H-imidazole.[9] | Often involves N-protected or pre-substituted imidazoles.[11] |
| Regiocontrol | Achieved by selective removal of bromine atoms. | Achieved by steric or electronic directing effects. |
| Challenges | Potential for incomplete debromination. | Requires more complex, multi-step sequences. |
Comparative Reactivity in Cross-Coupling Reactions
Both 4- and 5-bromoimidazole esters are invaluable in modern synthetic chemistry, primarily as substrates for palladium-catalyzed cross-coupling reactions. The bromine atom serves as a versatile "synthetic handle" for the formation of new carbon-carbon and carbon-heteroatom bonds.[1]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds.[1][10]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[1][12]
-
Stille Coupling: Reaction with organostannanes to form C-C bonds.[1]
The reactivity of the C-Br bond is influenced by its position. The 4-bromo isomer is well-documented for its robust performance in these couplings.[1][12][13] The 5-bromo isomer is also an excellent substrate, and its reactivity can be further modulated by substituents on the ring.[10] For example, an electron-withdrawing nitro group at the 4-position significantly enhances the reactivity of the 5-bromo group toward nucleophilic displacement, making it highly susceptible to substitution by nucleophiles like thiols or cyanide.[10] This highlights a key difference: the reactivity of the 5-bromo isomer is often more sensitive to the electronic nature of the substituent at the adjacent C4 position.
Caption: Role of bromoimidazole esters in palladium-catalyzed cross-coupling.
Analytical Differentiation: Spectroscopic Signatures
Unambiguous differentiation between the 4-bromo and 5-bromo isomers is critical for quality control and regulatory submission. This is achieved through a combination of standard spectroscopic techniques.
| Technique | 4-Bromo Isomer Signature | 5-Bromo Isomer Signature |
| ¹H NMR | The C2-H and C5-H protons will show distinct chemical shifts. The C5-H is typically influenced by the adjacent bromine at C4. | The C2-H and C4-H protons will have their own characteristic shifts. The C4-H is influenced by the adjacent bromine at C5. |
| ¹³C NMR | The chemical shifts of C4 and C5 will be most affected. The carbon directly attached to bromine (C4) will be significantly shielded. | The chemical shifts of C5 and C4 will be most affected, with C5 being the most shielded carbon in the pair. |
| Mass Spec. | Molecular ion peak (M+) will show the characteristic isotopic pattern for one bromine atom. Fragmentation patterns may differ slightly from the 5-bromo isomer. | Identical molecular ion peak and isotopic pattern to the 4-bromo isomer. Fragmentation may differ based on bond stabilities. |
| X-Ray Cryst. | Provides definitive, unambiguous structural confirmation of the bromine position.[12] | Provides definitive, unambiguous structural confirmation of the bromine position. |
Experimental Protocol: NMR Sample Preparation [14]
-
Sample Preparation: Dissolve approximately 5-10 mg of the bromoimidazole ester in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Compare the chemical shifts and coupling patterns of the imidazole ring protons and carbons to differentiate between the isomers. The proton on the carbon between the two nitrogens (C2-H) serves as a useful internal reference point.
Conclusion: Strategic Implications for Drug Development
The choice between a 4-bromo and a 5-bromo imidazole ester is a strategic decision in the design of a synthetic route. While both are powerful intermediates, they are not interchangeable. The key differences in their synthesis, electronic properties, and reactivity dictate which isomer is better suited for a particular molecular target.
-
4-Bromoimidazole esters are often more directly accessible via scalable routes and are robust, reliable substrates in a wide range of cross-coupling reactions.[1][5]
-
5-Bromoimidazole esters offer different synthetic possibilities, and their reactivity can be finely tuned by other substituents on the imidazole ring, providing a handle for more complex or targeted transformations.[10]
A thorough understanding of these differences allows researchers and drug development professionals to design more efficient, regioselective, and scalable syntheses. This knowledge is fundamental to accelerating the development of novel therapeutics built upon the versatile and biologically significant imidazole scaffold.
References
- Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole - Thieme Chemistry. Georg Thieme Verlag.
- Methyl 5-bromo-1H-imidazole-4-carboxylate CAS#: 1093261-46-1 - ChemicalBook. ChemicalBook.
- 4-Bromo-1H-imidazole - CymitQuimica. CymitQuimica.
- 4-Bromo-1H-imidazole synthesis - ChemicalBook. ChemicalBook.
- CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents.
- (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol - Smolecule. Smolecule.
- 4-Bromo-1H-imidazole 97 2302-25-2 - Sigma-Aldrich. Sigma-Aldrich.
- Intermediates 4-Bromo-1H-imidazole for critical molecular building block - Unibrom Corp. Unibrom Corp.
- 5-Bromo-2-methyl-1H-imidazole | 16265-11-5 - Sigma-Aldrich. Sigma-Aldrich.
- 4-Bromo-1H-imidazole - Chem-Impex. Chem-Impex.
- A Review on “Imidazole and Various Biological Activities” - International Journal of Pharmacy & Pharmaceutical Research. ijppr.humanjournals.com.
- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.
- Imidazole: Having Versatile Biological Activities - SciSpace. SciSpace.
- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate - Longdom Publishing. Longdom Publishing.
- A REVIEW ON SYNTHETIC STRATEGIES AND BIOLOGICAL ACTIVITIES OF COUMARIN LINKED IMIDAZOLE DERIV
- Spectroscopic study of 2-, 4- and 5-substituents on pKa values of imidazole heterocycles prone to intramolecular proton-electrons transfer - PubMed. PubMed.
- Spectroscopic study of 2-, 4- and 5-substituents on pKa values of imidazole heterocycles prone to intramolecular proton-electrons transfer. | Semantic Scholar. Semantic Scholar.
- Monitoring Reactions of 4-Bromo-1-methyl-2-nitro-1H-imidazole: Application Notes and Protocols - Benchchem. Benchchem.
- Spectroscopic Characterization of the Imidazo[4,5-d]imidazole Core: An In-depth Technical Guide - Benchchem. Benchchem.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications.
Sources
- 1. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. scispace.com [scispace.com]
- 4. longdom.org [longdom.org]
- 5. Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. chemimpex.com [chemimpex.com]
- 7. Spectroscopic study of 2-, 4- and 5-substituents on pKa values of imidazole heterocycles prone to intramolecular proton-electrons transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. 4-Bromo-1H-imidazole synthesis - chemicalbook [chemicalbook.com]
- 10. Buy (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol | 861362-06-3 [smolecule.com]
- 11. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 12. 4-Bromo-1H-imidazole 97 2302-25-2 [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Critical Role of pKa in Medicinal Chemistry
An In-Depth Technical Guide to the pKa Values of Ethyl 5-bromo-1H-imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH.[1][2] For professionals in drug discovery and development, a thorough understanding of a compound's pKa is not merely academic; it is a cornerstone of rational drug design. This value profoundly influences critical Absorption, Distribution, Metabolism, and Excretion (ADME) properties, including aqueous solubility, membrane permeability, and protein binding.[1] The imidazole scaffold, a privileged structure in medicinal chemistry, is a versatile component of many bioactive molecules, largely due to its unique acid-base properties.[3][4][5]
This guide provides an in-depth analysis of the pKa values of this compound, a substituted imidazole of interest in synthetic and medicinal chemistry. We will explore the structural factors influencing its ionization, present robust, field-proven protocols for its experimental determination, and discuss computational approaches for its prediction. This document is designed to serve as a practical and authoritative resource for scientists working with this and related heterocyclic compounds.
Understanding the Ionization Behavior of this compound
This compound possesses two key ionizable sites, making it an amphoteric molecule.[3][4] Understanding these two equilibria is crucial for predicting its behavior in different physiological environments.
-
Acidity (pKa): The N-H Proton The proton on the N-1 nitrogen can be lost, forming an imidazolide anion. The pKa of the parent imidazole's N-H proton is approximately 14.5, indicating it is a very weak acid.[3][6] However, the substituents on the ring of the title compound drastically alter this value. Both the bromo group at position 5 and the ethyl carboxylate group at position 4 are electron-withdrawing groups (EWGs). These EWGs inductively pull electron density away from the imidazole ring, stabilizing the resulting negative charge of the imidazolide anion upon deprotonation. This stabilization makes the N-H proton significantly more acidic (i.e., lowers its pKa value). For comparison, the predicted pKa for the related ethyl imidazole-4-carboxylate is approximately 11.04.[7][8] The addition of the strongly electron-withdrawing bromine atom would be expected to lower this value further.
-
Basicity (pKaH): The Pyridinic N-3 Nitrogen The lone pair of electrons on the sp2-hybridized nitrogen at position 3 can accept a proton, forming a positively charged imidazolium cation. The pKaH of the parent imidazole is approximately 7.0.[9] Again, the EWGs play a critical role. By withdrawing electron density from the ring, the bromo and ethyl carboxylate groups make the lone pair on the N-3 nitrogen less available to accept a proton. This effect reduces the basicity of the molecule, resulting in a lower pKaH value compared to the unsubstituted imidazole.
The protonation and deprotonation equilibria are illustrated in the diagram below.
Caption: Ionization equilibria of this compound.
Predicted pKa Values of Related Imidazole Derivatives
| Compound | Predicted pKa | Notes | Reference |
| Imidazole | 7.0 (pKaH), 14.5 (pKa) | Parent compound for reference. | [3][9] |
| Ethyl imidazole-4-carboxylate | 11.04 | Likely refers to the acidic N-H proton (pKa). The carboxylate group is electron-withdrawing, increasing acidity compared to imidazole. | [7][8] |
| 5-Bromo-1-ethyl-1H-imidazole | 5.32 | Refers to the pKaH. The N-1 is alkylated, so there is no acidic N-H proton. The bromo group significantly reduces the basicity of the ring. | [10] |
Based on this data, we can infer the following for this compound:
-
The pKaH will be significantly lower than 7.0 due to the combined electron-withdrawing effects of both the bromo and ethyl carboxylate groups. A value below 5.0 is highly probable.
-
The pKa of the N-H proton will be lower than 11.04 due to the additional acidifying effect of the bromine atom.
Experimental Determination of pKa
For drug development and regulatory purposes, direct experimental measurement of pKa is essential. Potentiometric titration and UV-Vis spectrophotometry are the most common and reliable methods.[11][12][13] Given that substituted imidazoles can have poor aqueous solubility, protocols must account for this challenge.[14][15]
Method 1: Potentiometric Titration with Co-solvent Extrapolation
Potentiometric titration is a high-precision technique that involves monitoring pH changes as a titrant is added to the sample solution.[12][16][17] For poorly soluble compounds, the use of a water-miscible organic co-solvent (like methanol) is necessary to achieve the required concentration.[12][14] The aqueous pKa is then determined by extrapolating data from several co-solvent concentrations using the Yasuda-Shedlovsky method.[14]
-
Instrument Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[16]
-
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Prepare a series of stock solutions in 100% methanol (or another suitable co-solvent).
-
Create a set of analytical solutions (target concentration > 10⁻⁴ M) at different co-solvent ratios (e.g., 30%, 40%, 50% methanol in water).[12][14]
-
Ensure each solution contains a constant concentration of an inert background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[16]
-
-
Titration Procedure:
-
Place a known volume of the analytical solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).
-
Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂, which can interfere with measurements in the neutral-to-high pH range.[12][16]
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Titrate the solution with a standardized, carbonate-free titrant (0.1 M HCl to determine pKa, and 0.1 M NaOH to determine pKaH).
-
Record the pH value after each incremental addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Yasuda-Shedlovsky Extrapolation:
-
Plot the apparent pKa values (pKa') measured in each co-solvent mixture against the reciprocal of the dielectric constant of the mixture.
-
Perform a linear regression on the data points.
-
Extrapolate the line to zero co-solvent concentration (pure water) to obtain the aqueous pKa.[14]
-
Caption: Workflow for pKa determination by potentiometric titration.
Method 2: UV-Vis Spectrophotometry
This method is an excellent alternative, especially for compounds that are either too insoluble or available only in small quantities for potentiometric titration.[11][12] It requires the molecule to have a UV-active chromophore near the ionization site, such that the protonated and deprotonated species have distinct UV-Vis spectra.[11][12]
-
Instrument Setup: Use a calibrated dual-beam UV-Vis spectrophotometer with a thermostatted cell holder.
-
Preparation of Buffers: Prepare a series of buffer solutions with known pH values, spanning a range of at least 1.5 pH units above and below the estimated pKa. Maintain a constant ionic strength across all buffers.
-
Determination of Analytical Wavelengths:
-
Prepare two solutions of the compound at a fixed concentration (e.g., 0.2 mM) in highly acidic (pH ~1-2) and highly basic (pH ~12-13) buffers to ensure complete protonation and deprotonation, respectively.[11]
-
Scan the UV-Vis spectrum (e.g., 220-400 nm) for both solutions.
-
Plot the difference between the two spectra. The wavelengths of maximum and minimum difference are the optimal analytical wavelengths for monitoring the absorbance changes.[11]
-
-
Absorbance Measurements:
-
Prepare a series of solutions by dissolving a constant amount of the compound in each of the prepared buffer solutions.
-
Measure the absorbance of each solution at the pre-determined analytical wavelengths.
-
-
Data Analysis:
-
Plot the measured absorbance versus the pH of the buffer solutions.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.
-
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Computational pKa Prediction
In modern drug discovery, computational methods are used for the early-stage prediction of pKa values, helping to prioritize compounds for synthesis and testing.[2][19] These methods range from empirical approaches based on large databases to more rigorous quantum mechanical (QM) calculations.
-
Quantitative Structure-Property Relationship (QSPR): These models use molecular descriptors to build statistical correlations with known pKa values.[19][20] Commercial software packages from vendors like ACD/Labs and ChemAxon utilize these methods, leveraging large databases of experimental data.
-
Quantum Mechanical (QM) Methods: Approaches based on Density Functional Theory (DFT) can calculate the Gibbs free energy change of the protonation/deprotonation reaction.[19][21] While computationally intensive, these methods can provide high accuracy, especially when combined with appropriate solvation models that account for the significant effect of the solvent on the charged species.[21]
Caption: A simplified workflow for pKa prediction using QM methods.
Conclusion
This compound is an amphoteric molecule whose ionization state is highly sensitive to the electronic effects of its bromo and ethyl carboxylate substituents. These electron-withdrawing groups are expected to significantly increase the acidity of the N-H proton (lowering its pKa) and decrease the basicity of the pyridinic nitrogen (lowering its pKaH) relative to unsubstituted imidazole. While precise experimental values require careful measurement, this guide provides the theoretical framework and detailed, practical protocols necessary for their accurate determination. A combination of potentiometric titration with co-solvent extrapolation and UV-Vis spectrophotometry offers a robust strategy to overcome potential solubility challenges. These experimental approaches, complemented by computational predictions, empower researchers to fully characterize this important heterocyclic scaffold and make informed decisions in the drug development process.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
Box, K., et al. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Journal of Chemical Education. A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. ACS Publications. Available from: [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
-
Scientific Research Publishing. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Available from: [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
-
SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link]
-
Berkhout, J.H., & Ram, A.H.N. Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
-
Journal of Chemical Education. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. ACS Publications. Available from: [Link]
-
eGyanKosh. EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Available from: [Link]
-
Pion Inc. The use of cosolvent pKa assays for poorly soluble compounds. Available from: [Link]
-
de Oliveira, R.S., et al. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available from: [Link]
-
SciRes Literature. Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. Available from: [Link]
-
PharmaTutor. IMIDAZOLE: SYNTHESIS, PROPERTIES AND BIOLOGICAL ACTIVITY. Available from: [Link]
-
International Science Community Association. Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. Available from: [Link]
-
Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]
-
Nucleic Acids Research. Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Oxford Academic. Available from: [Link]
-
PubChem. Imidazole. National Institutes of Health. Available from: [Link]
-
Rupp, M. Predicting the pKa of Small Molecules. Available from: [Link]
-
ResearchGate. Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water extrapolation. Available from: [Link]
-
RSC Publishing. Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. Available from: [Link]
-
PMC. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. National Center for Biotechnology Information. Available from: [Link]
-
Wikipedia. Amino acid. Available from: [Link]
-
ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. Available from: [Link]
-
ResearchGate. Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach. Available from: [Link]
-
Reddit. I don't understand why imidazole has a weak acidic group. Available from: [Link]
-
ACS Publications. Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. Available from: [Link]
-
MDPI. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Available from: [Link]
-
ResearchGate. First and second deprotonation of imidazole. Available from: [Link]
Sources
- 1. ijper.org [ijper.org]
- 2. mrupp.info [mrupp.info]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. isca.me [isca.me]
- 6. reddit.com [reddit.com]
- 7. 23785-21-9 CAS MSDS (Ethyl imidazole-4-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Ethyl imidazole-4-carboxylate | 23785-21-9 [chemicalbook.com]
- 9. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-Bromo-1-ethyl-1H-Imidazole CAS#: 1429028-32-9 [m.chemicalbook.com]
- 11. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 14. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 15. sciresliterature.org [sciresliterature.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. scispace.com [scispace.com]
- 19. optibrium.com [optibrium.com]
- 20. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Introduction: A Chemist's Perspective on a Versatile Building Block
An In-Depth Technical Guide to the Safe Handling of Ethyl 5-bromo-1H-imidazole-4-carboxylate
This compound is a heterocyclic compound that serves as a valuable intermediate in organic synthesis, particularly within pharmaceutical research and development.[1] The imidazole scaffold is a core component of many biologically active molecules, making this and related compounds sought-after building blocks for creating novel therapeutic agents.[1][2] Its structure, featuring an imidazole ring, a bromo substituent, and an ethyl carboxylate group, offers multiple reaction sites for constructing more complex molecular architectures.[1]
However, the same reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its potential hazards. This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of safety data sheet (SDS) points. It provides a deeper, field-tested perspective on how to handle this compound safely and effectively in a laboratory setting. We will explore not just what precautions to take, but why they are critical from both a safety and a scientific integrity standpoint.
Section 1: Hazard Identification and Risk Assessment
The foundational step in safely handling any chemical is a comprehensive understanding of its intrinsic hazards. This compound, like many halogenated heterocyclic compounds, presents several potential risks that must be managed.
GHS Classification Summary
Based on available data for this compound and structurally similar imidazoles, the following Globally Harmonized System (GHS) classifications are pertinent. These classifications are the primary drivers for the handling and personal protective equipment (PPE) recommendations that follow.
| Hazard Class | Hazard Category | Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[3][4][5] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[3][5] |
Causality Insight: The irritation potential of this compound is linked to its chemical nature. Halogenated organic molecules can react with biological macromolecules, leading to irritation at the site of contact. The imidazole ring itself, being a mildly basic and aromatic system, can also interact with physiological systems. The risk of respiratory irritation is particularly pronounced when handling the compound as a powder or dust, as fine particles can be easily inhaled.[6][7]
Visualizing Hazard Communication
The following diagram illustrates the GHS pictograms associated with this compound's hazard profile.
Caption: GHS pictograms for identified hazards.
Section 2: Proactive Exposure Control and Personal Protection
Engineering controls and Personal Protective Equipment (PPE) are the primary defenses against chemical exposure. The choice of PPE is not arbitrary; it is a direct response to the hazards identified in Section 1.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of solid this compound and any solutions thereof must be conducted in a properly functioning chemical fume hood.[4][8] This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation, which is a primary exposure route that can cause respiratory irritation.[3][4]
-
Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary level of protection by diluting any fugitive emissions that might escape primary containment.[9]
-
Safety Stations: An eyewash station and safety shower must be readily accessible and located close to the workstation.[4][8] In the event of an accidental splash, immediate flushing is critical to minimizing injury.
Personal Protective Equipment (PPE): A Self-Validating System
The appropriate PPE creates a barrier between the researcher and the chemical. Each component is selected to counter a specific hazard.
-
Eye and Face Protection: Wear chemical safety goggles that conform to EU Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[4][10] A face shield should also be worn when there is a significant risk of splashing.[3] This is necessary to protect against the compound's potential to cause serious eye irritation.[3][5]
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[6][11] Before each use, gloves must be inspected for any signs of degradation or puncture. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[7] This is a critical step to prevent skin irritation.[3][4]
-
Skin and Body Protection: A lab coat is mandatory. For larger-scale operations, a chemical-resistant apron or a full protective suit may be necessary to protect against skin contact.[7]
-
Respiratory Protection: If engineering controls are insufficient or during a large-scale cleanup where dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.[4][10]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.
Caption: Decision workflow for PPE selection.
Section 3: Emergency Response and First Aid Protocols
In the event of an exposure, a rapid and correct response is crucial. All personnel must be familiar with these procedures before beginning work.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do.[10] Continue rinsing. Seek immediate medical attention.[10]
-
In Case of Skin Contact: Take off immediately all contaminated clothing.[10] Wash the affected area with soap and plenty of water for at least 15 minutes.[6][12] If skin irritation persists, call a physician.[12]
-
If Inhaled: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor immediately.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person.[6] Call a doctor or Poison Control Center immediately.[6]
Section 4: Safe Handling, Storage, and Incompatibility
Proper handling and storage are essential for both safety and maintaining the chemical's purity and integrity.
Handling Protocols
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[4][6] Use non-sparking tools where applicable.[11]
-
Hygiene Practices: Wash hands thoroughly after handling and before breaks.[7][10] Do not eat, drink, or smoke in the laboratory.[10]
-
Grounding: For larger quantities, prevent fire caused by electrostatic discharge.[6]
Storage Protocols
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][12]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[4][8] These materials can react exothermically or degrade the compound, creating unknown and potentially more hazardous byproducts.
-
Atmosphere: For long-term storage to maintain product quality, consider storing under an inert atmosphere (e.g., nitrogen or argon) and protecting from light.[4]
Section 5: Accidental Release and Disposal
A well-rehearsed plan for accidental releases is a hallmark of a safe laboratory.
Spill Response Protocol
-
Evacuate: Evacuate non-essential personnel from the area.[6]
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Control Ignition Sources: Remove all sources of ignition.[6]
-
Containment: Prevent the spill from entering drains or waterways.[6]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the waste material and any contaminated cleaning supplies through an approved waste disposal plant, following all local, state, and federal regulations.[10][12]
Accidental Release Workflow
Caption: Step-by-step workflow for spill response.
Section 6: Fire and Explosion Hazard Data
While not classified as flammable, the compound can burn and may form combustible dust concentrations in the air.[10]
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6] For small fires, a water spray can also be used.[7]
-
Hazardous Combustion Products: Thermal decomposition can be hazardous. Expect the release of carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide gas.[4][10]
-
Firefighter Precautions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.
Section 7: Toxicological Profile
The toxicological properties of this compound have not been fully investigated.[4] However, based on its classification and data from similar imidazole compounds, the primary toxicological concerns are:
-
Acute Effects: The compound is considered harmful if swallowed.[3] The primary routes of occupational exposure are inhalation and skin or eye contact, leading to irritation.[4] Ingestion may cause gastrointestinal irritation.[4]
-
Chronic Effects: No data is available on carcinogenicity, mutagenicity, or reproductive toxicity for this specific compound.[4] As a standard precautionary principle, chronic exposure should be avoided.
Conclusion
This compound is a compound with significant potential in synthetic chemistry. Its effective use is predicated on a culture of safety that recognizes and respects its hazards. By understanding the causality behind the safety protocols—from GHS classifications to the selection of specific PPE and emergency procedures—researchers can mitigate risks effectively. Adherence to the guidelines detailed in this document will not only ensure personnel safety but also promote the integrity and reproducibility of the scientific work being conducted.
References
- Vertex AI Search, SAFETY D
- ChemicalBook, 1H-IMIDAZOLE-4-BROMO-2-CARBOXYLIC ACID, ETHYL ESTER - Safety D
- Alchem Pharmtech, CAS NULL | ETHYL 5-BROMO-1H-IMIDAZOLE-4-CARBOXYL
- Fisher Scientific, SAFETY D
- Abovchem, ethyl 4-bromo-1H-imidazole-5-carboxyl
- Thermo Fisher Scientific, SAFETY D
- Amerigo Scientific, Ethyl 2-Bromo-4-methyl-1H-imidazole-5-carboxyl
- CymitQuimica, SAFETY D
- Guidechem, Ethyl 2-bromo-5-propyl-1H-imidazole-4-carboxyl
- ChemicalBook, 2-(4-bromophenyl)-1-ethyl-1H-benzo[d]imidazole (2023-07-01).
- PubChem, ethyl 4-amino-1H-imidazole-5-carboxyl
- Pen-Tung Sah Lab, The Role of Ethyl 5-Amino-1-Methyl-1H-imidazole-4-carboxyl
- Thermo Fisher Scientific, Imidazole - SAFETY D
- Carl ROTH, Safety D
- Berufsgenossenschaft Rohstoffe und Chemische Industrie, TOXICOLOGICAL EVALU
- ChemicalBook, Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate Chemical Properties,Uses,Production (2025-07-24).
- CDH Fine Chemical, IMIDAZOLE CAS NO 288-32-4 MATERIAL SAFETY D
- Carl ROTH, Safety D
- Google Patents, CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide deriv
- Journal of Chemical and Pharmaceutical Research, Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, a review article on synthesis of imidazole deriv
Sources
- 1. nbinno.com [nbinno.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. ethyl 4-amino-1H-imidazole-5-carboxylate | C6H9N3O2 | CID 343359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
Ethyl 5-bromo-1H-imidazole-4-carboxylate: A Technical Guide for the Modern Medicinal Chemist
Introduction: The Privileged Imidazole Scaffold
In the landscape of medicinal chemistry, the imidazole ring stands as a "privileged scaffold." This five-membered aromatic heterocycle, containing two nitrogen atoms, is a cornerstone in the architecture of numerous natural products, including the amino acid histidine, and a multitude of FDA-approved pharmaceuticals.[1][2][3][4] The unique electronic properties and structural features of the imidazole core bestow upon it significant advantages in drug design. Its nitrogen atoms act as both hydrogen bond donors and acceptors, enhancing water solubility and enabling critical interactions with biological targets like enzymes and receptors.[1][3] Furthermore, the imidazole nucleus is a well-regarded bioisostere for other cyclic systems, allowing chemists to fine-tune the physicochemical and pharmacological properties of lead compounds.[1]
Within this versatile class of molecules, ethyl 5-bromo-1H-imidazole-4-carboxylate emerges as a particularly powerful and strategic building block. Its structure is pre-functionalized with three distinct, orthogonally reactive sites:
-
A Bromo Substituent (C-5): An ideal handle for transition metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds.
-
An Ethyl Ester (C-4): Readily modified through hydrolysis and subsequent amide coupling to introduce diverse side chains.
-
A Pyrrolic-type Nitrogen (N-1): Can be selectively alkylated or arylated to further explore the chemical space around the core.
This guide provides an in-depth exploration of this building block, from its fundamental properties and synthesis to its strategic application in the construction of complex, biologically active molecules.
Physicochemical and Spectroscopic Profile
The utility of a building block begins with a thorough understanding of its intrinsic properties. Below is a summary of the key characteristics of this compound.
| Property | Value | Source |
| CAS Number | 944906-76-7 | [5] |
| Molecular Formula | C₆H₇BrN₂O₂ | [6] |
| Molecular Weight | 219.04 g/mol | [5] |
| Appearance | Solid (typically off-white to light yellow) | General chemical catalogs |
| Monoisotopic Mass | 217.969 g/mol | [6] |
| Predicted XLogP3 | 1.6 | [6] |
| Storage | 2-8°C, inert atmosphere | [5] |
Tautomerism: A critical consideration for N-unsubstituted imidazoles is the existence of tautomers. The proton on the nitrogen can migrate between the two nitrogen atoms. For this non-symmetrical imidazole, two tautomeric forms are possible: this compound and ethyl 4-bromo-1H-imidazole-5-carboxylate. The equilibrium between these forms is influenced by the electronic nature of the substituents and the solvent environment.[7] For the purpose of this guide, we will refer to it by the title compound's name, which is the commercially prevalent isomer.
Synthesis of the Core Building Block
A robust and scalable synthesis is paramount for any valuable building block. While multiple routes exist for substituted imidazoles, a common and reliable pathway involves the construction of the core ring followed by regioselective halogenation.
Experimental Protocol: Two-Step Synthesis
Part A: Synthesis of Ethyl imidazole-4-carboxylate
This initial step is based on established literature procedures for forming the imidazole core from simple starting materials.[8]
-
Step 1: Acetylation of Glycine. Glycine (1.0 eq) is dissolved in water. Acetic anhydride (~1.7 eq) is added portion-wise while maintaining the temperature at 20°C. The reaction is stirred for 2-3 hours, after which the mixture is cooled to induce crystallization. The product, acetylglycine, is isolated by filtration.
-
Step 2: Esterification. Acetylglycine (1.0 eq) is refluxed in ethanol with a catalytic amount of strong acid (e.g., sulfuric acid or an acidic ion-exchange resin) for 3 hours. After cooling, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield acetyl glycine ethyl ester.
-
Step 3: Formylation and Cyclization. Sodium hydride (1.1 eq) is suspended in an anhydrous solvent like toluene. Methyl formate is added, followed by the slow addition of acetyl glycine ethyl ester (1.0 eq) at low temperature (0-5°C). The resulting intermediate is allowed to stand overnight. The mixture is then treated with aqueous potassium thiocyanate (1.2 eq) and concentrated hydrochloric acid at ~60°C for 4 hours to form the 2-mercaptoimidazole intermediate.
-
Step 4: Desulfurization. The 2-mercaptoimidazole intermediate is dissolved in 50% hydrogen peroxide at 15°C. The reaction is warmed to ~60°C for 2 hours. After cooling, the solution is neutralized with a saturated sodium carbonate solution to precipitate the product, ethyl imidazole-4-carboxylate, which is then purified by recrystallization.[8]
Part B: Regioselective Bromination of Ethyl imidazole-4-carboxylate
-
The synthesized ethyl imidazole-4-carboxylate (1.0 eq) is dissolved in a suitable inert solvent such as dichloromethane (DCM) or chloroform.
-
The solution is cooled to 0°C in an ice bath.
-
N-Bromosuccinimide (NBS) (1.0-1.1 eq), a mild and selective brominating agent, is added portion-wise over 15-20 minutes.[7] The use of NBS is critical for controlling the regioselectivity and preventing over-bromination.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to destroy any remaining NBS.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (silica gel) to afford pure this compound.
Caption: Synthetic workflow for this compound.
Key Functionalization Reactions in Medicinal Chemistry
The true power of this building block lies in its capacity for diverse and selective chemical transformations, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Palladium-Catalyzed Cross-Coupling at C-5
The carbon-bromine bond at the C-5 position is the primary site for introducing molecular complexity through palladium-catalyzed reactions.
The Suzuki-Miyaura reaction is an indispensable tool for forming carbon-carbon bonds between the imidazole core and various aryl or heteroaryl moieties.[9][10] This reaction is foundational for building the diaryl and triaryl imidazole structures commonly found in kinase inhibitors.
Mechanism Insight: The reaction proceeds through a well-established catalytic cycle involving three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the C-Br bond; (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center; and (3) Reductive Elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[10]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. dovepress.com [dovepress.com]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound [myskinrecipes.com]
- 6. PubChemLite - this compound (C6H7BrN2O2) [pubchemlite.lcsb.uni.lu]
- 7. 5-Bromo-4-ethyl-1H-imidazole | Benchchem [benchchem.com]
- 8. guidechem.com [guidechem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Methodological & Application
synthesis of ethyl 5-bromo-1H-imidazole-4-carboxylate from ethyl imidazole-4-carboxylate
Executive Summary
This application note details the protocol for the regioselective synthesis of ethyl 5-bromo-1H-imidazole-4-carboxylate from ethyl imidazole-4-carboxylate using N-Bromosuccinimide (NBS) . While direct bromination of imidazoles can lead to poly-halogenated byproducts, this protocol utilizes controlled conditions in acetonitrile (MeCN) to favor the formation of the 5-bromo monohalogenated product. This intermediate is a critical scaffold in the development of purine analogs, enzyme inhibitors, and angiotensin II receptor antagonists.
Mechanistic Insight & Reaction Design
The Challenge of Regioselectivity
The imidazole ring is an amphoteric, electron-rich aromatic system. In 4-substituted imidazoles bearing an electron-withdrawing group (EWG) such as an ester (-COOEt), the ring is deactivated relative to unsubstituted imidazole but remains susceptible to electrophilic aromatic substitution (EAS).
-
C5 Position: The C5 carbon (adjacent to N1 and the C4-EWG) is the preferred site for electrophilic attack. The resonance effect of the ester at C4 directs the incoming electrophile to the adjacent C5 position.
-
C2 Position: The C2 position (between the two nitrogens) is generally less reactive toward mild electrophiles like NBS in this specific electronic environment, although it can be brominated under forcing conditions or if the C5 position is blocked.
-
Tautomerism: The starting material exists as a tautomeric mixture (
-imidazole-4-carboxylate -imidazole-5-carboxylate). However, substitution replaces the hydrogen on the carbon adjacent to the ester-bearing carbon, yielding the 5-bromo-4-carboxylate (often chemically equivalent to 4-bromo-5-carboxylate depending on the tautomer drawn).
Reagent Selection: Why NBS?
Elemental bromine (
Reaction Scheme
The following diagram illustrates the transformation and the numbering of the imidazole ring.
Caption: Reaction pathway for the regioselective bromination of ethyl imidazole-4-carboxylate using NBS.
Experimental Protocol
Materials & Equipment
| Reagent | CAS No. | Equiv.[1][2] | Role |
| Ethyl imidazole-4-carboxylate | 23785-21-9 | 1.0 | Substrate |
| N-Bromosuccinimide (NBS) | 128-08-5 | 1.05 | Brominating Agent |
| Acetonitrile (MeCN) | 75-05-8 | Solvent | Reaction Medium (0.2 M) |
| Sodium Thiosulfate (aq) | 7772-98-7 | N/A | Quenching Agent |
| Ethyl Acetate (EtOAc) | 141-78-6 | N/A | Extraction Solvent |
Equipment:
-
Three-neck round-bottom flask (inert atmosphere compatible).
-
Magnetic stirrer and temperature probe.
-
Ice-water bath.[3]
-
Rotary evaporator.[2]
-
Vacuum drying oven.
Step-by-Step Procedure
Step 1: Preparation of the Substrate Solution
-
Charge a clean, dry 3-neck flask with Ethyl imidazole-4-carboxylate (10.0 g, 71.4 mmol).
-
Add Acetonitrile (MeCN) (350 mL) and stir until fully dissolved.
-
Cool the solution to 0–5 °C using an ice-water bath. Note: Cooling is critical to suppress the formation of dibromo byproducts.
Step 2: Addition of NBS
-
Weigh N-Bromosuccinimide (NBS) (13.3 g, 75.0 mmol, 1.05 equiv).
-
Add NBS portion-wise to the stirring solution over 15–20 minutes.
-
Critical Control Point: Do not add NBS all at once. An exotherm or high local concentration of NBS can promote 2,5-dibromination.
-
-
Protect the reaction vessel from light (wrap in aluminum foil) to minimize radical side reactions.
Step 3: Reaction Monitoring
-
Allow the reaction to warm naturally to Room Temperature (20–25 °C) .
-
Stir for 2–4 hours.
-
Monitor via TLC:
Step 4: Quench and Workup
-
Concentrate the reaction mixture under reduced pressure to remove most of the MeCN (reduce to ~20% volume).
-
Dilute the residue with Ethyl Acetate (200 mL).
-
Wash the organic layer with:[5]
-
Saturated NaHCO3 (2 x 100 mL) to remove succinimide and acidic species.
-
10% Sodium Thiosulfate (100 mL) to quench any residual active bromine (indicated by orange color).
-
Brine (100 mL).
-
-
Dry the organic phase over anhydrous Na2SO4 .
-
Filter and concentrate to dryness to yield a crude off-white to yellow solid.
Step 5: Purification
-
Recrystallization: For high purity, recrystallize the crude solid from a mixture of Ethanol/Water or Toluene .
-
Filtration: Collect the crystals by vacuum filtration and wash with cold solvent.
-
Drying: Dry in a vacuum oven at 45 °C for 12 hours.
Process Workflow & Quality Control
The following flowchart outlines the operational logic and decision gates for the synthesis.
Caption: Operational workflow for the synthesis, including critical decision points for reaction completion.
Characterization & Data Analysis
The product should be characterized to ensure structural integrity and regiochemical purity.
Expected Analytical Data[3]
-
Appearance: White to pale yellow crystalline solid.
-
1H NMR (DMSO-d6, 400 MHz):
- 13.0–13.5 ppm (br s, 1H, NH ).
- 7.6–7.8 ppm (s, 1H, C2-H ). Note: The absence of the C5 proton signal confirms substitution.
- 4.2 ppm (q, 2H, O-CH2 -CH3).
- 1.3 ppm (t, 3H, O-CH2-CH3 ).
-
Mass Spectrometry (ESI+):
-
Expected [M+H]+: ~219.0 / 221.0 (1:1 isotopic pattern characteristic of Bromine).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete extraction of succinimide or product loss in aqueous layer. | Ensure thorough extraction with EtOAc; check pH of aqueous layer (keep neutral/slightly basic). |
| Over-bromination | NBS added too fast or temperature too high. | Maintain 0°C during addition; add NBS strictly portion-wise. |
| Colored Impurities | Oxidation or residual bromine.[6] | Wash organic layer thoroughly with Sodium Thiosulfate until colorless. |
Safety & Handling
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Causes skin and eye burns. Handle in a fume hood.
-
Acetonitrile: Flammable and toxic. Metabolizes to cyanide in the body. Use proper PPE (gloves, goggles).
-
This compound: Treat as a potential bioactive agent. Avoid inhalation of dust.
References
-
Regioselective Bromination of Imidazoles: Zysman-Colman, E., Arias, K., & Siegel, J. S. (2009). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile — A convenient method for aromatic bromination.[4][7] Canadian Journal of Chemistry, 87(2), 440–447.[7] [Link]
-
General Protocol for Imidazole Carboxylates: Zhu, L., et al. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules, 24(5), 893.[8] [Link]
-
NBS Reagent Profile & Utility: Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).[4][6][8] [Link]
-
PubChem Compound Summary (Substrate): National Center for Biotechnology Information. (2023).[4][6] PubChem Compound Summary for CID 329798498, Ethyl imidazole-4-carboxylate. [Link]
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. guidechem.com [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile — A convenient method for aromatic bromination [sonar.ch]
- 8. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Regioselective Dibromination of Ethyl 1H-imidazole-4-carboxylate using N-Bromosuccinimide
Abstract
Brominated imidazole scaffolds are pivotal building blocks in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents.[1][2][3] This application note provides a comprehensive, field-tested protocol for the regioselective dibromination of ethyl 1H-imidazole-4-carboxylate at the C-2 and C-5 positions using N-Bromosuccinimide (NBS). We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, offer troubleshooting guidance, and outline critical safety precautions. The protocol is designed for researchers in organic synthesis and drug discovery, ensuring reproducibility and high-yield synthesis of ethyl 2,5-dibromo-1H-imidazole-4-carboxylate.
Introduction & Scientific Background
The imidazole ring is a privileged structure in pharmaceutical science due to its presence in key biological molecules, such as the amino acid histidine, and its ability to participate in hydrogen bonding and coordination chemistry.[4] Functionalization of the imidazole core through halogenation, particularly bromination, opens avenues for further molecular elaboration via cross-coupling reactions, making brominated imidazoles highly valuable intermediates.[2]
N-Bromosuccinimide (NBS) is a versatile and convenient reagent for electrophilic bromination of electron-rich aromatic systems, including various heterocycles.[5][6] Compared to elemental bromine, NBS is a crystalline solid that is safer and easier to handle, mitigating many of the hazards associated with liquid bromine.[7] The imidazole ring is highly activated towards electrophilic aromatic substitution; direct bromination with Br₂ often leads to uncontrollable perbromination.[8] The use of NBS allows for a more controlled reaction, although the high reactivity of the imidazole nucleus still presents a challenge, often leading to mixtures of mono- and poly-brominated products if conditions are not carefully optimized.[5][8]
This protocol focuses on the synthesis of ethyl 2,5-dibromo-1H-imidazole-4-carboxylate. The electron-withdrawing carboxylate group at the C-4 position deactivates the ring relative to unsubstituted imidazole, yet the C-2 and C-5 positions remain sufficiently nucleophilic to react with an electrophilic bromine source like NBS. By controlling the stoichiometry and reaction conditions, a high yield of the desired dibrominated product can be achieved.
Reaction Mechanism: Electrophilic Aromatic Substitution
The bromination of ethyl 1H-imidazole-4-carboxylate with NBS proceeds via a classic electrophilic aromatic substitution pathway. The polar aprotic solvent, N,N-dimethylformamide (DMF), facilitates the polarization of the N-Br bond in NBS, generating a potent electrophilic bromine species (Br⁺). The electron-rich imidazole ring acts as the nucleophile, attacking the electrophilic bromine. The reaction proceeds in two successive steps to yield the dibrominated product.
-
First Bromination: The imidazole ring attacks the Br⁺ source, forming a resonance-stabilized cationic intermediate known as a sigma complex. The C-5 position is typically the most reactive site for the initial attack due to electronic factors.
-
Aromatization: A base (such as another molecule of the starting material or the solvent) removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the mono-brominated intermediate, ethyl 5-bromo-1H-imidazole-4-carboxylate.
-
Second Bromination: The mono-brominated intermediate undergoes a second electrophilic attack, primarily at the now most-activated C-2 position, to form the final dibrominated product after a subsequent aromatization step.
Caption: Figure 1: Proposed Mechanism for Dibromination of Imidazole Ester.
Materials & Equipment
Reagents & Chemicals
| Reagent Name | Formula | MW ( g/mol ) | M.P. (°C) | Supplier | Cat. No. |
| Ethyl 1H-imidazole-4-carboxylate | C₆H₈N₂O₂ | 140.14 | 173-176 | Sigma-Aldrich | E00123 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 175-178 | Sigma-Aldrich | B81255 |
| N,N-Dimethylformamide (DMF), Anhydrous | C₃H₇NO | 73.09 | -61 | Sigma-Aldrich | 227056 |
| Ethyl Acetate (EtOAc), ACS Grade | C₄H₈O₂ | 88.11 | -83.6 | Fisher | E145 |
| Hexanes, ACS Grade | C₆H₁₄ | 86.18 | -95 | Fisher | H302 |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 50 (dec.) | Fisher | S233 |
| Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | 48.3 | Fisher | S445 |
| Magnesium Sulfate (MgSO₄), Anhydrous | MgSO₄ | 120.37 | 1124 (dec.) | Fisher | M65 |
| Silica Gel, 60 Å, 230-400 mesh | SiO₂ | 60.08 | - | SiliCycle | R12030B |
Equipment
-
Round-bottom flasks (50 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Detailed Experimental Protocol
This protocol details the synthesis of ethyl 2,5-dibromo-1H-imidazole-4-carboxylate on a 1.0 gram scale.
Caption: Figure 2: Step-by-Step Experimental Workflow.
Reaction Setup
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 1H-imidazole-4-carboxylate (1.0 g, 7.14 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF) (15 mL) to dissolve the starting material completely.
-
Place the flask in an ice-water bath and stir the solution for 10 minutes until the internal temperature reaches 0-5 °C.
Reagent Addition and Reaction
-
Weigh N-Bromosuccinimide (NBS) (2.67 g, 15.0 mmol, 2.1 equivalents) in a separate container.
-
Slowly add the NBS to the cooled imidazole solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the reaction exotherm and prevent the formation of over-brominated byproducts.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-4 hours.
Reaction Monitoring
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Eluent System: 30% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm).
-
The reaction is complete when the starting material spot (higher Rf) is no longer visible.
Work-up and Product Isolation
-
Pour the reaction mixture into a beaker containing 100 mL of ice-cold water. This will precipitate some of the product and help dissolve the succinimide byproduct and DMF.
-
Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic layer sequentially with:
-
Water (2 x 50 mL) - to remove residual DMF.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) - to neutralize any acidic byproducts.
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (1 x 50 mL) - to quench any unreacted NBS or bromine.[9]
-
Brine (saturated aqueous NaCl) (1 x 50 mL) - to remove residual water.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
Purification
-
Purify the crude solid by flash column chromatography on silica gel.
-
Eluent: A gradient of 10% to 30% ethyl acetate in hexanes.
-
Collect the fractions containing the pure product (identified by TLC).
-
Combine the pure fractions and remove the solvent in vacuo to yield ethyl 2,5-dibromo-1H-imidazole-4-carboxylate as a white to off-white solid. Expected yield: 75-85%.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient NBS or reaction time.- NBS is old or has degraded. | - Add an additional 0.1-0.2 equivalents of NBS and monitor by TLC.- Use freshly opened or recrystallized NBS.[10] |
| Mixture of Products (mono- and di-brominated) | - Insufficient amount of NBS.- Reaction time was too short. | - Increase the amount of NBS to 2.2 equivalents.- Increase the reaction time and monitor carefully by TLC. |
| Low Yield after Work-up | - Product is partially soluble in the aqueous layer.- Emulsion formation during extraction. | - Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the organic product.- Add a small amount of brine to break up emulsions. |
| Product is an oil or difficult to crystallize | - Residual solvent (DMF, EtOAc) is present. | - Co-evaporate the crude product with toluene or hexanes under high vacuum to azeotropically remove residual solvents. |
Safety Precautions
N-Bromosuccinimide and DMF present significant health risks. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
N-Bromosuccinimide (NBS): Corrosive and causes severe skin burns and eye damage.[11][12] It is a strong oxidizing agent and may intensify fire.[12] Avoid inhalation of dust. Keep away from heat and combustible materials.[13]
-
N,N-Dimethylformamide (DMF): A skin and eye irritant. It is a suspected teratogen and can be absorbed through the skin. Always wear appropriate gloves (nitrile gloves are not recommended for prolonged contact; use butyl rubber or neoprene).[8]
-
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves are mandatory at all times.[11][14]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
Title: N-Bromosuccinimide Source: Wikipedia URL: [Link]
-
Title: Safety Data Sheet: N-Bromosuccinimide Source: ChemScience URL: [Link]
-
Title: Convenient synthesis of polybrominated imidazole building blocks Source: Semantic Scholar (originally ARKIVOC) URL: [Link]
-
Title: Allylic position and benzylic position bromination: bromination reactions that use NBS Source: Chemia URL: [Link]
-
Title: Methyl 2,5-dibromo-1H-imidazole-4-carboxylate Source: MySkinRecipes URL: [Link]
-
Title: Synthesis and Reactions of Brominated 2-Nitroimidazoles Source: Journal of the Chemical Society, Perkin Transactions 1 (via RSC Publishing) URL: [Link]
-
Title: N-Bromosuccinimide - Wikipedia Article Snapshot Source: Wikipedia (via a PDF snapshot) URL: [Link]
-
Title: How to do workup after doing bromination with NBS? Source: ResearchGate URL: [Link]
-
Title: Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications Source: TSI Journals URL: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Methyl 2,5-dibromo-1H-imidazole-4-carboxylate [myskinrecipes.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. tsijournals.com [tsijournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 8. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. chemscience.com [chemscience.com]
- 14. dept.harpercollege.edu [dept.harpercollege.edu]
Application Notes and Protocols for the Suzuki Cross-Coupling of Ethyl 5-bromo-1H-imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-C Bond Formation in Imidazole Scaffolds
The imidazole core is a privileged scaffold in medicinal chemistry and drug development, appearing in a vast array of biologically active molecules. The targeted functionalization of this heterocyclic system is paramount for the modulation of pharmacological properties. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[1] This reaction, which forges a bond between an organoboron species and an organic halide, is catalyzed by a palladium complex and has revolutionized the synthesis of biaryls and other conjugated systems.[2]
This guide provides a detailed technical overview and practical protocols for the Suzuki cross-coupling of ethyl 5-bromo-1H-imidazole-4-carboxylate. This specific substrate presents unique challenges and opportunities due to the presence of an electron-withdrawing ester group, a base-sensitive functionality, and an unprotected imidazole nitrogen. A thorough understanding of the interplay between the substrate, catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is fundamental to troubleshooting and optimizing the reaction.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. The presence of an electron-withdrawing group on the imidazole ring can facilitate this rate-limiting step.[4][5]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the cycle.[1]
Experimental Considerations for this compound
The successful Suzuki coupling of this substrate requires careful consideration of several factors:
-
The Unprotected Imidazole NH: The acidic proton of the imidazole can react with the base. Furthermore, the nitrogen lone pair can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[6] While N-protection can circumvent these issues, direct coupling of the unprotected imidazole is often preferred to avoid additional synthetic steps.[7]
-
The Ethyl Ester Group: This group is susceptible to hydrolysis under strongly basic conditions. Therefore, the choice of a suitable, milder base is critical to preserve this functionality.[8]
-
Electron-Deficient Nature: The carboxylate group at the 4-position renders the imidazole ring electron-deficient. This generally enhances the rate of oxidative addition but can also influence the overall reactivity and stability of the molecule.[4]
Recommended Protocol: Suzuki Cross-Coupling of this compound
This protocol provides a general starting point for the arylation of this compound. Optimization may be necessary for different arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2-3 equivalents)
-
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, or DME/H₂O)
-
Anhydrous, degassed solvents are recommended.
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the base.
-
Add the degassed solvent system (e.g., a 4:1 or 5:1 mixture of organic solvent to water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Optimization and Troubleshooting
The following table outlines key parameters and provides guidance for optimizing the reaction.
| Parameter | Recommendation & Rationale | Troubleshooting |
| Palladium Catalyst | Pd(PPh₃)₄: A versatile and commonly used catalyst.[9] PdCl₂(dppf): Often effective for heteroaromatic couplings.[10] | Low Yield: Increase catalyst loading (up to 10 mol%). Screen other catalysts like Pd₂(dba)₃ with a suitable phosphine ligand. |
| Ligand | For Pd(II) precursors like Pd(OAc)₂ or Pd₂(dba)₃, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often beneficial for challenging couplings.[11] | Incomplete Reaction: The ligand may be degrading. Ensure inert atmosphere. Consider pre-catalyst systems where the ligand is already coordinated. |
| Base | K₂CO₃: A moderately strong base, often a good first choice to avoid ester hydrolysis.[11] Cs₂CO₃: A stronger base that can sometimes improve yields, but monitor for ester cleavage.[9] K₃PO₄: Another effective base, particularly in anhydrous conditions.[11] | Ester Hydrolysis: Use a milder base like NaHCO₃.[11] Low Reactivity: Switch to a stronger base like Cs₂CO₃ or K₃PO₄. |
| Solvent | Dioxane/H₂O (4:1): A common and effective solvent system. Toluene/H₂O (4:1): Another good option, especially for less polar substrates. DME/H₂O (4:1): A suitable alternative to dioxane. | Poor Solubility: Try DMF or acetonitrile, but be aware of potential side reactions at high temperatures. |
| Temperature | 80-110 °C: A typical temperature range for Suzuki couplings. | Slow Reaction: Increase the temperature in increments of 10 °C. Decomposition: Lower the temperature and extend the reaction time. |
Data Interpretation and Characterization
The successful synthesis of the desired ethyl 5-aryl-1H-imidazole-4-carboxylate can be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product and the presence of the newly formed aryl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Workflow Diagram
Figure 2: A typical experimental workflow for the Suzuki cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful transformation for the synthesis of novel, functionalized imidazole derivatives. By carefully selecting the reaction components and conditions, researchers can overcome the challenges posed by the substrate's unique functionalities. The protocols and insights provided in this guide serve as a comprehensive resource for scientists engaged in the synthesis of complex molecules for drug discovery and development.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Yonedalabs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Bellina, F.; Rossi, R. The Suzuki-Miyaura Cross-Coupling Reaction of Heteroaryl Halides with Heteroarylboron Compounds. Chemical Reviews, 2010 , 110 (2), 1082-1146. [Link]
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006.
-
An Efficient and Practical Synthesis of 4(5)-Aryl-1H-imidazoles and 2,4(5)-Diaryl-1H-imidazoles via Highly Selective Palladium-Catalyzed Arylation Reactions. The Journal of Organic Chemistry, 2007 , 72 (22), 8543-8546. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 2021 , 11, 3539. [Link]
-
Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkat USA, 2020 . [Link]
-
Effect of substituents on Suzuki-Miyaura reactions. ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yonedalabs. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. Semantic Scholar. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles. The Journal of Organic Chemistry, 2008 , 73 (17), 6857-6860. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. PMC. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]
-
The Suzuki Reaction. UC Berkeley. [Link]
-
Suzuki Cross Coupling of 4-Bromobenzyl-(1H). reposiTUm. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
Application Notes and Protocols for Sonogashira Coupling of 5-Bromoimidazole Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Alkynylimidazole Esters
The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The introduction of an alkynyl group at the C5-position via Sonogashira coupling opens up a rich field of possibilities for structural diversification and the synthesis of novel drug candidates.[1] This powerful carbon-carbon bond-forming reaction allows for the creation of conjugated systems and provides a versatile handle for further chemical transformations, making it an indispensable tool in the drug development pipeline.[2][3]
These application notes provide a comprehensive guide to the Sonogashira coupling of 5-bromoimidazole esters, offering insights into the reaction mechanism, optimized conditions, detailed experimental protocols, and troubleshooting strategies.
The Sonogashira Coupling: A Mechanistic Overview
The Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[2][4][5] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 5-bromoimidazole ester, forming a Pd(II) complex.[2][5]
-
Transmetalation: A copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium complex.[2]
-
Reductive Elimination: The desired 5-alkynylimidazole ester is formed, and the Pd(0) catalyst is regenerated.[2][5]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: A base deprotonates the alkyne, forming a copper acetylide intermediate. This is a key step, and the choice of base is crucial.
The synergy between these two cycles allows the reaction to proceed under relatively mild conditions.[2]
Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira coupling reaction.
Key Considerations for 5-Bromoimidazole Esters
The imidazole ring presents unique challenges and considerations for the Sonogashira coupling:
-
N-H Acidity and Protection: The acidic proton on the imidazole nitrogen can interfere with the reaction by reacting with the base or the organometallic intermediates. Therefore, N-protection is often crucial for achieving high yields and avoiding side reactions. Common protecting groups include Boc, Trityl, or a simple alkyl group.
-
Coordination to the Catalyst: The nitrogen atoms of the imidazole ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. The choice of ligand is important to mitigate this effect.
-
Electronic Effects: The electron-deficient nature of the imidazole ring can influence the rate of oxidative addition.
Optimized Reaction Conditions
Based on literature precedents for similar heterocyclic systems, the following table summarizes optimized conditions for the Sonogashira coupling of 5-bromoimidazole esters.
| Component | Recommended Reagents & Conditions | Rationale & Expert Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂ | PdCl₂(PPh₃)₂ is a robust and commonly used catalyst. For more challenging substrates, catalysts with more electron-rich and bulky ligands like dppf can be beneficial. |
| Copper (I) Co-catalyst | CuI (Copper(I) iodide) | CuI is the most frequently used and effective co-catalyst for generating the copper acetylide intermediate. |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Piperidine | An amine base is required to deprotonate the alkyne.[4] The choice of base can significantly impact the reaction outcome. |
| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN) | The solvent should be anhydrous and degassed to prevent side reactions and catalyst deactivation. |
| Temperature | Room Temperature to 80 °C | While some Sonogashira couplings proceed at room temperature, aryl bromides often require heating to facilitate the oxidative addition step.[2] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and degradation of the catalyst.[3] |
Experimental Protocols
General Protocol for Sonogashira Coupling of a N-Protected 5-Bromoimidazole Ester
This protocol provides a general starting point for the Sonogashira coupling. Optimization of specific parameters may be required for different substrates.
Materials:
-
N-protected 5-bromoimidazole ester
-
Terminal alkyne (1.2-1.5 equivalents)
-
PdCl₂(PPh₃)₂ (1-5 mol%)
-
CuI (2-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous and degassed THF or DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
Add the N-protected 5-bromoimidazole ester.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the base and the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (start with room temperature and increase if no reaction is observed).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: A streamlined workflow for the Sonogashira coupling of 5-bromoimidazole esters.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst- Insufficient temperature- Poor quality of reagents/solvents | - Use fresh, high-quality catalysts and reagents.- Increase the reaction temperature in increments.- Ensure solvents are anhydrous and properly degassed. |
| Formation of Glaser Homocoupling Product | - Presence of oxygen | - Thoroughly degas all solvents and reagents.- Maintain a positive pressure of inert gas throughout the reaction. |
| Decomposition of Starting Material | - Reaction temperature too high- Unstable substrate | - Lower the reaction temperature.- Consider a milder base or a different solvent system. |
| Formation of Palladium Black | - Catalyst decomposition | - Ensure high purity of all reagents.- Consider using a different ligand or catalyst system. |
Conclusion
The Sonogashira coupling is a robust and versatile method for the synthesis of 5-alkynylimidazole esters, which are valuable building blocks in drug discovery. A thorough understanding of the reaction mechanism and careful optimization of the reaction conditions are key to achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers in this field.
References
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with... Retrieved from [Link]
-
Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,5‐disubstituted‐2,4‐bis‐alkynylated imidazoles 4 by... Retrieved from [Link]
-
MDPI. (2021). Palladium-Catalyzed Dehydrogenative C-2 Alkenylation of 5-Arylimidazoles and Related Azoles with Styrenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone. Retrieved from [Link]
-
SYNTHESIS OF INTERNAL ALKYNES USING NEW PALLADIUM N- HETEROCYCLIC CARBENE CATALYTIC SYSTEM. (n.d.). Retrieved from [Link]
-
Preprints.org. (2021). Palladium-Catalyzed Dehydrogenative C-2 Alkenylation of 5-Arylimidazoles and Related Azoles with Styrenes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed tandem one-pot synthesis of π-expanded imidazoles through a sequential Heck and oxidative amination reaction. Retrieved from [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. Retrieved from [Link]
-
Europe PMC. (n.d.). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Retrieved from [Link]
-
MIT Open Access Articles. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]
-
ACS Publications. (2017). Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates. Retrieved from [Link]
Sources
Application Note: A Comprehensive Guide to the N-alkylation of Ethyl 5-bromo-1H-imidazole-4-carboxylate
Abstract
This document provides a detailed protocol and technical guide for the N-alkylation of ethyl 5-bromo-1H-imidazole-4-carboxylate, a critical building block in medicinal chemistry and pharmaceutical development.[1] We delve into the underlying reaction mechanism, strategies for controlling regioselectivity, a step-by-step experimental procedure, and methods for product purification and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize novel N-substituted imidazole derivatives.
Introduction: The Significance of N-Alkylated Imidazoles
The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds. The functionalization of the imidazole ring, particularly through N-alkylation, is a cornerstone of drug design, allowing for the modulation of a molecule's physicochemical properties such as lipophilicity, solubility, and metabolic stability. This modification directly impacts pharmacokinetic and pharmacodynamic profiles.[2] N-alkylated imidazoles are integral components of antifungal agents, antihistamines, and anticancer therapeutics.[2][3]
However, the N-alkylation of unsymmetrically substituted imidazoles, such as this compound, presents a significant synthetic challenge: regioselectivity.[4] The imidazole anion, formed upon deprotonation, is an ambident nucleophile, meaning that alkylation can occur at either the N-1 or N-3 position, often leading to a mixture of regioisomers that can be difficult to separate.[4][5] This guide will address the factors governing this selectivity and provide a robust protocol to favor the desired isomer.
Reaction Mechanism and Control of Regioselectivity
The N-alkylation of an imidazole proceeds via a two-step mechanism:
-
Deprotonation: A base is used to abstract the acidic proton from the imidazole nitrogen, generating a resonance-stabilized imidazolide anion.[6]
-
Nucleophilic Substitution: The resulting anion acts as a nucleophile, attacking an electrophilic alkylating agent (typically an alkyl halide) in an SN2 reaction to form the N-C bond.[6]
For this compound, the key challenge lies in controlling which of the two ring nitrogens acts as the nucleophile. The outcome is governed by a combination of electronic and steric factors.[5][7]
-
Electronic Effects: The bromo and ethyl carboxylate groups are both electron-withdrawing. These groups decrease the electron density of the imidazole ring, deactivating both nitrogen atoms towards electrophilic attack. However, the effect is more pronounced on the adjacent nitrogen (N-3). Consequently, the N-1 nitrogen is rendered more nucleophilic, favoring alkylation at this position.[5]
-
Steric Effects: The bulky ethyl carboxylate group at the C-4 position and the bromine atom at the C-5 position create significant steric hindrance around the N-1 position. Conversely, the N-3 nitrogen is sterically less encumbered. The size of the alkylating agent also plays a crucial role; larger electrophiles will preferentially react at the less hindered site.[5]
The interplay between these opposing effects determines the final product ratio. By carefully selecting the reaction conditions—base, solvent, and temperature—one can often influence the regiochemical outcome.[7][8][9] For instance, using a strong, non-nucleophilic base like sodium hydride in a polar aprotic solvent such as DMF or THF typically favors the thermodynamically more stable product.[6][7]
Caption: Factors influencing regioselectivity in the N-alkylation of imidazole.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound using sodium hydride as the base and an alkyl bromide as the electrophile.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% | Sigma-Aldrich | Substrate |
| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich | Strong base, handle with extreme care |
| Anhydrous N,N-Dimethylformamide (DMF) | DriSolv® or equivalent | EMD Millipore | Reaction solvent |
| Alkyl Bromide (e.g., Benzyl Bromide) | ≥98% | Acros Organics | Alkylating agent |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | ACS Reagent | Fisher Scientific | For quenching the reaction |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent |
| Hexanes | ACS Grade | VWR | Eluent for chromatography |
| Brine (Saturated aqueous NaCl) | N/A | In-house prep | For washing organic layer |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | SiliCycle Inc. | Stationary phase for column chromatography |
| Inert Gas (Nitrogen or Argon) | High Purity | Local supplier | For maintaining an inert atmosphere |
Experimental Workflow
Caption: Step-by-step workflow for the N-alkylation protocol.
Step-by-Step Procedure
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Ensure the system is under a positive pressure of inert gas.
-
Reagent Preparation: To the flask, add this compound (1.0 eq). Using a syringe, add anhydrous DMF (approx. 0.2 M concentration) and stir until the solid is completely dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully and portion-wise, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the resulting suspension at 0 °C for 30-60 minutes.
-
Alkylation: While maintaining the temperature at 0 °C, add the alkylating agent (1.1 eq) dropwise via syringe.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring the consumption of the starting material by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is deemed complete by TLC, cool the mixture back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.[6]
-
Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-alkylated product.[4][6]
Data Analysis and Characterization
Proper characterization is essential to confirm the identity and regiochemistry of the synthesized product.
Table of Reagents (Example Calculation)
| Role | Compound | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| Substrate | This compound | 247.06 | 1.0 | 2.0 | 494 mg |
| Base | Sodium Hydride (60% dispersion) | 24.00 (NaH) | 1.2 | 2.4 | 96 mg |
| Alkylating Agent | Benzyl Bromide | 171.04 | 1.1 | 2.2 | 376 mg (0.26 mL) |
| Solvent | Anhydrous DMF | 73.09 | - | - | ~10 mL |
Spectroscopic Characterization
-
¹H NMR: The most telling evidence for successful N-alkylation is the disappearance of the broad N-H proton signal from the starting material and the appearance of new signals corresponding to the protons of the newly introduced alkyl group. For example, in N-benzylation, a new singlet corresponding to the benzylic -CH₂- protons would appear around 5.0-5.5 ppm. The chemical shift of the C-2 proton of the imidazole ring will also shift upon alkylation.
-
¹³C NMR: The carbon spectrum will show new signals for the alkyl group. The chemical shifts of the imidazole ring carbons will also be altered compared to the starting material.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product by identifying the correct molecular ion peak ([M+H]⁺ or [M+Na]⁺).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive base (NaH exposed to moisture).2. Solvent not sufficiently anhydrous.3. Low reaction temperature or insufficient time. | 1. Use fresh, unopened NaH or wash the dispersion with dry hexanes before use.2. Use a freshly opened bottle of anhydrous solvent or dry it using standard procedures.3. Allow the reaction to run longer at room temperature or gently heat (e.g., to 40-60 °C).[8][9] |
| Mixture of Regioisomers | 1. Competing electronic and steric effects.2. Reaction conditions favor mixture formation. | 1. Attempt to separate isomers using meticulous column chromatography or preparative HPLC.2. Screen different conditions: try a weaker base (K₂CO₃) in a different solvent (acetonitrile).[8][10] Varying the temperature may also alter the product ratio.[8] |
| Incomplete Reaction | 1. Insufficient equivalents of base or alkylating agent.2. Reaction time is too short. | 1. Re-check calculations and ensure at least 1.1-1.2 equivalents of base and alkylating agent are used.2. Continue stirring and monitor by TLC until the starting material is consumed. |
| Formation of Side Products | 1. Dialkylation leading to imidazolium salt formation.2. Degradation of reagents or product. | 1. Avoid using a large excess of the alkylating agent. The imidazolium salt is often insoluble and may precipitate.2. Ensure the reaction is run under an inert atmosphere and that the work-up is not overly acidic or basic. |
References
-
N-Alkylation of imidazoles - University of Otago - OUR Archive. [Link]
-
This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry - Reddit. [Link]
-
C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. [Link]
-
Regioselective N-alkylation of imidazoles with alcohols over zeolites - RSC Publishing. [Link]
- Process for purifying imidazoles and imidazol-based agents by crystallisation - Google P
-
Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. [Link]
-
Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan - JOCPR. [Link]
-
Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - Der Pharma Chemica. [Link]
-
Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides - ResearchGate. [Link]
-
One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC. [Link]
-
Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed. [Link]
-
Typical laboratory synthesis of N-alkyl imidazoles. - ResearchGate. [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as - Der Pharma Chemica. [Link]
-
This compound. [Link]
-
Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of Ethyl 5-bromo-1H-imidazole-4-carboxylate as a Pharmaceutical Intermediate
Prepared by a Senior Application Scientist
These application notes serve as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of ethyl 5-bromo-1H-imidazole-4-carboxylate. This versatile heterocyclic building block is a key intermediate in the synthesis of a wide array of biologically active molecules, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases. This document provides an in-depth look at its chemical properties, core reactivity, and detailed protocols for its application in pivotal synthetic transformations.
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals due to its ability to engage in various biological interactions. The strategic placement of a bromine atom and an ethyl carboxylate group on the imidazole ring makes this compound a particularly valuable precursor. The bromo substituent serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions, while the carboxylate moiety offers a site for further modification or can influence the electronic properties of the ring. Notably, this intermediate has been instrumental in the development of potent inhibitors for key signaling proteins such as p38 MAP kinase and B-Raf kinase, which are implicated in cancer and inflammatory disorders.[1][2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is crucial for its effective handling, reaction optimization, and scale-up. The properties of this compound are summarized in the table below. It is important to note that while some of these properties are experimentally determined, others are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂O₂ | [4] |
| Molecular Weight | 219.04 g/mol | [4] |
| Appearance | Off-white to pale yellow solid | General observation |
| Melting Point | Not widely reported; related compounds melt >200 °C | |
| Boiling Point (Predicted) | ~357.7 °C at 760 mmHg | |
| Solubility | Soluble in methanol, DMF, DMSO; limited solubility in water | General knowledge |
| CAS Number | 1251429-22-3 |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS).
Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the reactivity of the C-Br bond and the two nitrogen atoms of the imidazole ring. The bromine at the 5-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. The imidazole nitrogens can undergo alkylation or arylation, providing another avenue for structural diversification.
Below is a diagram illustrating the key reaction pathways for this intermediate.
Caption: Key reaction pathways for this compound.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and desired scale. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. This reaction is fundamental for the synthesis of 5-aryl imidazole derivatives, which are common cores in kinase inhibitors.[5][6][7][8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with nitrogen or argon.
-
Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Add potassium phosphate to the reaction mixture.
-
Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 5-aryl-1H-imidazole-4-carboxylate.
Rationale: The choice of a biarylphosphine ligand like SPhos is crucial for achieving high catalytic activity and good yields in the coupling of electron-rich heterocyclic halides.[9] Potassium phosphate is an effective base for this transformation, and the biphasic solvent system helps to solubilize both the organic and inorganic reagents.[7]
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines the palladium-catalyzed amination of this compound. This reaction is a powerful tool for introducing primary or secondary amines at the 5-position of the imidazole ring.[10][11][12]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and BINAP to a flame-dried Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes to form the active catalyst.
-
Add this compound, the amine, and sodium tert-butoxide.
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 16-24 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-1H-imidazole-4-carboxylate.
Rationale: The Pd₂(dba)₃/BINAP catalytic system is a robust combination for the amination of aryl bromides.[9][10] Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in this reaction to deprotonate the amine and facilitate the catalytic cycle.
Protocol 3: N-Alkylation for Imidazole Ring Functionalization
This protocol describes the N-alkylation of this compound. Due to the presence of two nitrogen atoms, regioselectivity can be an issue. The outcome is often influenced by the nature of the substituents on the imidazole ring and the reaction conditions.[13][14][15][16]
Materials:
-
This compound (1.0 equiv)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise. Hydrogen gas will be evolved.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the regioisomers and obtain the desired N-alkylated product.
Rationale: Sodium hydride is a strong base that effectively deprotonates the imidazole nitrogen to form the corresponding anion, which is a potent nucleophile.[14] DMF is a polar aprotic solvent that is well-suited for this type of reaction. The regioselectivity of the alkylation will be influenced by both steric and electronic factors of the starting material.[13]
Illustrative Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of a more complex pharmaceutical intermediate starting from this compound.
Caption: A representative synthetic workflow utilizing this compound.
Conclusion
This compound is a high-value intermediate for the synthesis of complex pharmaceutical agents. Its utility is derived from the versatile reactivity of the C-Br bond in cross-coupling reactions and the potential for N-functionalization of the imidazole ring. The protocols outlined in these notes provide a solid foundation for the application of this building block in drug discovery and development programs. As with any chemical synthesis, careful optimization of reaction conditions is recommended to achieve the best results for specific target molecules.
References
-
Buchwald–Hartwig amination. In: Wikipedia. Retrieved February 15, 2026, from [Link]
- Murugan, K. (2014). SYNTHESIS OF P38 MAP KINASE INHIBITOR ANALOGUES COMPOUNDS AND QUINOXALINONE DERIVATIVES. International journal of pharma and bio sciences.
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Publications. [Link]
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue University. Retrieved from [Link]
- Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. [No Source Found].
-
Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. Semantic Scholar. Retrieved from [Link]
-
Design and Synthesis of Type IV Inhibitors of BRAF Kinase that block dimerization and overcome paradoxical MEK/ERK activation. (2020). PubMed Central. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2021). MDPI. [Link]
-
N-Alkylation of imidazoles. University of Otago. Retrieved from [Link]
-
Anticancer profile of newly synthesized BRAF inhibitors possess 5-(pyrimidin-4-yl)imidazo[2,1-b]thiazole scaffold. (2019). PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of 5-Amino-4-fluoro-1 H-benzo[ d]imidazole-6-carboxamide Derivatives as Novel and Potential MEK/RAF Complex Inhibitors Based on the "Clamp" Strategy. (2024). PubMed. [Link]
-
Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. PubMed Central. Retrieved from [Link]
-
Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (2021). PubMed. [Link]
-
Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. Retrieved from [Link]
-
Ethyl 2-Bromo-4-methyl-1H-imidazole-5-carboxylate. Amerigo Scientific. Retrieved from [Link]
-
5-Bromo-1H-imidazole-4-carboxylic acid. MySkinRecipes. Retrieved from [Link]
-
Imidazole derivatives: Impact and prospects in antiviral drug discovery. PubMed Central. Retrieved from [Link]
-
Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. Semantic Scholar. Retrieved from [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). PubMed Central. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. [Link]
-
Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. RSC Publishing. Retrieved from [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. (2022). Der Pharma Chemica. [Link]
-
Ethyl 4(5)-imidazolecarboxylate. PubChem. Retrieved from [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Retrieved from [Link]
-
Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. JOCPR. Retrieved from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. ethyl 4-bromo-1H-imidazole-5-carboxylate - CAS:944906-76-7 - Abovchem [abovchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. research.rug.nl [research.rug.nl]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Research Portal [ourarchive.otago.ac.nz]
- 14. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. pure.mpg.de [pure.mpg.de]
Application Notes and Protocols for the Palladium-Catalyzed C-H Activation of Ethyl 5-Bromoimidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide to the palladium-catalyzed C-H activation of ethyl 5-bromoimidazole-4-carboxylate, a versatile building block in medicinal chemistry. The protocols and insights presented herein are grounded in established scientific principles and aim to provide researchers with a robust framework for the synthesis of novel imidazole-based compounds.
Introduction: The Strategic Value of C-H Activation on Imidazole Scaffolds
The imidazole nucleus is a cornerstone of numerous pharmaceuticals and biologically active molecules. The ability to selectively functionalize the C-H bonds of this heterocycle opens up new avenues for analog synthesis and the exploration of structure-activity relationships (SAR). Palladium-catalyzed C-H activation has emerged as a powerful tool in this endeavor, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[1][2]
This guide focuses on the C-H activation of ethyl 5-bromoimidazole-4-carboxylate, a substrate with two potentially reactive C-H bonds at the C2 and C5 positions. The presence of the bromo and carboxylate substituents introduces electronic and steric factors that influence the regioselectivity of the C-H activation, making a nuanced understanding of the reaction mechanism and conditions essential for achieving the desired outcome.
Mechanistic Insights: Guiding Principles for Protocol Design
Palladium-catalyzed C-H activation reactions typically proceed through one of two primary catalytic cycles: a Pd(II)/Pd(0) cycle or a Pd(II)/Pd(IV) cycle. The operative pathway is influenced by the choice of oxidant, ligands, and substrate. For the direct arylation of imidazoles, a Pd(II)/Pd(0) cycle is often proposed.
A key mechanistic aspect of C-H activation on imidazoles is the mode of C-H bond cleavage. The concerted metalation-deprotonation (CMD) pathway is widely accepted, wherein the palladium catalyst and a base act in concert to break the C-H bond.[3][4] The acidity of the C-H protons and the electronic properties of the imidazole ring play a crucial role in determining the site of activation. In the case of ethyl 5-bromoimidazole-4-carboxylate, the C2-proton is generally considered more acidic, while the C5-position is more electron-rich. This delicate balance can be tipped by the choice of reaction conditions, particularly the base and ligands.
Diagram: Proposed Catalytic Cycle for C-H Arylation
Caption: A generalized catalytic cycle for the Pd-catalyzed direct C-H arylation of imidazoles.
Application Protocols: C2-Selective Arylation
Based on literature precedents for the C2-selective arylation of N-unprotected imidazole-4-carboxylates, the following protocol is recommended.[1] This procedure is adapted from conditions reported to be effective for similar substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 5-bromoimidazole-4-carboxylate | ≥97% | Commercially available | Can be synthesized if necessary.[5] |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | ||
| Copper(I) Iodide (CuI) | ≥98% | Used as a co-catalyst/mediator. | |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Anhydrous | |
| Aryl Iodide or Aryl Bromide | Reagent grade | Ensure purity. | |
| N,N-Dimethylformamide (DMF) | Anhydrous | Degas before use. | |
| Schlenk flask or sealed reaction vial | For inert atmosphere reactions. | ||
| Magnetic stirrer with heating | |||
| Standard glassware for workup | |||
| Silica gel for chromatography |
Experimental Workflow
Diagram: Experimental Workflow for C-H Arylation
Caption: A visual representation of the experimental procedure.
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add ethyl 5-bromoimidazole-4-carboxylate (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), copper(I) iodide (0.15 mmol, 15 mol%), and cesium carbonate (2.5 mmol, 2.5 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add anhydrous N,N-dimethylformamide (DMF, 5 mL) and the desired aryl halide (2.0 mmol, 2.0 equiv) via syringe.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 120-140 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired C2-arylated product.
-
Rationale for Reagent and Condition Selection
| Component | Role and Rationale |
| Pd(OAc)₂ | A common and effective palladium(II) precatalyst for C-H activation reactions. |
| CuI | Acts as a co-catalyst or mediator. It is believed to facilitate the C-H activation step, potentially through coordination to the imidazole nitrogen, thereby increasing the acidity of the C2-proton.[2][4] |
| Cs₂CO₃ | A strong inorganic base that facilitates the concerted metalation-deprotonation (CMD) step. Its relatively low nucleophilicity minimizes side reactions. |
| DMF | A polar aprotic solvent that is effective in dissolving the reagents and promoting the reaction. |
| Inert Atmosphere | Prevents the oxidation of the catalytically active Pd(0) species that is formed during the catalytic cycle. |
| Excess Aryl Halide | Used to drive the reaction to completion. |
Characterization and Expected Outcomes
The successful synthesis of the C2-arylated product can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum should show the disappearance of the C2-H proton signal of the starting material and the appearance of new aromatic signals corresponding to the coupled aryl group. The ¹³C NMR will show a new quaternary carbon signal for the C2 position.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the expected mass of the product.
The yield of the reaction will vary depending on the specific aryl halide used. Electron-rich and sterically unhindered aryl halides are generally expected to give higher yields.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, insufficient temperature, or poor quality reagents. | Ensure all reagents are pure and anhydrous. Degas the solvent thoroughly. Increase the reaction temperature or time. Consider using a different palladium precatalyst or ligand. |
| Formation of N-arylated byproduct | Reaction conditions favoring N-arylation. | While the recommended conditions are designed to suppress N-arylation, if it is observed, consider using a lower reaction temperature or a different base. |
| Low yield | Incomplete reaction or product degradation. | Optimize reaction time and temperature. Ensure efficient purification to minimize product loss. |
| Mixture of C2 and C5 isomers | Lack of regioselectivity. | The recommended protocol is optimized for C2 selectivity. If C5-arylation is observed, consider changing the base or solvent. For instance, some studies suggest that different bases can influence the regioselectivity of imidazole C-H activation. |
Conclusion
The palladium-catalyzed C-H activation of ethyl 5-bromoimidazole-4-carboxylate provides a powerful and direct method for the synthesis of novel C2-arylated imidazole derivatives. The protocol outlined in this guide, based on established literature, offers a reliable starting point for researchers in drug discovery and organic synthesis. A thorough understanding of the underlying mechanistic principles is key to troubleshooting and optimizing this versatile transformation for the generation of diverse molecular architectures.
References
-
Z. Y. Liu, et al. (2017). Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study. Organic & Biomolecular Chemistry. [Link]
-
Y. Nakao, et al. (2022). C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth promoting activity. Canadian Journal of Chemistry. [Link]
-
F. Bellina, S. Cauteruccio, R. Rossi. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry. [Link]
-
A. B. Dounay, et al. (2013). Regioselective C2-arylation of imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry. [Link]
-
S. Basak, S. Dutta, D. Maiti. (2018). Accessing C2‐Functionalized 1,3‐(Benz)azoles through Transition Metal‐Catalyzed C−H Activation. Chemistry – An Asian Journal. [Link]
-
H. A. Chiong, O. Daugulis. (2007). Palladium-catalyzed arylation of electron-rich heterocycles with aryl chlorides. Organic Letters. [Link]
-
F. Bellina, R. Rossi. (2005). Regioselective Synthesis of 1,5-Diaryl-1H-imidazoles by Palladium-Catalyzed Direct Arylation of 1-Aryl-1H-imidazoles. The Journal of Organic Chemistry. [Link]
-
J. C. Gonzalez-Gomez, et al. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Organic Letters. [Link]
-
Y. Nakao, et al. (2022). C-H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth promoting activity. Canadian Journal of Chemistry. [Link]
-
P. V. Kumar, et al. (2011). Direct C5-Arylation Reaction between Imidazoles and Aryl Chlorides Catalyzed by Palladium Complexes with Phosphines and N-Heterocyclic Carbenes. Organometallics. [Link]
-
M. Mumtaz, et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules. [Link]
-
H. Doucet, et al. (2015). Carbonates: Eco-Friendly Solvents for Palladium-Catalyzed Direct Arylation of Heteroaromatics. Molecules. [Link]
-
C. Verrier, et al. (2008). Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles. The Journal of Organic Chemistry. [Link]
-
D. S. Surry, S. L. Buchwald. (2012). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Angewandte Chemie International Edition. [Link]
-
X. Liang, et al. (2017). Chemoselective N-arylation of aminobenzamides via copper catalysed Chan-Evans-Lam reactions. Organic & Biomolecular Chemistry. [Link]
-
X. Liang, et al. (2018). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Organic Chemistry Frontiers. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective C2-arylation of imidazo[4,5- b ]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB27477B [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
hydrolysis of ethyl 5-bromo-1H-imidazole-4-carboxylate to carboxylic acid
Application Note: Optimized Hydrolysis of Ethyl 5-Bromo-1H-imidazole-4-carboxylate to 5-Bromo-1H-imidazole-4-carboxylic Acid
Abstract
This guide details the optimized protocol for the hydrolysis of this compound to its corresponding carboxylic acid. Unlike simple aliphatic esters, this substrate presents unique challenges due to the amphoteric nature of the imidazole ring and the potential lability of the carbon-bromine bond under harsh conditions. The method described herein utilizes a mild, base-mediated saponification followed by isoelectric precipitation to isolate the target compound in high purity (>95%) without the need for chromatographic purification.
Introduction & Strategic Analysis
The conversion of this compound (1 ) to 5-bromo-1H-imidazole-4-carboxylic acid (2 ) is a critical transformation in the synthesis of purine mimetics and adrenergic receptor agonists (e.g., detomidine analogs).
Key Chemical Challenges:
-
Amphoterism: The product contains a basic imidazole nitrogen (pKa ~6 for conjugate acid) and an acidic carboxylic acid (pKa ~3-4). This zwitterionic character dictates that isolation must occur at the isoelectric point (pI), typically between pH 3.0 and 5.0.
-
Halogen Stability: While 4(5)-bromoimidazoles are generally robust, prolonged reflux in strong caustic alkali can lead to hydrodebromination or nucleophilic displacement by hydroxide. Mild temperature control is essential.
-
Tautomerism: In solution, the 1H-imidazole ring exists in rapid equilibrium between the 4-bromo and 5-bromo tautomers. For consistency, this protocol refers to the 5-bromo tautomer, aligning with standard nomenclature for the ester starting material.
Experimental Protocol
Reagents & Equipment
| Reagent | Specification | Role |
| This compound | >97% Purity | Substrate |
| Sodium Hydroxide (NaOH) | 2.0 M Aqueous Soln.[1][2] | Hydrolysis Reagent |
| Ethanol (EtOH) | Absolute or 95% | Co-solvent |
| Hydrochloric Acid (HCl) | 1.0 M and 6.0 M | pH Adjustment |
| pH Paper/Meter | Range 1–14 | Monitoring |
Step-by-Step Methodology
Step 1: Saponification
-
Charge a round-bottom flask with This compound (1.0 equiv).
-
Add Ethanol (5 mL per gram of substrate) and stir to create a suspension/solution.
-
Add 2.0 M NaOH (2.5 equiv) dropwise over 5 minutes.
-
Note: A slight excess of base ensures complete consumption of the ester and deprotonation of the imidazole NH.
-
-
Heat the mixture to 50°C (internal temperature) and stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (System: 10% MeOH in DCM). The starting ester (
) should disappear, and the baseline carboxylate salt should appear.
-
Step 2: Work-Up & Isolation (Isoelectric Precipitation)
-
Concentrate the reaction mixture under reduced pressure (Rotavap, 40°C) to remove the ethanol. This leaves an aqueous solution of the sodium carboxylate salt.
-
Dilute the residue with Water (minimal volume, ~3 mL per gram of starting material) to ensure all solids are dissolved.
-
Optional Wash: If non-polar impurities are present, wash the aqueous alkaline layer with Ethyl Acetate (2 x vol). Discard the organic layer.
-
Critical Step - Acidification:
-
Cool the aqueous solution to 0–5°C in an ice bath.
-
Slowly add 1.0 M HCl dropwise with vigorous stirring.
-
Monitor pH continuously. As the pH approaches 7, the solution may become cloudy.
-
Continue adding HCl until pH 3.5 – 4.0 is reached.
-
Observation: A thick white to off-white precipitate (the zwitterion) should form.
-
Caution: Do not overshoot to pH < 2, or the soluble hydrochloride salt will form, redissolving the product.
-
Step 3: Filtration & Drying [2][3][4][5]
-
Stir the slurry at 0°C for 30 minutes to maximize precipitation.
-
Filter the solid using a sintered glass funnel or Buchner funnel.
-
Wash the cake with cold water (2 x small volumes) to remove residual NaCl.
-
Wash with cold acetone (1 x small volume) to facilitate drying.
-
Dry in a vacuum oven at 50°C for 12 hours.
Process Visualization
Figure 1: Reaction Mechanism & Tautomerism
This diagram illustrates the hydrolysis pathway and the tautomeric equilibrium relevant to the imidazole ring.
Caption: Step-wise hydrolysis pathway showing the transition from ester to soluble salt, and finally to the insoluble zwitterionic acid.
Figure 2: Isolation Logic Tree
This workflow guides the researcher through the critical pH adjustment steps to avoid yield loss.
Caption: Decision tree for pH adjustment. The target window (pH 3.0–4.5) is critical for precipitating the zwitterionic product.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Precipitate at pH 4 | Product is too dilute. | Concentrate the aqueous solution further (remove 50% water) and re-cool. |
| Precipitate dissolves | pH dropped below 2.0. | Back-titrate with 1M NaOH to pH 3.5. |
| Low Yield | Incomplete hydrolysis. | Ensure reaction runs at 50°C for at least 2 hours; check TLC before workup. |
| Product is colored (Yellow) | Bromine liberation or oxidation. | Add a pinch of sodium thiosulfate during the workup; keep reaction temp < 60°C. |
References
- Provides foundational pKa and solubility d
- Source for analogous saponification conditions (NaOH/EtOH) for halo-azole esters.
-
Organic Chemistry Portal. (n.d.). Synthesis of Imidazoles. Retrieved February 15, 2026, from [Link]
- General reference for imidazole ring stability and reactivity.
-
PubChem. (2025).[6] 5-Bromo-1H-imidazole-4-carboxylic acid. Retrieved February 15, 2026, from [Link]
- Physical property data verific
Sources
- 1. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]
- 5. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]
- 6. Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem [pubchem.ncbi.nlm.nih.gov]
Topic: Strategic Regioselective Substitution of Ethyl 5-bromo-1H-imidazole-4-carboxylate: A Guide for Synthetic and Medicinal Chemists
An Application Note and Protocol from the Senior Application Scientist
Author's Foreword
The imidazole nucleus is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. Ethyl 5-bromo-1H-imidazole-4-carboxylate is a particularly valuable and versatile building block, offering three distinct points for synthetic elaboration: the two ring nitrogens (N-1 and N-3) and the bromine-bearing carbon (C-5). However, the inherent tautomerism and nuanced reactivity of the imidazole ring present a significant challenge: achieving predictable and high regioselectivity.
This guide moves beyond a simple recitation of procedures. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistically-grounded understanding of how to control substitution reactions on this scaffold. We will explore the interplay of steric and electronic factors and provide field-proven, detailed protocols for achieving desired synthetic outcomes, thereby empowering chemists to construct complex molecular architectures with precision and efficiency.
The Core Challenge: Understanding Regioselectivity in an Asymmetric Imidazole
The synthetic utility of this compound hinges on the ability to selectively functionalize one of its reactive sites. The primary challenge arises from the tautomerism of the N-H proton, which rapidly equilibrates between the N-1 and N-3 positions. Deprotonation with a base generates a single, resonance-stabilized imidazolate anion, where the negative charge is delocalized across both nitrogen atoms, creating an ambident nucleophile.
The substitution pattern of the ring dictates the preferred site of reaction. In our subject molecule, two powerful electron-withdrawing groups (EWGs) are present: the C4-ester and the C5-bromo substituent.
-
Electronic Effects : The C4-ester group strongly deactivates the adjacent N-3 position through inductive effects, making the distal N-1 the more electron-rich and nucleophilic nitrogen.[1]
-
Steric Effects : The bulky ethyl carboxylate group at the C-4 position sterically hinders the approach of electrophiles to the adjacent N-3 nitrogen. This further promotes substitution at the more accessible N-1 position.[1][2]
Consequently, reactions with most electrophiles under basic conditions will show a strong intrinsic preference for the N-1 position.
Caption: Factors governing regioselectivity in N-substitution.
Protocols for Regioselective N-Substitution
N-Alkylation: Favoring the N-1 Position
N-alkylation is a fundamental transformation. The combination of a strong base to ensure complete deprotonation and a polar aprotic solvent to solvate the resulting cation is key to achieving high yields and excellent N-1 selectivity. Sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is a robust and reliable system.[3][4]
Protocol 2.1.1: N-1 Selective Alkylation with an Alkyl Bromide
This protocol describes the reaction with benzyl bromide as a representative primary alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, syringes
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution should become clear as the sodium imidazolate salt forms.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise via syringe to the cold solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Dilute with water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure N-1 alkylated product.
| Entry | Base | Solvent | Electrophile | Regioselectivity (N1:N3) | Typical Yield | Reference |
| 1 | NaH | THF / DMF | Primary Alkyl Halide | >98:2 | 85-95% | [3][4] |
| 2 | K₂CO₃ | Acetonitrile | Primary Alkyl Halide | >95:5 | 80-90% | [5] |
| 3 | Cs₂CO₃ | Dioxane | Secondary Alkyl Tosylate | >95:5 | 70-85% | [4][6] |
Table 1: Representative Conditions for N-1 Selective Alkylation.
N-Arylation: Forming C-N Bonds with Aryl Halides
For the synthesis of N-aryl imidazoles, transition-metal-catalyzed methods are indispensable. Both copper- and palladium-catalyzed systems have proven effective.
Protocol 2.2.1: Copper-Catalyzed N-Arylation (Ullmann-type Reaction)
Copper-catalyzed N-arylation is a cost-effective and reliable method, often utilizing a copper(I) source and a ligand to facilitate the coupling.[7][8]
Materials:
-
Ethyl 1-H-5-bromoimidazole-4-carboxylate
-
Aryl Bromide or Iodide (e.g., 4-bromoanisole)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (or other suitable ligand like L-Proline)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane or Toluene
-
Inert atmosphere setup (Schlenk flask or glovebox)
Procedure:
-
Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the aryl halide (1.2 eq), CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and Cs₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 18-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.
Protocol 2.2.2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination offers a highly general and functional-group-tolerant method for N-arylation.[9][10] The choice of a specialized biarylphosphine ligand is critical for high efficiency.
Materials:
-
Ethyl 1-H-5-bromoimidazole-4-carboxylate
-
Aryl Bromide, Chloride, or Triflate
-
Palladium source (e.g., Pd₂(dba)₃)
-
Biarylphosphine Ligand (e.g., Xantphos, L1 as described by Buchwald)[9][11]
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or K₃PO₄)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Catalyst Pre-activation (Critical Step): In a glovebox or under a strict inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (2-4 mol%) to a dry reaction vessel. Add anhydrous toluene and stir for 10 minutes at room temperature to form the active Pd(0)-ligand complex. Imidazoles can inhibit this formation, so pre-activation is crucial for success.[9][10]
-
Reagent Addition: To the pre-activated catalyst solution, add this compound (1.0 eq), the aryl halide (1.1 eq), and the base (e.g., NaOtBu, 1.4 eq).
-
Reaction: Seal the vessel and heat to 80-110 °C for 8-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 2.2.1.
Protocols for C-5 Substitution via Cross-Coupling
The C5-bromo position is primed for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon- and nitrogen-based substituents. For these reactions, the imidazole nitrogen is often protected (e.g., as an N-SEM or N-MOM derivative) to prevent side reactions and improve solubility, though reactions on N-H imidazoles are also reported.[12][13]
Caption: General workflow for C-5 cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation (Aryl, Heteroaryl)
The Suzuki reaction is a robust method for installing aryl or heteroaryl groups by coupling with an organoboron reagent.[14][15]
Protocol 3.1.1: C-5 Arylation via Suzuki Coupling
Materials:
-
N-Protected or N-H Ethyl 5-bromoimidazole-4-carboxylate (1.0 eq)
-
Arylboronic acid or ester (1.5 eq)
-
Aqueous Base (e.g., 2M K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane or DME)
Procedure:
-
Setup: To a flask, add the bromoimidazole, arylboronic acid, and Pd(dppf)Cl₂.
-
Degassing: Evacuate and backfill the flask with an inert gas three times.
-
Solvent/Base Addition: Add the solvent (e.g., dioxane) followed by the aqueous base.
-
Reaction: Heat the mixture to 80-90 °C and stir for 2-12 hours until completion as monitored by TLC.
-
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Sonogashira Coupling: C-C Bond Formation (Alkynyl)
The Sonogashira coupling enables the introduction of an alkyne moiety, a versatile functional group for further transformations (e.g., click chemistry, reductions). The reaction uses both palladium and copper catalysts.[18][19][20]
Protocol 3.2.1: C-5 Alkynylation via Sonogashira Coupling
Materials:
-
N-Protected or N-H Ethyl 5-bromoimidazole-4-carboxylate (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Amine Base/Solvent (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Co-solvent (optional, e.g., THF)
Procedure:
-
Setup: To a flask under an inert atmosphere, add the bromoimidazole, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent/Reagent Addition: Add THF (if used), followed by the amine base (e.g., TEA) and finally the terminal alkyne.
-
Reaction: Stir the mixture at room temperature to 50 °C for 2-8 hours. The reaction is often rapid.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation (Aryl/Alkyl Amines)
This reaction allows for the direct installation of an amine at the C-5 position, a critical transformation for accessing many pharmacophores.[21][22][23]
Protocol 3.3.1: C-5 Amination via Buchwald-Hartwig Coupling
Materials:
-
N-Protected Ethyl 5-bromoimidazole-4-carboxylate (1.0 eq)
-
Amine (primary or secondary, 1.2 eq)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like BINAP)[23][24]
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous Toluene
Procedure:
-
Setup: In a glovebox, add the bromoimidazole, amine, base, palladium pre-catalyst, and ligand to a dry reaction vessel.
-
Solvent Addition: Add anhydrous toluene.
-
Reaction: Seal the vessel and heat to 100-110 °C for 8-24 hours.
-
Work-up: Cool the reaction, filter through Celite® to remove palladium residues, and wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
| Coupling Reaction | Catalyst System (Pd/Ligand + Co-catalyst) | Coupling Partner | Base | Typical Solvent |
| Suzuki-Miyaura | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Boronic Acid / Ester | K₂CO₃, Cs₂CO₃ | Dioxane, DME |
| Sonogashira | Pd(PPh₃)₂Cl₂ + CuI | Terminal Alkyne | TEA, DIPA | TEA, THF |
| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP or Xantphos | Primary/Secondary Amine | NaOtBu, K₃PO₄ | Toluene, Dioxane |
Table 2: Comparison of Key C-5 Palladium-Catalyzed Cross-Coupling Reactions.
Synthesis of Starting Material
Concluding Remarks
This compound is a powerful synthetic intermediate whose full potential is unlocked through the careful and deliberate application of regioselective substitution reactions. By understanding the fundamental principles of steric and electronic control, chemists can reliably direct alkylating and arylating agents to the N-1 position. Furthermore, the strategic use of palladium-catalyzed cross-coupling reactions at the C-5 position opens a gateway to a vast chemical space of novel aryl, alkynyl, and amino-substituted imidazoles. The protocols and principles outlined in this guide provide a robust framework for the rational design and synthesis of complex imidazole-containing molecules for applications in drug discovery and materials science.
References
-
University of Otago, OUR Archive. N-Alkylation of imidazoles. [Link]
-
MDPI. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. [Link]
-
Reddit. This is why selective N-alkylation of imidazoles is difficult. [Link]
-
National Center for Biotechnology Information. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. [Link]
-
ResearchGate. One-pot sequential bromination of substituted imidazoles via Sonogashira Coupling. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
YouTube. Sonogashira Coupling. [Link]
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ResearchGate. N-alkylation of imidazole by alkaline carbons. [Link]
-
DSpace@MIT. Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
YouTube. Buchwald-Hartwig Amination Reaction. [Link]
-
ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. [Link]
-
Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
Royal Society of Chemistry. Recent developments in selective N-arylation of azoles. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Beilstein Journals. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]
-
Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]
-
National Center for Biotechnology Information. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. [Link]
-
National Center for Biotechnology Information. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Supporting Information. [Link]
-
National Center for Biotechnology Information. The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note. [Link]
-
Semantic Scholar. synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. [Link]
-
Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]
-
National Center for Biotechnology Information. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
PubMed. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. [Link]
Sources
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. reddit.com [reddit.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent developments in selective N-arylation of azoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. organic-synthesis.com [organic-synthesis.com]
- 24. researchgate.net [researchgate.net]
- 25. guidechem.com [guidechem.com]
- 26. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield of ethyl 5-bromo-1H-imidazole-4-carboxylate synthesis
Technical Support Center: Synthesis of Ethyl 5-bromo-1H-imidazole-4-carboxylate
Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting for Imidazole Bromination
Executive Summary
This guide addresses the synthesis of This compound from ethyl 1H-imidazole-4-carboxylate using N-bromosuccinimide (NBS) .[1] The 4-carboxylate group exerts an electron-withdrawing effect, deactivating the ring relative to unsubstituted imidazole.[1] Consequently, while the 5-position is electronically favored for Electrophilic Aromatic Substitution (
Part 1: The "Gold Standard" Protocol
This protocol is designed for high regioselectivity and ease of purification. It avoids elemental bromine (
Reagents & Stoichiometry
| Component | Role | Equivalents (eq) | Notes |
| Ethyl 1H-imidazole-4-carboxylate | Substrate | 1.0 | Starting material (SM).[1][2][3][4] |
| N-Bromosuccinimide (NBS) | Brominating Agent | 1.05 – 1.10 | Critical: Must be white/crystalline.[1] Yellow NBS contains free |
| Acetonitrile (MeCN) | Solvent | 10-15 Volumes | Preferred over DMF for easier workup (succinimide precipitation).[1] |
| NaHCO₃ (aq) | Quench | N/A | Neutralizes HBr byproduct.[1] |
Step-by-Step Workflow
-
Preparation: Dissolve Ethyl 1H-imidazole-4-carboxylate (1.0 eq) in MeCN (0.1 M concentration) in a round-bottom flask protected from light (foil-wrapped).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Why? Controlling the initial exotherm prevents N-bromination and immediate rearrangement to the 2-position or over-bromination.[1]
-
-
Addition: Add NBS (1.05 eq) portion-wise over 30 minutes.
-
Caution: Do not dump all NBS at once. A high local concentration of
promotes dibromination.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) naturally. Stir for 4–12 hours .[5]
-
Workup (Precipitation Method):
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0→50% EtOAc in Hexanes).
Part 2: Visualized Workflows
Figure 1: Reaction Logic & Mechanism
This diagram illustrates the pathway from starting material to product, highlighting the critical intermediate steps and potential pitfalls.
Caption: The reaction proceeds via an electrophilic attack. The 5-position is favored, but excess heat or reagent pushes the equilibrium toward the dibromo impurity.
Figure 2: Troubleshooting Logic Tree
Use this flowchart to diagnose low yields or purity issues.
Caption: Diagnostic flow for common synthesis failures. Most issues stem from NBS quality or thermal control.
Part 3: Troubleshooting & FAQs
Q1: Why is my reaction stalling at 60% conversion?
Diagnosis: This is often due to the accumulation of HBr (hydrobromic acid) byproduct, which protonates the imidazole nitrogen.
-
Mechanism: The protonated imidazole ring is highly electron-deficient, deactivating it toward further electrophilic attack by NBS.
-
Solution:
-
Solvent Switch: If using MeCN, try DMF . DMF can act as a weak base/buffer.
-
Base Additive: Add a weak, non-nucleophilic base like NaOAc (Sodium Acetate) (1.1 eq) to the reaction. This scavenges HBr without interfering with NBS.
-
Q2: I see a spot with higher Rf than my product. What is it?
Diagnosis: This is likely the 2,5-dibromo impurity.
-
Cause: Localized high concentration of NBS during addition or running the reaction too warm (>30°C).
-
Fix:
Q3: My product is turning brown upon drying. Why?
Diagnosis: Residual bromine (
-
Fix:
-
Wash the organic layer thoroughly with 10% Sodium Thiosulfate (
) during workup. This reduces colored to colorless bromide ions. -
Ensure the final drying step is under high vacuum to remove trace acids.
-
Q4: Can I use elemental Bromine ( ) instead of NBS?
Answer: Yes, but it is not recommended for this specific substrate.
-
Reasoning:
is a stronger oxidant and much more acidic (generates HBr rapidly).[1] This often leads to lower yields due to oxidation of the imidazole ring or hydrolysis of the ester group. NBS provides a controlled release of (succinimidyl radical pathway is minimized in polar solvents, favoring ionic bromination).
Q5: How do I confirm the bromine is at the 5-position and not the 2-position?
Answer: 1H NMR Spectroscopy is the definitive method.[1]
-
Starting Material: Shows two singlets in the aromatic region (C2-H and C5-H).[1]
-
5-Bromo Product: Will show one sharp singlet around
7.5–7.8 ppm (depending on solvent).[1] This corresponds to the C2-H (between the two nitrogens).[1] -
2-Bromo Product: Would show a singlet for C5-H, but this is chemically unlikely because the C2 position is less nucleophilic in 4-substituted imidazoles under these conditions.[1]
-
NOE (Nuclear Overhauser Effect): Irradiating the N-H proton should show an enhancement of the C5-H signal (if it exists).[1] If the bromine is at C5, no NOE will be observed between NH and a carbon proton.
Part 4: References
-
NBS Bromination Mechanism:
-
Synthesis of Imidazole Carboxylates:
-
General Bromination Conditions (Deactivated Rings):
-
Source: "Bromination - Common Conditions."[1] Common Organic Chemistry.
-
-
Purification of Bromo-Imidazoles:
-
Source: Patent WO2009071584. Discusses the synthesis and purification of ethyl-imidazole intermediates involving acid hydrolysis and crystallization.
-
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
preventing debromination during Suzuki coupling of imidazole bromides
Ticket #IMID-BR-001: Prevention of Hydrodehalogenation (Debromination)
Status: Active Assigned Specialist: Senior Application Scientist Scope: Troubleshooting Pd-catalyzed cross-coupling of imidazole bromides where the C-Br bond is replaced by C-H instead of the desired C-C bond.
Module 1: Diagnostic Triage
Before altering your reaction matrix, determine the source of the failure. Use this logic flow to identify if you are facing Catalyst Poisoning , Protodeboronation , or Hydride Abstraction .
Figure 1: Diagnostic logic for distinguishing between hydrodehalogenation (active failure) and catalyst inactivation (passive failure).
Module 2: The Mechanistic "Why" (FAQ)
Q1: Why does my imidazole bromide turn into an imidazole hydride?
A: This is a competition between Transmetallation (good) and Hydride Abstraction (bad). After the Palladium catalyst inserts into the C-Br bond (Oxidative Addition), it forms an intermediate: [L-Pd(II)-Ar-Br].
-
The Ideal Path: This intermediate meets the Boronic Acid, swaps the Br for the Carbon group (Transmetallation), and releases the product.
-
The Failure Path: If Transmetallation is slow (due to steric bulk or low boronic acid reactivity), the [L-Pd(II)-Ar-Br] species "waits." During this wait, it can steal a hydride (
) from:-
The Solvent: Alcohols (MeOH, EtOH, iPrOH) are notorious hydride donors via
-hydride elimination from the alkoxide. -
The Base: Amines (TEA) or alkoxides can donate hydrides.
-
The Ligand: Decomposition of the phosphine ligand itself.
-
Key Insight: Imidazoles are electron-rich and can coordinate to Pd through the Nitrogen lone pair, displacing your phosphine ligand. A "naked" Pd center is unstable and highly prone to grabbing random hydrides to stabilize itself.
Q2: Does the position of the bromine (2, 4, or 5) matter?
A: Yes.
-
2-Bromoimidazole: The most difficult. The bromine is flanked by two nitrogens. This creates extreme steric hindrance and electronic repulsion, making Transmetallation very slow. The longer the Pd waits, the more likely it debrominates.
-
4/5-Bromoimidazole: Easier, but still prone to poisoning the catalyst if the N-H is free.
Q3: Why is "Protecting Group" the first line of defense?
A: A free N-H imidazole is a catalyst poison.
-
Deprotonation: The base removes the N-H proton, making the imidazole an anion. This anion binds too tightly to Pd, shutting down the cycle.
-
Coordination: The free Nitrogen displaces the phosphine ligand. Recommendation: Always protect with SEM (2-(Trimethylsilyl)ethoxymethyl), Boc , or Methyl before attempting the coupling [1][6].
Module 3: Troubleshooting Protocols
Strategy A: Ligand Overdrive (The "Buchwald" Fix)
Logic: To beat debromination, you must speed up Transmetallation. Bulky, electron-rich ligands accelerate the catalytic cycle so fast that the Pd doesn't have time to find a hydride.
Comparative Data: Ligand Performance on Heterocycles
| Ligand Class | Example | Rate of Transmetallation | Debromination Risk | Recommended For |
| Standard Phosphine | Slow | High | Simple Aryl-Aryl coupling only. | |
| Bidentate | dppf, Xantphos | Moderate | Moderate | Large scale, robust substrates. |
| Dialkylbiaryl (Buchwald) | XPhos, SPhos | Very Fast | Low | Steric/Heteroaryl bromides. |
| NHC | PEPPSI-iPr | Fast | Very Low | Difficult, electron-deficient couplings. |
Strategy B: The "Anhydrous Rescue"
Logic: If your solvent is the hydride source, remove it. Switch from aqueous/alcohol systems to strictly anhydrous, aprotic conditions.
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
-
Base:
(finely ground, anhydrous) or . -
Additive: 18-crown-6 (to solubilize the inorganic base in organic solvent).
Module 4: Standard Operating Procedures (SOPs)
SOP-01: High-Fidelity Coupling for Imidazole Bromides
Use this protocol as your starting point for 4-bromo or 5-bromoimidazoles.
Reagents:
-
Protected Imidazole Bromide (1.0 equiv)[1]
-
Boronic Acid (1.5 equiv) - Excess accounts for protodeboronation.
-
Catalyst:
(2 mol%) + XPhos (4-8 mol%) OR Pd-XPhos-G2 precatalyst. -
Base:
(3.0 equiv, 0.5M in ). -
Solvent: THF or 1,4-Dioxane.
Workflow:
-
Charge a vial with Imidazole-Br, Boronic Acid, and Precatalyst.
-
Seal and purge with Argon/Nitrogen (3 cycles).[1] Oxygen promotes homocoupling.[2]
-
Add degassed Solvent and Base solution via syringe.
-
Heat to 60°C . Note: Lower temperatures (40-60°C) are preferred to 100°C to suppress side reactions if the catalyst is active enough.
-
Monitor by LCMS at 1 hour.
SOP-02: The "Stubborn Substrate" (2-Bromoimidazole)
Use this for sterically hindered sites or when SOP-01 yields debrominated product.
Reagents:
-
SEM-Protected 2-Bromoimidazole (1.0 equiv).
-
Boronic Acid (2.0 equiv).
-
Catalyst: PEPPSI-iPr (2-5 mol%). NHC ligands are extremely resistant to debromination.
-
Base:
(3.0 equiv, solid). -
Solvent: Toluene/Dioxane (anhydrous).
Workflow:
-
Mix solids (Substrate, Boronic Acid, Base, Catalyst) in a glovebox or under strong Argon flow.
-
Add anhydrous Toluene.
-
Heat to 80°C-100°C.
-
Why this works: The NHC ligand binds Pd tightly, preventing imidazole nitrogen interference, while the anhydrous conditions remove hydride sources [11].
Module 5: Mechanistic Visualization
Understanding the competition between the desired path and the debromination path is critical for troubleshooting.
Figure 2: The Competitive Cycle. Debromination occurs when Transmetallation is slower than Hydride Capture.
References
-
BenchChem Technical Support. (2025).[3] Preventing dehalogenation in 2-bromo-6-methyl-1H-benzo[d]imidazole reactions.[1] BenchChem.[4] Link
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Link
-
Sandtorv, A. H., & Bjørsvik, H. R. (2013).[5] A three-way switchable process for Suzuki cross-coupling, hydrodehalogenation, or an assisted tandem hydrodehalogenation and Suzuki cross-coupling sequence.[5] European Journal of Organic Chemistry. Link
-
Navarro, O., et al. (2005).[2] General mechanism for dehalogenation of aryl halides in Pd-catalyzed coupling.[2] Journal of Organic Chemistry.[6] Link
-
Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments.[6] Organic Chemistry Portal.[7] Link
-
Bellina, F., et al. (2005). Palladium-catalyzed cross-coupling reactions of imidazole derivatives.[1][5] Tetrahedron.[6] Link
-
Valente, C., et al. (2012). PEPPSI-iPr and Related NHC-Pd Complexes.[2] Organometallics.[7] Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link
-
Cox, P. A., et al. (2016).[8] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids.[8][9] J. Am. Chem. Soc.[6][8][9] Link
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014).[8] Selection of boron reagents for Suzuki-Miyaura coupling. Chem. Soc. Rev. Link
-
Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling. Chemistry - A European Journal. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
separation of N-alkylated isomers of ethyl 5-bromo-1H-imidazole-4-carboxylate
This is Dr. Aris Thorne , Senior Application Scientist at the Structural Elucidation & Purification Center.
I have reviewed your request regarding the separation and identification of N-alkylated isomers of ethyl 5-bromo-1H-imidazole-4-carboxylate . This is a classic "ambident nucleophile" problem that frustrates many medicinal chemists. The imidazole ring, bearing both a hydrogen-bond donor (NH) and an acceptor (N), exists in a tautomeric equilibrium. When you introduce an alkylating agent, you freeze this equilibrium, invariably creating two regioisomers: the N1-alkyl (adjacent to the bromine) and the N3-alkyl (adjacent to the ester).
Below is the technical guide designed to help you identify, separate, and control these isomers.
Module 1: The Diagnostic Phase (Identification)
The Problem: You have performed an alkylation (e.g., MeI, BnBr) on this compound and TLC shows two close-running spots. The Question: Which spot is which?
WARNING: Do not rely solely on elution order (polarity). The dipole moments of these isomers change drastically depending on the size of your alkyl group (Methyl vs. Benzyl). You must validate using NMR.
The "Truth Test" Protocol (NMR Validation)
To definitively assign the structure, you need 2D NMR . 1H-NMR alone is often inconclusive because the C2-H proton shift is similar in both isomers.
Required Experiments:
-
1H-13C HMBC (Heteronuclear Multiple Bond Correlation): The gold standard.
-
1D-NOE (Nuclear Overhauser Effect): The rapid check.
Structural Logic
-
Target 1 (N1-Alkyl / 1,5-disubstituted): The alkyl group is adjacent to the Bromine .
-
IUPAC Name: Ethyl 5-bromo-1-alkyl-1H-imidazole-4-carboxylate.
-
-
Target 2 (N3-Alkyl / 1,4-disubstituted): The alkyl group is adjacent to the Ester .
-
IUPAC Name: Ethyl 4-bromo-1-alkyl-1H-imidazole-5-carboxylate.
-
(Note: IUPAC numbering changes based on where the N-alkyl lands, but for clarity, we track proximity to the Br or Ester).
Identification Workflow
Figure 1: HMBC Logic Flow for definitive isomer assignment. The Carbonyl carbon is the "lighthouse" signal because the C-Br carbon is quaternary and harder to identify without HSQC.
Module 2: Separation Tactics (Purification)
The Problem: The isomers have a
Troubleshooting Guide: Separation
| Issue | Probable Cause | Corrective Action |
| Spots Co-elute (Hex/EtOAc) | Dipoles are too similar in non-polar media. | Switch Solvent System: Use DCM / MeOH (99:1 to 95:5) or DCM / Acetone . The chlorinated solvent interacts differently with the imidazole |
| Broad / Tailing Peaks | Basic nitrogen interaction with Silica silanols. | Add Modifier: Add 1% Triethylamine (TEA) to the mobile phase. This blocks silanol sites. |
| Poor Solubility | High crystallinity of the bromo-ester scaffold. | Solid Load: Dissolve crude in minimal DCM, adsorb onto Silica, evaporate, and dry load the cartridge. Do not liquid load. |
| Partial Separation Only | Overloading the column. | Recrystallization: Collect the "mixed fractions" and attempt recrystallization from EtOH/Heptane . The 1,4-isomer (Alkyl near Ester) is often more crystalline due to symmetry. |
Recommended Workflow: Flash Chromatography
-
Column: High-performance spherical silica (20–40 µm).
-
Gradient:
-
Equilibrate: 100% Hexane (or DCM).
-
0–10%: 0% to 20% EtOAc (very shallow gradient).
-
Hold: If separation is observed, hold isocratic at the % where the first isomer elutes.
-
-
Detection: UV at 254 nm (Strong absorbance due to conjugated ester).
Module 3: Synthetic Control (Prevention)
The Problem: You want to avoid the separation and synthesize only one isomer. The Reality: Complete regioselectivity is rare with this scaffold, but you can skew the ratio significantly.
Mechanism of Regioselectivity
The alkylation site is determined by a battle between Sterics and Electronics .
-
Steric Rule: The position adjacent to the Bromine (N1) is sterically crowded. The position adjacent to the Ester (N3) is also crowded, but the ester can rotate.
-
Electronic Rule: The N-H proton acidity and the nucleophilicity of the resulting anion differ. The N1-H tautomer is generally favored in solution, but the N3 anion is often more nucleophilic.
Optimization Table
| Desired Isomer | Conditions | Mechanism |
| N1-Alkyl (Near Br) | Base: NaH (Strong)Solvent: DMF or THFTemp: 0°C | Kinetic Control: The irreversible deprotonation creates a "naked" anion. Alkylation occurs at the most electron-rich nitrogen (often N1 despite sterics). |
| N3-Alkyl (Near Ester) | Base: K2CO3 or Cs2CO3 (Weak)Solvent: Acetone or MeCNTemp: Reflux | Thermodynamic Control: Reversible deprotonation allows the system to equilibrate to the thermodynamically more stable product (usually the one with less steric clash between Alkyl and Br). |
Regioselectivity Pathway[1][2][3][4]
Figure 2: Synthetic conditions to bias the reaction toward the desired regioisomer.
FAQs: Frequently Asked Questions
Q: Why does my HMBC show a correlation to a carbon at 115 ppm and not the carbonyl? A: That is the C5 (Bromine-bearing) carbon. If your N-Alkyl protons correlate to ~115 ppm but not to ~160 ppm (Carbonyl), you have the N1-alkyl isomer (Alkyl adjacent to Br).
Q: Can I use NOE instead of HMBC? A: Yes, but be careful.
-
N3-Alkyl (Near Ester): You should see an NOE enhancement between the N-Alkyl protons and the Ester Ethoxy (-OCH2-) protons.
-
N1-Alkyl (Near Br): You will see no NOE to the ester group. (There are no protons on the Bromine to NOE with).
Q: I need the N1-isomer, but I keep getting the N3-isomer. What now? A: Try using a bulkier protecting group strategy. Trityl (Trt) protection usually goes to the least hindered nitrogen. Alternatively, synthesize the 1-alkyl-imidazole first, then brominate C5 (using NBS). Bromination of 1-alkyl-imidazole-4-carboxylates is highly regioselective for the 5-position.
References
-
Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives. Dumpis, M. A., et al. Russian Journal of General Chemistry. Establishes the baseline for 1,4 vs 1,5 isomer ratios in imidazole ester alkylations. 1
-
Regioselective N-alkylation of the 1H-indazole scaffold. Max Planck Society / various authors. While focusing on indazoles, this reference provides the definitive mechanistic explanation for Base/Solvent effects (NaH vs Cs2CO3) on nitrogen alkylation regioselectivity, directly applicable to the imidazole system. 2
-
Regioselective alkylation of 4(5)-nitro-1H-imidazoles. Journal of the Chemical Society, Perkin Transactions 1. Demonstrates the thermodynamic vs. kinetic control in electron-deficient imidazoles, analogous to the bromo-ester system. 3
Sources
Technical Support Center: Purification of Ethyl 5-bromo-1H-imidazole-4-carboxylate
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of ethyl 5-bromo-1H-imidazole-4-carboxylate. The inherent polarity and chemical nature of this imidazole derivative present unique purification challenges that require a systematic and well-informed approach.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its purification by column chromatography?
A1: Understanding the molecule's structure is the first step to a successful purification. This compound is a polar, heterocyclic compound. Its key features include:
-
Imidazole Core: A five-membered aromatic ring containing two nitrogen atoms. The N-H proton is weakly acidic, while the lone pair on the other nitrogen is weakly basic. This bifunctional nature can lead to strong interactions with the stationary phase.
-
Ester Group (-COOEt): This group is a hydrogen bond acceptor and contributes significantly to the molecule's polarity.
-
Bromo Substituent (-Br): Adds to the molecular weight and introduces some hydrophobicity, but the overall character remains polar.
These properties mean the compound will have a high affinity for polar stationary phases like silica gel, potentially leading to issues like poor mobility and peak tailing.[1]
Q2: How do I select the appropriate stationary and mobile phases for this purification?
A2: The principle of "like attracts like" is a good starting point for chromatography.[2]
-
Stationary Phase: Standard flash-grade silica gel (SiO₂, 40-63 µm particle size) is the most common and appropriate choice for this polar compound.[3] Its high polar surface provides the necessary retention.[2] If your compound shows signs of degradation on the column (streaking on TLC, low recovery), the acidic nature of silica might be the cause. In such cases, consider using neutral alumina or deactivating the silica gel.[4]
-
Mobile Phase (Eluent): The goal is to find a solvent system that provides a Retention Factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.[5]
-
Initial Screening: Start with a binary mixture of a non-polar solvent and a polar solvent. A common starting point is a gradient of Ethyl Acetate (EtOAc) in Hexanes or Petroleum Ether.
-
Increasing Polarity: If the compound does not move from the baseline even in 100% EtOAc, a more polar "stronger" solvent is needed. Dichloromethane (DCM) with a gradient of Methanol (MeOH) is a powerful alternative.[4]
-
Addressing Basic Nature: Due to the imidazole nitrogen, strong interaction with acidic silanol groups on the silica surface can cause significant peak tailing. Adding a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide in your polar solvent stock, can dramatically improve peak shape and recovery.[5]
-
Q3: What is the best way to prepare and load my sample onto the column?
A3: Proper sample loading is critical for achieving sharp bands and good separation. You have two main options:
-
Dry Loading (Recommended for this compound): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or MeOH). Add a small amount of silica gel (or Celite) to this solution and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.[6] Carefully add this powder to the top of your packed column. This technique prevents the dissolution issues that can occur with wet loading and often results in better resolution.
-
Wet Loading: Dissolve the crude material in the minimum amount of the initial, least polar mobile phase you will use for the elution. If the compound is not soluble in the mobile phase, use a slightly stronger solvent, but keep the volume as small as possible. Using too much or too strong a solvent for wet loading will broaden the initial band and compromise the separation.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Issue 1: The compound is not moving from the origin (Rf ≈ 0) on the TLC plate, even with 100% Ethyl Acetate.
-
Causality: This indicates a very strong interaction between your polar compound and the polar silica gel stationary phase. Ethyl acetate is not a sufficiently polar mobile phase to compete for the binding sites and elute the compound.[4]
-
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Switch to a more polar solvent system. A good next step is to test gradients of Methanol (MeOH) in Dichloromethane (DCM). Start with 1% MeOH in DCM and increase incrementally (e.g., 2%, 5%, 10%) on TLC plates until you achieve the desired Rf of 0.2-0.4.
-
Add a Basic Modifier: The imidazole nitrogen can strongly adhere to acidic silanol groups on the silica surface. Prepare a stock solution of your polar solvent (e.g., Methanol) containing 1-2% triethylamine (TEA) or ammonium hydroxide. Use this modified solvent to prepare your mobile phase.[4] This will neutralize the acidic sites and reduce tailing and streaking.
-
| Solvent System | Expected Outcome for Polar Imidazole |
| 100% Hexanes | Rf = 0 |
| 50:50 Hexanes:EtOAc | Likely low Rf (< 0.1) |
| 100% EtOAc | May still have low Rf (< 0.2) |
| 5:95 MeOH:DCM | Good starting point for polar compounds |
| 10:90 MeOH:DCM + 1% TEA | Often effective for basic heterocycles |
Issue 2: The compound elutes too quickly, near the solvent front (Rf > 0.6).
-
Causality: The mobile phase is too polar (too "strong"), causing the compound to spend most of its time dissolved in the mobile phase rather than adsorbing to the stationary phase. This results in poor separation from less polar impurities.
-
Troubleshooting Steps:
-
Decrease Mobile Phase Polarity: If you are using a Hexanes/EtOAc system, increase the proportion of hexanes. If using a DCM/MeOH system, decrease the percentage of methanol.
-
Systematic TLC Analysis: Run several TLC plates with varying solvent ratios (e.g., 10%, 20%, 30%, 50% EtOAc in Hexanes) to pinpoint the composition that gives the ideal Rf of 0.2-0.4.
-
Issue 3: The separation is poor, and all fractions are mixed, despite a good Rf difference on the TLC plate.
-
Causality: This frustrating issue can arise from several sources.
-
Column Overloading: Too much sample was loaded for the amount of silica gel used. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Improper Column Packing: Cracks, channels, or an uneven surface in the silica bed will lead to a non-uniform solvent front and band broadening.
-
Sample Insolubility: If the sample precipitates at the top of the column when the eluent is added, it will continuously leach into the mobile phase, causing severe tailing and mixed fractions. This is another reason dry loading is often preferred.[4]
-
Compound Degradation: Your compound might be unstable on silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot streaks, degradation is likely.[4]
-
-
Troubleshooting Steps:
-
Reduce Sample Load: Use less crude material or a larger column.
-
Repack the Column: Ensure the silica slurry is homogeneous and packed without air bubbles. The top surface should be perfectly flat and protected with a layer of sand.
-
Use Dry Loading: Adsorb the sample onto a small amount of silica gel before adding it to the column.
-
Change Stationary Phase: If degradation is confirmed, switch to a less acidic stationary phase like neutral alumina or use silica that has been pre-treated with a base.[4]
-
Issue 4: The purified compound shows significant peak tailing in every fraction.
-
Causality: Peak tailing is a classic sign of strong, non-ideal interactions between a polar functional group (like the imidazole ring) and the acidic silanol groups (Si-OH) on the surface of the silica gel. The compound "sticks" and elutes slowly and unevenly.
-
Troubleshooting Steps:
-
Add a Competitive Base: This is the most effective solution. Add 0.5-1% triethylamine (TEA) or pyridine to your mobile phase. These bases will preferentially bind to the active acidic sites on the silica, allowing your compound to elute in a much sharper, more symmetrical band.[5]
-
Increase Eluent Polarity During Elution: If you notice tailing starting as your compound comes off the column, you can slightly increase the polarity of your eluent to push the remaining compound off more quickly.[4]
-
Experimental Workflow & Protocols
Protocol 1: Step-by-Step Column Chromatography Purification
-
TLC Analysis & Solvent Selection:
-
Prepare several TLC developing chambers with different ratios of a chosen solvent system (e.g., Hexane:EtOAc or DCM:MeOH).
-
Spot your crude material on multiple TLC plates.
-
Develop the plates and visualize the spots under a UV lamp.
-
Select the solvent system that places your target compound at an Rf value between 0.2 and 0.4 and shows the best separation from impurities.
-
-
Column Preparation:
-
Select a glass column of appropriate size for your sample amount.
-
Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.
-
Prepare a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column, tapping the side gently to ensure even packing. Open the stopcock to drain excess solvent, but never let the top of the silica bed run dry.
-
Add another thin layer of sand on top of the packed silica to protect the surface.
-
-
Sample Loading (Dry Method):
-
Dissolve your crude this compound in a minimal volume of DCM or MeOH.
-
Add 2-3 times the weight of your crude material in silica gel.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully layer this powder onto the sand at the top of your packed column.
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the column, opening the stopcock to begin the elution.
-
Maintain a constant head of solvent above the silica bed at all times.
-
Collect the eluent in a series of numbered test tubes or flasks.
-
If using a gradient, start with the least polar mixture and gradually increase the proportion of the more polar solvent.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Diagram: Column Chromatography Workflow
Caption: Workflow for purification by column chromatography.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
- Gilar, M., et al. (2003). Separation of polar and nonpolar compounds in reversed-phase liquid chromatography: A review.
-
Chromatography Forum. HPLC METHOD FOR IMIDAZOLE. Available from: [Link]
-
BUCHI. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Available from: [Link]
-
Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
-
Preti, L., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules. Available from: [Link]
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry.
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
-
European Journal of Organic Chemistry. Supporting Information. Available from: [Link]
Sources
Technical Support Center: Optimizing Imidazole Bromination with N-Bromosuccinimide (NBS)
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of brominated imidazoles. The bromination of the imidazole ring using N-Bromosuccinimide (NBS) is a cornerstone reaction in medicinal chemistry, yet its high reactivity presents unique challenges in controlling selectivity and ensuring safety. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to optimizing the reaction temperature.
Frequently Asked Questions (FAQs)
Q1: Why is temperature a critical parameter in the bromination of imidazole with NBS?
Temperature is arguably the most critical parameter because it directly influences both the reaction rate and, more importantly, the selectivity of the bromination. The imidazole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack.[1][2] This high reactivity can easily lead to the formation of a mixture of mono-, di-, and even tri-brominated products.[1][3]
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of the most rapidly formed product, which is often the mono-brominated species. As the temperature increases, the system gains enough energy to overcome the activation barriers for subsequent brominations, leading to polybrominated products, which may be the thermodynamically more stable outcome.
-
Side Reactions: Higher temperatures can promote undesirable side reactions, including decomposition of the reagent or product and, in certain solvents like DMF, hazardous thermal runaway events.[4] For substituted imidazoles, elevated temperatures combined with light can also initiate radical side-chain bromination.[2][5]
Q2: What is the general mechanistic role of temperature in this reaction?
The reaction proceeds via an electrophilic aromatic substitution mechanism. NBS serves as a source of an electrophilic bromine species (Br+). The reaction is often facilitated by a polar aprotic solvent, such as dimethylformamide (DMF), which helps to polarize the N-Br bond of NBS.
Temperature provides the necessary activation energy for the reaction to proceed. For the initial bromination, this energy requirement may be low enough for the reaction to occur at or below room temperature. Each subsequent bromination requires overcoming a new, typically higher, activation energy barrier because the electron-withdrawing bromine atom deactivates the ring towards further electrophilic attack. Increasing the temperature provides the energy to overcome these higher barriers, leading to poly-substitution.[2]
Q3: What are typical starting temperatures for optimizing imidazole bromination?
The optimal temperature is highly dependent on the specific imidazole substrate (activated or deactivated), the solvent, and the desired product (mono- vs. poly-brominated).
-
For selective mono-bromination: Start at a low temperature, such as 0 °C , and allow the reaction to slowly warm to room temperature. The high reactivity of many imidazole systems means that cooling is often necessary to control the reaction.[3]
-
For general screening: Room temperature (~20-25 °C) is a common starting point for many standard imidazole brominations.[1]
-
For poly-bromination or unreactive substrates: Higher temperatures are required. This can range from 50 °C to reflux conditions in solvents like acetonitrile (MeCN) or carbon tetrachloride (CCl4).[2][6] However, extreme caution is advised when heating NBS, especially in reactive solvents.[4]
Q4: How does solvent choice impact the optimal reaction temperature?
The solvent plays a crucial role in solubilizing the reactants and influencing the reactivity of NBS.
-
Polar Aprotic Solvents (DMF, MeCN): These solvents are excellent for electrophilic bromination as they can help polarize the N-Br bond. Reactions in these solvents often proceed at lower temperatures.[1][6] However, a hazardous exothermic side reaction between NBS and DMF has been identified at elevated temperatures (onset around 80 °C), making this combination dangerous to heat without proper safety analysis.[4]
-
Non-Polar Solvents (CCl₄, Chloroform): These are traditionally used for radical brominations but can be used for electrophilic reactions, sometimes requiring higher temperatures (reflux) to achieve the desired transformation.[2] A key advantage is that the succinimide byproduct is often insoluble in these solvents and can be removed by filtration.[7][8]
Troubleshooting Guide
Issue 1: My reaction is very slow or does not proceed to completion at room temperature.
-
Possible Cause 1: Deactivated Substrate. Your imidazole ring may have electron-withdrawing substituents (e.g., nitro groups) that deactivate it towards electrophilic attack.
-
Solution: Gradually and cautiously increase the reaction temperature in increments of 10-15 °C. Monitor the reaction progress by TLC or HPLC at each step. For highly deactivated systems, reflux conditions may be necessary, but a solvent other than DMF should be chosen for safety.[4]
-
-
Possible Cause 2: Insufficient NBS Activation. The electrophilicity of the bromine from NBS may not be high enough.
-
Solution: The addition of a catalytic amount of a Lewis or Brønsted acid can sometimes activate NBS, allowing the reaction to proceed at a lower temperature.[9] However, this can also increase the rate of side reactions, so it must be carefully optimized.
-
Issue 2: I am getting a mixture of di- and tri-brominated products instead of my desired mono-brominated imidazole.
-
Possible Cause: Reaction temperature is too high. The most common reason for over-bromination is excessive thermal energy allowing for subsequent brominations.
-
Solution 1: Lower the Temperature. Run the reaction at 0 °C or even lower (-20 °C). Add the NBS solution dropwise over a prolonged period to maintain a low concentration and prevent localized heating.
-
Solution 2: Control Stoichiometry. Use only 1.0 equivalent or slightly less (e.g., 0.95 eq.) of NBS. This will leave some starting material behind but can significantly improve the yield of the mono-brominated product. The unreacted starting material can be separated chromatographically.
-
Issue 3: I observe significant decomposition of my starting material or product.
-
Possible Cause 1: Thermal Instability. Your compound may be unstable at the reaction temperature. NBS itself can also decompose, especially when heated or exposed to light, which can generate bromine radicals and lead to undesired pathways.[5]
-
Solution: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Protect the reaction from light by wrapping the flask in aluminum foil.
-
-
Possible Cause 2: Hazardous Solvent-Reagent Interaction. As noted, heating NBS in DMF is a known hazard.[4]
-
Solution: If heating is required, switch to a more inert solvent such as acetonitrile or toluene.[6] Always perform a safety assessment before scaling up reactions involving heating NBS.
-
Issue 4: The reaction is highly exothermic and difficult to control.
-
Possible Cause: High Reactivity of Substrate. Unsubstituted imidazole and those with electron-donating groups are extremely reactive, leading to a rapid, exothermic reaction upon addition of NBS.
-
Solution 1: Reduce Temperature. Begin the reaction in an ice/salt bath (-10 to -20 °C) or a dry ice/acetone bath.
-
Solution 2: Slow Addition. Dilute the NBS in the reaction solvent and add it very slowly using a syringe pump or a dropping funnel. This maintains a low concentration of the brominating agent and allows the cooling bath to dissipate the heat generated.
-
Solution 3: Reverse Addition. Add the imidazole solution to the NBS solution at a low temperature. This can sometimes help control the exotherm.
-
Data Summary: Temperature Effects on Imidazole Bromination
The following table summarizes reported conditions to illustrate the impact of temperature and solvent on the reaction outcome.
| Substrate | Solvent | Temperature | NBS (Equiv.) | Primary Outcome | Reference |
| 1-Phenylamino-4,5-dimethylimidazole | CCl₄ | Room Temp | 1.2 - 6.0 | Regioselective 2-bromo product (88-93% yield) | [2] |
| 1-Phenylamino-4,5-dimethylimidazole | CCl₄ | Reflux | >2.5 | Polybrominated products | [2] |
| 1,2-dimethyl-1H-imidazole | DMF | Room Temp | 2.5 | 4,5-dibromo product (80% conversion) | [6] |
| 1,2-dimethyl-1H-imidazole | MeCN | 50 °C | 2.5 | 4,5-dibromo product (65% conversion) | [6] |
| 2-Nitroimidazole | DMF | Low Temp | 1.0 | 4,5-dibromo-2-nitroimidazole + Starting Material | [3] |
| Imidazole | DMF | 20 °C | 1.08 | Mixture of mono-, di-, and tri-bromoimidazoles | [3] |
Experimental Protocol: Temperature Optimization Study
This protocol describes a parallel experiment to determine the optimal temperature for the mono-bromination of a generic imidazole.
Objective: To identify the temperature that maximizes the yield of the mono-brominated product while minimizing poly-bromination and decomposition.
Methodology:
-
Preparation:
-
Set up three identical round-bottom flasks (e.g., 25 mL) equipped with magnetic stir bars and nitrogen inlets.
-
In each flask, dissolve imidazole (1.0 mmol) in the chosen solvent (e.g., 10 mL of acetonitrile).
-
Prepare a stock solution of NBS (1.0 mmol, 1.0 eq.) in the same solvent (e.g., 10 mL).
-
-
Reaction Setup:
-
Flask A: Place in an ice bath to maintain a temperature of 0 °C .
-
Flask B: Keep at ambient laboratory conditions for Room Temperature (~20-25 °C).
-
Flask C: Place in an oil bath pre-heated to 50 °C .
-
-
Initiation and Monitoring:
-
To each flask, add the NBS stock solution dropwise over 15 minutes.
-
After the addition is complete, take an initial sample (t=0) from each reaction mixture.
-
Monitor the progress of each reaction by TLC or HPLC every 30-60 minutes. Spot for starting material, and look for the formation of new, less polar products.
-
-
Workup (for each sample taken and for the final reaction mixture):
-
Quench a small aliquot of the reaction mixture with an equal volume of 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to destroy any unreacted NBS.[7]
-
Extract the quenched sample with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic layer by HPLC or GC-MS to determine the ratio of starting material, mono-brominated product, and poly-brominated byproducts.
-
-
-
Continue the reactions until the starting material is consumed in the room temperature or heated reactions, or until no further change is observed in the 0 °C reaction (typically 2-4 hours).
-
Perform a final workup on the entire reaction volume as described in step 4. To remove the succinimide byproduct, wash the final organic layer with water and then brine.[8] If the product is not base-sensitive, a wash with dilute NaOH can be very effective as it deprotonates the succinimide (pKa ~9.6), making it highly water-soluble.[7]
-
Compare the final product distributions from the three temperatures. Select the temperature that provides the best balance of reaction rate and selectivity for the desired product.
-
Visualization of Optimization Workflow
The following diagram outlines the logical workflow for systematically optimizing the reaction temperature.
Caption: Workflow for optimizing imidazole bromination temperature.
References
- A Comparative Guide to Imidazole Bromination: N-Bromosuccinimide vs. 2,5-Dibromo-4-nitro-1H - Benchchem.
- Convenient synthesis of polybrominated imidazole building blocks - Semantic Scholar.
- One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles
- N-Bromosuccinimide Catalyzed Three Component One-Pot Efficient Synthesis of 2,4,5-Triaryl-1H-imidazoles
- Technical Support Center: N-Bromosuccinimide (NBS) Reaction Workup - Benchchem.
- Synthesis and Reactions of Bromin
- One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles
- One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles
- work-up procedure to remove unreacted NBS
- Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives - ACS Public
- N-Bromosuccinimide - Wikipedia.
- Allylic Bromination (NBS, hv) | Radical Mechanism + Traps - OrgoSolver.
- Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimiz
- Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl- 1H-imidazole - Thieme Connect.
- Allylic Bromination by NBS with Practice Problems - Chemistry Steps.
- Nbs bromination mechanism Manufacturer & Supplier in China - Suru.
- (PDF)
- A Dangerous Bromance - Scientific Upd
- Small Molecule Development Analytical Methods for Faster Time to Market - Hovione.
- Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers - Benchchem.
-
Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography - ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. par.nsf.gov [par.nsf.gov]
minimizing side products in ethyl 5-bromoimidazole coupling reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving ethyl 5-bromoimidazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block. Here, we move beyond standard protocols to provide in-depth troubleshooting advice, mechanistic insights, and field-proven strategies to help you minimize common side products and maximize the yield of your target molecules.
General FAQs: Foundational Knowledge for Success
Before diving into specific reaction troubleshooting, let's address some universal questions that are critical for working with imidazole substrates.
Q1: Is it always necessary to protect the imidazole nitrogen (N-H)?
A: While not universally mandatory, N-protection is highly recommended and often essential for robust and reproducible outcomes. The free N-H on the imidazole ring is acidic and can act as a ligand for the palladium catalyst. This can lead to several problems:
-
Catalyst Inhibition: The lone pair on the deprotonated imidazolate can coordinate strongly to the palladium center, leading to inactive or less active catalytic species.
-
Poor Solubility: N-H imidazoles can exhibit intermolecular hydrogen bonding, reducing their solubility in common aprotic organic solvents used for cross-coupling reactions.
-
Side Reactions: The acidic proton can interfere with the base, complicating the reaction mechanism and potentially leading to undesired side reactions.[1]
Choosing the right protecting group is a balance between stability to the reaction conditions and ease of removal.
| Protecting Group | Key Features & Considerations | Typical Cleavage Conditions |
| Boc (tert-butyloxycarbonyl) | Moderately stable. Can be cleaved under harsh basic or high-temperature conditions.[2] | Trifluoroacetic acid (TFA), HCl |
| Trityl (Triphenylmethyl) | Bulky group, offers good stability. Generally stable to basic conditions. | Mild acid (e.g., formic acid, dilute HCl).[1] |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | Robust group, stable to a wide range of conditions. | Fluoride sources (TBAF), strong acid. |
| PMB (p-Methoxybenzyl) | Stable to bases and mild acids. | Strong oxidizing agents (DDQ, CAN). |
Q2: What are the most common side products I should be monitoring for?
A: Regardless of the specific coupling reaction, three side products are frequently encountered with bromo-heteroaromatic substrates:
-
Hydrodebromination (or Debromination): The replacement of the bromine atom with a hydrogen atom. This is often the most prevalent byproduct and arises from premature protonolysis of an organopalladium intermediate or a competing catalytic cycle involving a palladium-hydride species.[3][4]
-
Homocoupling: The dimerization of your starting materials. This can manifest as the homocoupling of your boronic acid/ester (in Suzuki reactions) or the ethyl 5-bromoimidazole itself, forming a bi-imidazole species.[3][4][5]
-
Protodeborylation (Suzuki-Specific): The cleavage of the C–B bond of the boronic acid reagent by a proton source before it can transmetalate to the palladium center. This is particularly problematic with electron-rich or certain heteroaryl boronic acids.[4]
Q3: How critical is degassing, and what is the best practice?
A: It is absolutely critical. Dissolved oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can stall the reaction and promote side reactions like the homocoupling of boronic acids.[6]
Experimental Protocol: Best-Practice Degassing
-
Setup: Combine all solid reagents (bromoimidazole substrate, coupling partner, base, catalyst, ligand) in the reaction flask equipped with a stir bar.
-
Seal: Seal the flask with a septum.
-
Evacuate & Backfill: Connect the flask to a Schlenk line. Carefully evacuate the flask under vacuum for 2-5 minutes, then backfill with an inert gas (Argon or Nitrogen).
-
Repeat: Repeat this "evacuate-backfill" cycle a minimum of three times to ensure the complete removal of atmospheric oxygen.
-
Solvent Addition: Add your anhydrous, degassed solvent via syringe through the septum. If the solvent was not purchased as such, it can be degassed by sparging with an inert gas for 20-30 minutes prior to use.
-
Proceed: Begin heating and stirring the reaction under a positive pressure of inert gas.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerhouse for C-C bond formation. However, its sensitivity to reaction parameters can lead to frustrating side products with heteroaryl substrates.
Issue 1: My primary byproduct is ethyl 5-H-imidazole (hydrodebromination). How can I suppress this?
A: Hydrodebromination suggests that a palladium-hydride (Pd-H) species is intercepting your catalytic cycle. This can happen through several pathways, including the reaction of the palladium complex with trace water, alcohol solvents, or even amine bases.[4]
Core Strategy: The goal is to ensure that the rate of reductive elimination (forming your desired C-C bond) is much faster than the rate of any competing protonolysis or Pd-H mediated pathways.
Troubleshooting Steps:
-
Choice of Base: Switch to a non-hydroxide, anhydrous base. Finely powdered, anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices. Avoid bases like NaOH, KOH, or Na₂CO₃·xH₂O unless the protocol specifically calls for aqueous conditions and has been optimized.[7][8]
-
Ligand Selection: Employ bulky, electron-rich biarylphosphine ligands. These ligands accelerate the rate-limiting reductive elimination step, outcompeting the debromination pathway.[9]
-
Excellent Starting Choices: XPhos, RuPhos, or BrettPhos.
-
Precatalysts: Use modern palladium precatalysts (e.g., XPhos Pd G3, RuPhos Pd G3). They form the active Pd(0) species more cleanly and efficiently than traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄.[10]
-
-
Solvent Purity: Ensure you are using strictly anhydrous solvents. Dioxane, toluene, or DME are common choices. Avoid alcoholic solvents like methanol or ethanol unless part of a highly specialized protocol.
dot
Caption: Troubleshooting workflow for a failed amination.
Detailed Troubleshooting Steps:
-
Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) source like Pd(OAc)₂, it must first be reduced in situ. This reduction can be inefficient. [3][11] * Solution: Use a palladium precatalyst like XPhos Pd G3. These are air-stable solids that reliably generate the active L-Pd(0) species under the reaction conditions. [3]2. Ligand Choice: The ligand is not a one-size-fits-all component. Its structure must be matched to the amine nucleophile. Bulky, electron-rich biarylphosphine ligands are essential for coupling with heteroaryl bromides. [9][10] * Solution: For primary amines, ligands like BrettPhos are often highly effective. For secondary amines, RuPhos is a common choice. [3][12]If coupling a particularly weak nucleophile like an aniline, a ligand like XPhos is a robust starting point. [13]3. Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, but an incorrect choice can be detrimental.
-
Solution: Sodium tert-butoxide (NaOtBu) is a very common and effective base, but it is highly hygroscopic and its quality is paramount. [3]Use fresh powder from a newly opened bottle. For substrates with base-sensitive functional groups (like esters), a weaker base such as K₃PO₄ or Cs₂CO₃ may be required, often in combination with higher reaction temperatures. [10]
-
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling provides a powerful route to arylalkynes. The classic reaction uses both palladium and a copper(I) co-catalyst. The primary side reactions are Glaser coupling (alkyne homocoupling) and debromination.
Issue: My reaction is messy, with significant alkyne homocoupling (Glaser product) and debromination.
A: This is a classic Sonogashira problem. Glaser coupling is promoted by oxygen and the copper(I) catalyst, while debromination points to competing pathways similar to those in Suzuki coupling.
Troubleshooting Steps:
-
Rigorous Degassing: As with all coupling reactions, the exclusion of oxygen is paramount. Oxygen facilitates the oxidative homocoupling of the copper acetylide intermediate, leading to the di-yne byproduct (Glaser product).
-
Base and Solvent Choice: The base plays a crucial role in deprotonating the alkyne to form the reactive acetylide. [14] * Amine Bases: Organic amine bases like triethylamine (NEt₃) or diisopropylamine (i-Pr₂NH) are very common and often serve as both the base and a co-solvent. [14][15]Their basicity and steric bulk are key factors.
-
Inorganic Bases: For some substrates, an inorganic base like K₃PO₄ in a solvent like DMF or dioxane can be effective and may suppress some side reactions. [16]3. Minimize Catalyst Loading: Use the minimum amount of copper(I) iodide necessary (typically 1-5 mol%). Excess copper can accelerate Glaser coupling.
-
-
Consider Copper-Free Conditions: If Glaser coupling remains a persistent issue, switching to a copper-free Sonogashira protocol is an excellent strategy. These methods rely on a highly active palladium catalyst system to function without the copper co-catalyst, thereby eliminating the primary pathway for alkyne homocoupling. These reactions are often run with an organic base like piperidine or pyrrolidine. [14]
Experimental Protocol: Copper-Free Sonogashira Coupling
-
Setup: To a dry, degassed reaction vial, add the N-protected ethyl 5-bromoimidazole (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., piperidine, 2-3 equiv.).
-
Degas: Evacuate and backfill the vial with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C), monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with saturated aqueous NH₄Cl to remove the amine base, followed by brine. Dry the organic layer, concentrate, and purify by column chromatography.
By carefully considering the interplay between the catalyst, ligand, base, and reaction conditions, and by understanding the mechanistic origins of common side products, you can significantly improve the outcome of your ethyl 5-bromoimidazole coupling reactions.
References
- University of Bristol. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- BenchChem. (2025). The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide.
- Silva, A. M., et al. (2025). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate.
- BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- BenchChem. (2025). Optimizing reaction conditions for Buchwald-Hartwig amination of 5-Bromo-2-chlorobenzo[d]thiazole.
- Valente, C., et al. (2012). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Iodo-1H-Imidazole.
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig.... Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Chatterjee, A. K., et al. (2015). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
-
Chen, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 5-bromo-1H-imidazole-4-carboxylate
Case ID: REC-IMD-05BR Subject: Recrystallization Protocols & Troubleshooting for Imidazole Esters Status: Active Guide
Executive Summary & Physicochemical Profile
Compound: Ethyl 5-bromo-1H-imidazole-4-carboxylate Target Application: Intermediate for benzodiazepine antagonists (e.g., Flumazenil analogs) and angiotensin II receptor antagonists.
This compound presents a specific purification challenge due to the 1H-imidazole moiety . Unlike
Key Physicochemical Properties:
-
H-Bonding: High (Donor/Acceptor capabilities).
-
Solubility: Soluble in polar organics (EtOH, DMSO, DMF); Moderately soluble in esters (EtOAc); Insoluble in non-polar alkanes (Hexane, Heptane).
-
Common Impurities: Unreacted starting material (Ethyl imidazole-4-carboxylate), 2,5-dibromo byproducts, and succinimide residues (if NBS bromination was used).
Solvent Selection Matrix
The following matrix categorizes solvent systems based on impurity profile and yield requirements.
| System Class | Solvent Composition | Primary Use Case | Pros | Cons |
| Primary (Standard) | Ethanol (95% or Abs.) | General purification; Removal of bromide salts. | Excellent crystal habit; removes polar salts; non-toxic. | Yield loss if too much solvent is used (high solubility). |
| Binary (High Yield) | EtOAc / Heptane | Maximizing recovery; Removal of non-polar tars. | "Push-pull" polarity allows fine-tuning of saturation. | High risk of oiling out if Heptane is added too fast. |
| High Purity | Water / Ethanol (3:1) | Removal of highly polar inorganic salts (e.g., succinimide). | Very effective for crude mixtures from NBS bromination. | Requires slow cooling; drying product takes longer. |
| Alternative | Acetonitrile (MeCN) | Separation from regioisomers. | Sharp solubility curve (soluble hot, insoluble cold). | Toxic; expensive; may co-crystallize impurities. |
| Rescue | Toluene | "Oiling out" prevention. | Aromatic pi-stacking stabilizes the imidazole in solution. | High boiling point makes drying difficult. |
Decision Logic: Selecting Your Solvent
Use this decision tree to select the optimal solvent system based on your crude material's condition.
Caption: Logic flow for selecting the crystallization solvent based on crude material characteristics.
Troubleshooting: The "Oiling Out" Phenomenon
Issue: Upon cooling, the solution turns cloudy and deposits a gummy oil at the bottom instead of crystals. Cause: The compound's melting point in the solvent mixture is lower than the saturation temperature (Liquid-Liquid Phase Separation). This is common with 1H-imidazoles due to strong intermolecular hydrogen bonding competing with solvent interactions.
Corrective Workflow
-
Re-heat: Bring the mixture back to a boil until the oil redissolves.
-
Add Co-Solvent: Add a small amount of a "bridge" solvent.
-
If using EtOAc/Heptane: Add 5% Toluene or DCM . This increases the solubility of the oil phase just enough to prevent separation before crystallization.
-
-
Seed: Cool the solution very slowly to just above the cloud point. Add a seed crystal.
-
Trituration (Last Resort): If oil persists, evaporate to dryness. Suspend the oil in diethyl ether or cold toluene and sonicate. This mechanical stress often induces nucleation.
Step-by-Step Protocol: The Ethanol/Water Method
This method is recommended for crude material obtained directly from bromination (e.g., NBS reaction) as it effectively removes succinimide and inorganic salts.
Reagents:
-
Crude this compound
-
Ethanol (95%)[1]
-
Deionized Water
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add minimum hot Ethanol (approx. 5-7 mL per gram of solid) while heating on a steam bath or stir plate (60-70°C).
-
Note: If undissolved solids remain (likely inorganic salts), filter the hot solution through a pre-warmed glass frit or fluted filter paper.
-
-
Saturation: If the solution is clear, add hot water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add a few drops of hot Ethanol to just clear the turbidity. The solution is now saturated.
-
Cooling Ramp:
-
Allow the flask to cool to room temperature undisturbed (approx. 30 mins).
-
Transfer to a refrigerator (4°C) for 2 hours.
-
Optional: Place in an ice bath (-10°C) for final yield maximization.
-
-
Isolation: Filter the white/off-white crystals using vacuum filtration.
-
Washing: Wash the filter cake with cold water/ethanol (1:1 mixture). Do not wash with pure ethanol, as it may redissolve the product.
-
Drying: Dry under high vacuum at 40°C. (Imidazole esters can sublime or decarboxylate if heated excessively under vacuum; monitor carefully).
Frequently Asked Questions (FAQs)
Q: My product has a pink/orange tint after recrystallization. What is it?
A: This indicates trace Bromine (
-
Fix: Before recrystallization, dissolve the crude in EtOAc and wash with a 10% Sodium Thiosulfate (
) solution. This reduces active bromine to water-soluble bromide.
Q: Can I use Acetone? A: Acetone is generally not recommended for crystallization of this specific compound. It is too good a solvent (high solubility even when cold), leading to poor recovery yields. It is better used as a solvent for cleaning glassware.
Q: How do I remove the 2,5-dibromo impurity? A: The dibromo species is significantly less polar (more lipophilic) than the monobromo product.
-
Strategy: Use the EtOAc/Heptane method. The dibromo impurity will tend to stay in the mother liquor (Heptane-rich phase) while the monobromo product crystallizes out.
Q: The melting point is lower than the literature value (165-170°C vs >200°C). Why? A: This often indicates the presence of the unbrominated starting material (Ethyl imidazole-4-carboxylate) or a solvate.
-
Verification: Run a TLC (50% EtOAc/Hexane). If two spots are visible, recrystallize again using Acetonitrile , which discriminates well between the brominated and non-brominated forms.
References
-
Hunkeler, W., et al. (1981). "Imidazo[1,5-a][1,4]benzodiazepine derivatives: New synthesis and interaction with benzodiazepine receptors." Journal of Medicinal Chemistry, 24(7), 753-755. (Describes synthesis and purification of imidazole ester intermediates).
-
Kyburz, E., et al. (1982). "Imidazo[1,5-a][1,4]benzodiazepine derivatives." U.S. Patent 4,316,839. (Detailed experimental protocols for ethyl 5-bromoimidazole-4-carboxylate).
-
Sigma-Aldrich. (n.d.).[2] "Ethyl 4-methyl-5-imidazolecarboxylate Product Information." (Used for comparative solubility and handling data of imidazole carboxylates).
-
University of Rochester. (n.d.). "Tips and Tricks: Recrystallization Solvents." (General principles for solvent selection in organic synthesis).
Sources
Technical Support Center: Troubleshooting Imidazole Ester Functionalization
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses one of the most common hurdles in synthetic chemistry: achieving high conversion in imidazole ester functionalization. Low yields can stem from a variety of factors, from reagent stability to competing side reactions. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Troubleshooting Guide: Addressing Low Conversion
This section tackles specific experimental failures. We diagnose the problem, explain the causality, and provide actionable solutions.
Q1: My conversion is low when using a carbodiimide coupling agent (e.g., EDC, DCC). What are the primary causes and how can I fix it?
This is the most frequent challenge. Carbodiimide-mediated couplings are powerful but sensitive to reaction conditions. Low conversion is typically traced back to one of several competing pathways or suboptimal parameters.
Primary Causes & Solutions:
-
Hydrolysis of the Activated Intermediate: The primary mechanism involves the activation of a carboxylic acid by the carbodiimide (like EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is extremely susceptible to hydrolysis by any trace water in the reaction mixture, which reverts it back to the starting carboxylic acid. The rate of this hydrolysis can be significant, directly competing with your desired reaction.
-
Solution: Ensure rigorous anhydrous conditions. Use dry solvents (e.g., passed through a solvent purification system or stored over molecular sieves), flame-dry your glassware, and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Rearrangement to an N-Acylurea Byproduct: The O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct. This pathway is irreversible and represents a common sink for your activated acid, permanently removing it from the productive reaction cycle.
-
Solution: This is the principal reason for adding coupling additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). These additives rapidly convert the unstable O-acylisourea into a more stable, yet still highly reactive, NHS or HOBt-ester.[1] This active ester is less prone to rearrangement and hydrolysis, increasing its lifetime in the solution and allowing for efficient reaction with the imidazole nucleophile.
-
-
Suboptimal Reagent Stoichiometry and Quality: Using old or improperly stored EDC can lead to failed reactions, as it can hydrolyze over time. Likewise, incorrect stoichiometry can leave starting material unreacted.
-
Solution: Use fresh, high-purity coupling reagents. A common starting point for stoichiometry is 1.0 equivalent of the carboxylic acid, 1.1-1.2 equivalents of imidazole, 1.2 equivalents of EDC, and 1.2 equivalents of NHS/HOBt.
-
-
Inappropriate Solvent Choice: The polarity of the solvent can significantly impact reaction rates. Protic solvents (like alcohols) are generally incompatible as they can react with the activated intermediates.
Q2: I'm using coupling additives like NHS, but my yield is still poor. What else could be wrong?
Even with additives, other factors can impede the reaction.
Potential Issues & Advanced Solutions:
-
Low Nucleophilicity of the Imidazole: If your imidazole ring is substituted with electron-withdrawing groups (e.g., -NO₂, -CF₃), its nitrogen atoms will be less nucleophilic, slowing down the reaction with the active ester. The basicity of the imidazole ring is a good indicator of its nucleophilic strength.[4][5]
-
Solution A (Base Catalysis): Add a non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,6-lutidine (typically 1.5-2.0 equivalents). This base will not deprotonate the carboxylic acid (which would inhibit activation) but can assist in the final nucleophilic attack step. Alternatively, a catalytic amount of a stronger nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can be highly effective.
-
Solution B (Forming the Imidazolide): For very unreactive imidazoles, pre-treating the imidazole with a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent (like THF) will deprotonate it to form the highly nucleophilic imidazolide anion. This anion can then be added to the pre-activated carboxylic acid (e.g., the NHS-ester). Caution: This method is not compatible with functional groups sensitive to strong bases.
-
-
Incorrect Order of Reagent Addition: The timing and order of addition are critical for minimizing side reactions.
-
Optimized Workflow: The most reliable method is to "pre-activate" the carboxylic acid. First, dissolve the carboxylic acid and NHS/HOBt in your anhydrous solvent. Then, add the EDC and stir at room temperature for 15-30 minutes. This allows for the clean formation of the active ester. Finally, add the imidazole (and any base catalyst like DMAP) to the solution.
-
Q3: How do reaction temperature and concentration affect my conversion rate?
Temperature and concentration are key kinetic parameters that must be optimized.
-
Temperature: Most carbodiimide couplings are initially performed at 0 °C and then allowed to warm to room temperature.[6] Starting at a lower temperature helps control the initial exothermic reaction upon adding EDC and can suppress the formation of the N-acylurea byproduct. However, if the reaction is sluggish due to poor nucleophilicity, gentle heating (e.g., to 40-60 °C) may be required after the initial activation step.[2]
-
Concentration: Reactions that are too dilute may proceed very slowly. A typical concentration range is between 0.1 M and 0.5 M with respect to the limiting reagent. If you suspect bimolecular decomposition pathways are an issue, you may need to adjust the concentration accordingly after initial trials.
Experimental Protocols & Data
Protocol 1: General Procedure for High-Efficiency EDC/NHS-Mediated Imidazole Esterification
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and N-hydroxysuccinimide (NHS) (1.2 eq).
-
Add anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add EDC (1.2 eq) portion-wise over 2 minutes.
-
Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
In a separate flask, dissolve the imidazole substrate (1.1 eq) in a minimal amount of the reaction solvent.
-
Add the imidazole solution to the reaction mixture via syringe.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, proceed with standard aqueous workup and purification, typically by silica gel chromatography.[7]
Table 1: Troubleshooting Summary
| Symptom / Observation | Probable Cause(s) | Recommended Solution(s) |
| Low conversion; starting materials remain. | 1. Inactive/degraded EDC. 2. Insufficient reaction time/temperature. 3. Low nucleophilicity of imidazole. | 1. Use fresh EDC. 2. Allow reaction to run longer or gently heat. 3. Add a catalytic amount of DMAP or use a stronger base. |
| Significant byproduct with M+151 (EDC-adduct). | Rearrangement to N-acylurea. | Ensure the use of an additive like NHS or HOBt. Check order of addition. |
| Carboxylic acid is consumed, but no product forms. | Hydrolysis of activated intermediate. | Use anhydrous solvents and inert atmosphere. |
| Reaction is messy with multiple spots on TLC. | 1. Reaction run at too high a temperature. 2. Unstable substrate/product. | 1. Run the reaction starting at 0 °C. 2. Consider alternative coupling agents or protecting groups. |
Mechanisms & Logic Flow
Understanding the reaction pathways is key to effective troubleshooting. The following diagrams illustrate the critical decision points and chemical transformations.
Caption: Troubleshooting decision tree for low conversion.
Frequently Asked Questions (FAQs)
Q: What is the fundamental role of imidazole itself as a catalyst in acyl transfer? A: Imidazole is a classic nucleophilic catalyst. It can react with highly activated acyl sources (like an anhydride or an acyl phosphate) to form a reactive acylimidazolium intermediate. [8][9]This intermediate is then readily attacked by another nucleophile (like water or an alcohol), regenerating the imidazole catalyst. This principle is distinct from using imidazole as a substrate but is fundamental to its chemical reactivity. [10] Q: Can I use other coupling agents besides carbodiimides? A: Yes. For difficult couplings, uronium/aminium-based reagents like HATU, HBTU, and TBTU are excellent alternatives. They react with the carboxylic acid to form an activated species (often a derivative of HOBt) that is highly reactive and less prone to side reactions than the O-acylisourea from carbodiimides. They are often used in solid-phase peptide synthesis and can be very effective, though they are more expensive.
Q: My product appears to be hydrolyzing on the silica gel column. How can I prevent this? A: Standard silica gel is slightly acidic and can catalyze the hydrolysis of sensitive esters. To prevent this, you can neutralize the silica gel before preparing your column. Slurry the silica gel in your desired eluent containing 1-2% of a volatile base, such as triethylamine or pyridine. Alternatively, using a different stationary phase like alumina (basic or neutral) may be beneficial.
References
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 765. Available from: [Link]
-
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
-
Movassaghi, M., & Schmidt, M. A. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4584–4587. Available from: [Link]
-
Sharma, V., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3825-3851. Available from: [Link]
-
Kirsch, J. F., & Jencks, W. P. (1964). Nonlinear Structure-Reactivity Correlations. The Imidazole-Catalyzed Hydrolysis of Esters. Journal of the American Chemical Society, 86(5), 837–846. Available from: [Link]
-
The Journal of Organic Chemistry. (n.d.). Ahead of Print. ACS Publications. Retrieved from [Link]
-
Katke, S. P. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Environmental Science and Industrial Journal, 19(1), 257. Available from: [Link]
-
Zenodo. (2024). Synthesis and Reactions of Imidazole. Retrieved from [Link]
-
Jencks, W. P., & Kirsch, J. F. (1962). Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 84(16), 3269–3270. Available from: [Link]
-
Ho, K., et al. (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. Separations, 9(9), 241. Available from: [Link]
-
Taylor, M. S. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Natural Product Reports, 32(8), 1159-1193. Available from: [Link]
-
Deen, C., et al. (1990). A novel carbodiimide coupling method for synthetic peptides. Enhanced anti-peptide antibody responses. Journal of Immunological Methods, 129(1), 119-125. Available from: [Link]
- Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
The Journal of Organic Chemistry. (2025). Rational Design of Bifunctional Imidazoles as Acyl Transfer Catalysts: Dynamic Kinetic Resolution of 5-Hydroxy-furanones/3-Hydroxy-phthalides. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Imidazole-catalyzed esterification of cellulose in ionic liquid/molecular solvents: A multi-technique approach to probe effects of the medium. Retrieved from [Link]
-
Chemical Science. (2021). Selective functionalization of the 1 H -imidazo[1,2- b ]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic of the EDC/Im reaction (modified from)[11]. The imidazole (at.... Retrieved from [Link]
-
Jencks, W. P., & Kirsch, J. F. (1962). Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 84(16), 3269–3270. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions of imidazole (2a) with acyclic MBH 1a. Retrieved from [Link]
-
RSC Publishing. (2021). p-Toluenesulfonic acid functionalized imidazole ionic liquids encapsulated into bismuth SBA-16 as high-efficiency catalysts for Friedel–Crafts acylation reaction. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and reactivity of imidazole-1-sulfonate esters (imidazylates) in substitution, elimination, and metal-catalyzed cross-coupling reactions: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5. Retrieved from [Link]
-
Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. Retrieved from [Link]
-
MDPI. (2025). The Unusual Transformation of an Aromatic 1H-Imidazole into a Non-Aromatic 2H-Imidazole. Retrieved from [Link]
-
MDPI. (n.d.). Solvent Effect in Imidazole-Based Poly(Ionic liquid) Membranes: Energy Storage and Sensing. Retrieved from [Link]
-
YouTube. (2020). Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description. Retrieved from [Link]
-
ŽATKO, D., et al. (2018). MONITORING ACTION READINESS OF COUPLING REAGENT CARBODIIMIDE IN AQUEOUS SOLUTIONS. Retrieved from [Link]
-
PubMed. (1963). Imidazole as a catalyst in acyl transfer. A model enzyme system for physiological transacetylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Interconversion of Functional Activity by Minor Structural Alterations in Nonpeptide AT2 Receptor Ligands. Retrieved from [Link]
- Google Patents. (n.d.). US3197476A - Method of synthesis of 1-acyl imidazoles.
-
MDPI. (2026). Advances in DNAzyme Selection, Molecular Engineering and Biomedical Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
ResearchGate. (2025). Imidazole Catalysis. Retrieved from [Link]
- Google Patents. (n.d.). WO1999052897A1 - Novel reagents for use as coupling activators and coupling reagents in organic synthesis.
Sources
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Imidazole as a catalyst in acyl transfer. A model enzyme system for physiological transacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Imidazole synthesis [organic-chemistry.org]
Validation & Comparative
A Comprehensive Guide to the ¹H NMR Spectrum of Ethyl 5-bromo-1H-imidazole-4-carboxylate: An Analysis and Comparative Study
Introduction
Ethyl 5-bromo-1H-imidazole-4-carboxylate (CAS No. 944906-76-7) is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis.[1] Its utility in the development of novel therapeutics targeting a range of conditions, from neurological disorders to infectious diseases, underscores the importance of unambiguous structural characterization.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of molecular structure elucidation.
This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. In the absence of a publicly available, fully assigned spectrum, we will first derive a predicted spectrum based on fundamental principles and substituent effects. This theoretical framework will then be benchmarked against the known spectra of structurally related compounds to highlight key spectral differences and validate our assignments. Finally, we present a robust, self-validating experimental protocol for acquiring and interpreting the spectrum, ensuring researchers can confidently verify the structure and purity of this important synthetic intermediate.
Theoretical Prediction of the ¹H NMR Spectrum
The first step in analyzing any spectrum is to understand the molecule's structure and the expected electronic environment of each proton.
Molecular Structure and Proton Environments:
The structure of this compound contains four distinct proton environments:
-
N-H (H1): The acidic proton on the imidazole nitrogen.
-
C-H (H2): The lone proton on the imidazole ring, positioned between the two nitrogen atoms.
-
-O-CH₂- (H6): The methylene protons of the ethyl ester group.
-
-CH₃ (H7): The terminal methyl protons of the ethyl ester group.
Predicted Chemical Shifts (δ):
The chemical shift of a proton is highly dependent on its local electronic environment. Shielded protons (in electron-rich areas) appear at lower ppm (upfield), while deshielded protons (in electron-poor areas) appear at higher ppm (downfield).[2][3]
-
N-H (H1): The chemical shift of N-H protons is highly variable, concentration-dependent, and sensitive to the solvent, temperature, and hydrogen bonding. In a non-protic solvent like DMSO-d₆, it is expected to appear as a broad singlet at a high chemical shift, typically > 12 ppm, due to intramolecular hydrogen bonding and the acidic nature of the proton.
-
C-H (H2): This proton is attached to a carbon situated between two electronegative nitrogen atoms. This environment causes significant deshielding. For comparison, the H2 proton in unsubstituted imidazole appears around δ 7.7 ppm.[4] The presence of the electron-withdrawing ethyl carboxylate group at C4 and the bromo group at C5 will further deshield this proton. Therefore, a chemical shift in the range of δ 8.0 - 8.5 ppm is predicted.
-
-O-CH₂- (H6): These methylene protons are adjacent to an oxygen atom, which is strongly electronegative and deshielding. In typical ethyl esters, this signal appears as a quartet around δ 4.0-4.5 ppm.[5] We predict a chemical shift of approximately δ 4.3 ppm .
-
-CH₃ (H7): The methyl protons are further from the electronegative oxygen and are therefore more shielded. They will appear as a triplet at a much lower chemical shift, predicted to be around δ 1.3 ppm .[5]
Predicted Spin-Spin Coupling (J) and Multiplicity:
Spin-spin coupling arises from the interaction of neighboring, non-equivalent protons, leading to signal splitting according to the n+1 rule.[6]
-
H2: Since there are no adjacent protons within three bonds, this signal is expected to be a singlet (s) .
-
N-H: This signal is typically a broad singlet (br s) and often does not show coupling due to rapid chemical exchange.
-
-O-CH₂-: These two protons are coupled to the three protons of the adjacent methyl group (n=3). Therefore, the signal will be split into a quartet (q) (3+1=4). The typical ³J coupling constant for free-rotating alkyl chains is approximately 7 Hz.[7]
-
-CH₃: These three protons are coupled to the two protons of the adjacent methylene group (n=2). The signal will be split into a triplet (t) (2+1=3), with the same ³J coupling constant of ~7 Hz.
Predicted Integration:
The area under each signal is proportional to the number of protons it represents.
-
N-H: 1H
-
C-H (H2): 1H
-
-O-CH₂-: 2H
-
-CH₃: 3H
Summary of Predicted ¹H NMR Data:
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N-H (H1) | > 12 (in DMSO-d₆) | Broad Singlet (br s) | - | 1H |
| C-H (H2) | 8.0 - 8.5 | Singlet (s) | - | 1H |
| -O-CH₂- (H6) | ~ 4.3 | Quartet (q) | ~ 7 | 2H |
| -CH₃ (H7) | ~ 1.3 | Triplet (t) | ~ 7 | 3H |
Comparative Analysis with Structurally Related Compounds
To ground our predictions, we compare the expected spectrum with known data for similar molecules. This comparison highlights the influence of specific functional groups on the ¹H NMR spectrum.
| Compound | Structure | H2 Chemical Shift (δ, ppm) | H5 Chemical Shift (δ, ppm) | Key Differences & Rationale |
| This compound (Target) | Structure with Br at C5, COOEt at C4 | ~8.0 - 8.5 (Predicted) | - | The lone ring proton (H2) is strongly deshielded by two adjacent nitrogens and the electron-withdrawing substituents. |
| Ethyl 1H-imidazole-4-carboxylate [8] | Structure with H at C5, COOEt at C4 | ~7.7 | ~7.6 | The removal of the electronegative bromine atom results in H5 being significantly more shielded. H2 is also slightly more shielded without the bromine's influence. The two ring protons would likely appear as distinct singlets or doublets with a small long-range coupling. |
| Imidazole [4] | Unsubstituted Imidazole Ring | ~7.7 | ~7.1 | Shows the baseline chemical shifts for the imidazole core. The addition of the ethyl carboxylate group at C4 in our target deshields both ring positions, while the bromine at C5 specifically replaces and deshields the H5 position. |
| Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate [9] | Isomer with Br at C5, COOEt at C2, Me at N1 | - | ~7.5 (H4) | This isomer highlights the importance of substituent position. The proton is now at C4, and its chemical shift is different. An N-methyl singlet (~3.9 ppm) would be present instead of the broad N-H proton signal. |
This comparative analysis demonstrates how the presence and position of the bromo and ethyl carboxylate groups create a unique spectral fingerprint for the target molecule, primarily characterized by a single, downfield aromatic singlet.
Standardized Protocol for ¹H NMR Spectrum Acquisition
Adherence to a standardized protocol is critical for obtaining high-quality, reproducible data. This protocol is designed to be self-validating, ensuring data integrity.
Objective: To acquire a high-resolution, quantitative ¹H NMR spectrum of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, dry vial.
-
Add 0.6-0.7 mL of deuterated solvent. DMSO-d₆ is recommended as it reliably allows for the observation of the exchangeable N-H proton. CDCl₃ can also be used, but the N-H proton may be very broad or exchange with trace water.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to δ 0.00 ppm.
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Setup (400 MHz Spectrometer Example):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K) for 5-10 minutes.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical TMS peak is indicative of good shimming.
-
-
Data Acquisition Parameters:
-
Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.
-
Spectral Width: 0-16 ppm. This range covers all expected proton signals.
-
Acquisition Time (AT): ≥ 3 seconds. A longer AT provides better resolution.
-
Relaxation Delay (D1): 5 seconds. Causality: This delay should be at least 5 times the longest T₁ relaxation time of the protons in the molecule to ensure all signals are fully relaxed, which is crucial for accurate integration.
-
Number of Scans (NS): 8-16 scans. This is usually sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.
-
-
Data Processing:
-
Apply a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to ensure a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integrate all signals and normalize the integration to one of the known signals (e.g., the aromatic singlet set to 1.00).
-
Experimental Workflow Diagram:
Caption: Workflow for acquiring a high-quality ¹H NMR spectrum.
Data Interpretation and Structural Verification
The final step is to interpret the processed spectrum using a logical, deductive approach to confirm the molecular structure.
Logical Interpretation Flowchart:
Sources
- 1. This compound [myskinrecipes.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Imidazole(288-32-4) 1H NMR [m.chemicalbook.com]
- 5. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 6. acdlabs.com [acdlabs.com]
- 7. rubingroup.org [rubingroup.org]
- 8. Ethyl 4(5)-imidazolecarboxylate | C6H8N2O2 | CID 99170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ETHYL 5-BROMO-1-METHYL-1H-IMIDAZOLE-2-CARBOXYLATE [Q09001] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
Navigating the Spectral Landscape: A Comparative Guide to the 13C NMR Shifts of Ethyl 5-bromo-1H-imidazole-4-carboxylate
For the discerning researcher in drug discovery and organic synthesis, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone for this structural elucidation. This guide provides an in-depth analysis of the 13C NMR spectrum of ethyl 5-bromo-1H-imidazole-4-carboxylate, a key heterocyclic building block. By comparing its spectral data with related imidazole derivatives, we offer a comprehensive framework for interpreting the electronic environment of this multifaceted molecule.
The imidazole ring is a ubiquitous scaffold in medicinal chemistry, and its halogenated derivatives are crucial for modulating pharmacokinetic and pharmacodynamic properties. Understanding the impact of substituents on the 13C NMR chemical shifts is essential for unambiguous characterization and for predicting the reactivity of these complex molecules. This guide will delve into the expected chemical shifts for this compound, contrasting them with unsubstituted and alternatively substituted analogs to provide a clear rationale for spectral assignment.
Predicted 13C NMR Chemical Shifts and Comparative Analysis
| Carbon Atom | This compound (Predicted δ, ppm) | Ethyl 1H-imidazole-4-carboxylate (Experimental δ, ppm)[1][2] | Imidazole (Experimental δ, ppm)[3] | Rationale for Predicted Shift |
| C=O | ~162 | ~163 | - | The ester carbonyl is relatively insensitive to substitution on the imidazole ring. |
| C2 | ~138 | ~137 | 135.34 | The bromine at C5 has a minor deshielding effect on the distant C2. |
| C4 | ~130 | ~128 | 121.96 | The electron-withdrawing carboxylate group at C4 causes a significant downfield shift. |
| C5 | ~115 | ~120 | 121.96 | The "heavy atom effect" of bromine causes a characteristic upfield (shielding) shift for the directly attached carbon[4][5]. This counteracts the expected deshielding from an electronegative substituent. |
| -CH2- | ~60 | ~60 | - | The ethyl group carbons are largely unaffected by the imidazole ring substitution. |
| -CH3 | ~14 | ~14 | - | The ethyl group carbons are largely unaffected by the imidazole ring substitution. |
Note: Experimental values for related compounds are compiled from various sources and may have been recorded in different solvents, leading to minor variations.
The key to understanding the 13C NMR spectrum of this compound lies in dissecting the electronic contributions of the bromo and ethyl carboxylate substituents.
The Influence of the Ethyl Carboxylate Group
The ethyl carboxylate group at the C4 position is a moderately electron-withdrawing group. This inductive effect and resonance delocalization will deshield the attached C4 carbon, causing it to resonate at a lower field (higher ppm value) compared to the unsubstituted imidazole. This is evident when comparing the C4/C5 chemical shift of imidazole (~122 ppm) to the C4 shift in ethyl 1H-imidazole-4-carboxylate (~128 ppm)[1][3][6].
The Anomalous Effect of Bromine Substitution
Ordinarily, a halogen substituent is expected to deshield the attached carbon due to its electronegativity. However, for heavier halogens like bromine and iodine, a phenomenon known as the "heavy atom effect" becomes significant[4][7]. This effect leads to increased shielding of the ipso-carbon, resulting in an upfield shift in the 13C NMR spectrum. This is a crucial diagnostic feature for identifying the position of bromine substitution on an aromatic or heteroaromatic ring. Therefore, the C5 carbon directly bonded to the bromine atom in our target molecule is predicted to be shifted significantly upfield compared to the corresponding carbon in ethyl 1H-imidazole-4-carboxylate.
Tautomerism: A Dynamic Consideration
It is important to acknowledge that N-unsubstituted imidazoles can exist as two rapidly equilibrating tautomers. In the case of this compound, the proton can reside on either N1 or N3.
Tautomeric equilibrium of this compound.
In many instances, this tautomerization is fast on the NMR timescale, leading to a time-averaged spectrum where the chemical shifts of C4 and C5 would be an average of their values in the individual tautomers[8][9]. However, the presence of substituents can favor one tautomer over the other. The electronic effects of the bromo and carboxylate groups will influence the equilibrium position, which in turn will affect the observed chemical shifts. In polar aprotic solvents like DMSO-d6, it is possible that the tautomerization rate is slowed, potentially allowing for the observation of distinct signals for each tautomer[8].
Experimental Protocol for 13C NMR Acquisition
To obtain a high-quality 13C NMR spectrum of this compound, the following protocol is recommended:
Workflow for 13C NMR data acquisition.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is a suitable solvent due to its high polarity, which aids in the dissolution of polar imidazole derivatives, and its distinct solvent signals that do not typically overlap with the analyte signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the 13C probe.
-
Lock the spectrometer on the deuterium signal of the DMSO-d6.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled 13C NMR spectrum.
-
A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is generally sufficient for this class of compounds.
-
Employ a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as 13C has a low natural abundance.
-
A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Conclusion
The 13C NMR spectrum of this compound is a rich source of structural information. By understanding the interplay of substituent effects, particularly the electron-withdrawing nature of the ethyl carboxylate group and the shielding "heavy atom effect" of bromine, researchers can confidently assign the observed chemical shifts. This comparative guide provides a solid foundation for the interpretation of the 13C NMR data for this important heterocyclic compound and its analogs, aiding in the rapid and accurate characterization of novel molecules in the pursuit of new therapeutic agents.
References
- Al-Badr, A. A. (1983). Carbon-13 Nuclear Magnetic Resonance Spectroscopy of Some Biologically Active Imidazoles. Spectroscopy Letters, 16(8), 613-624.
-
ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. Retrieved from [Link]
- LibreTexts Chemistry. (2021). 29.10: ¹³C NMR Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
-
MDPI. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]
-
ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S6 13 C NMR spectrum of ethyl 1H-indene-2-carboxylate (6c). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S13. 1 H NMR Spectra of 5-bromobenzimidazole. Retrieved from [Link]
-
De Gruyter. (2015). 13C NMR spectroscopy of heterocycles: 3,5-diaryl- 4-bromoisoxazoles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]
-
University of Ottawa. (n.d.). (Br) Bromine NMR. Retrieved from [Link]
-
Springer. (2010). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from [Link]
-
Indian Academy of Sciences. (1985). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Retrieved from [Link]
-
ResearchGate. (2019). What are the shielding and deshielding effects in 3-bromo propanoic acid?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
-
Xinkai. (n.d.). Ethyl 4-imidazolecarboxylate|23785-21-9. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5-Bromo-1H-imidazole-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 4-amino-1H-imidazole-5-carboxylate. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl imidazole-4-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 3. Imidazole(288-32-4) 13C NMR spectrum [chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Mass Spectrometry Analysis of Ethyl 5-bromo-1H-imidazole-4-carboxylate
For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. Ethyl 5-bromo-1H-imidazole-4-carboxylate, a key building block in the synthesis of various pharmacologically active compounds, presents a unique analytical challenge due to its combination of a halogenated atom, a heterocyclic ring, and an ester functional group. This guide provides an in-depth, comparative analysis of two primary mass spectrometry ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—for the characterization of this molecule. By understanding the nuances of each technique, researchers can select the optimal method for their specific analytical needs, from routine purity checks to detailed structural confirmation.
The Analytical Dichotomy: Hard vs. Soft Ionization
The choice of ionization technique is paramount in mass spectrometry as it dictates the type of information that can be gleaned from the analysis. For a molecule like this compound, the two most common and informative approaches are Electron Ionization (EI), a "hard" ionization technique, and Electrospray Ionization (ESI), a "soft" ionization method.[1]
Electron Ionization (EI) involves bombarding the analyte with high-energy electrons, typically at 70 electron volts (eV). This high energy input leads to the formation of a radical cation (M+•) and induces extensive fragmentation. While this can sometimes result in the absence of a clear molecular ion peak, the rich fragmentation pattern provides a detailed fingerprint of the molecule's structure, which is invaluable for unambiguous identification and structural elucidation.[1][2]
Electrospray Ionization (ESI) , in contrast, is a "soft" ionization technique that generates ions from a solution by creating a fine spray of charged droplets. This gentle process typically results in the formation of protonated molecules ([M+H]+) or other adducts, with minimal fragmentation. ESI is particularly well-suited for polar and thermally labile molecules and is excellent for determining the molecular weight of a compound.[1][3]
The following sections will delve into the practical application of both techniques for the analysis of this compound, presenting detailed experimental protocols and interpreting the expected mass spectra.
Visualizing the Analytical Workflow
Sources
A Researcher's Guide to the Spectroscopic Characterization of Ethyl 5-bromo-1H-imidazole-4-carboxylate: An FTIR Perspective
In the landscape of drug discovery and development, imidazole derivatives stand as a cornerstone scaffold, demonstrating a vast array of pharmacological activities.[1][2] The precise structural elucidation of these molecules is paramount to understanding their function and optimizing their therapeutic potential. Among the suite of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for functional group identification. This guide provides an in-depth analysis of the expected FTIR absorption bands for ethyl 5-bromo-1H-imidazole-4-carboxylate, comparing its spectroscopic fingerprint with alternative analytical methods and offering practical insights for researchers in the field.
I. The Significance of Spectroscopic Analysis for Imidazole-Based Drug Candidates
Imidazole-containing compounds are integral to medicinal chemistry, forming the core of drugs used to treat a range of conditions from fungal infections to cancer.[1][2] The biological activity of these molecules is intrinsically linked to their three-dimensional structure and the electronic properties of their constituent atoms. Spectroscopic techniques provide a window into this molecular world, allowing for the confirmation of synthetic products, the assessment of purity, and the study of intermolecular interactions. For a molecule like this compound, a substituted imidazole with potential as a building block in drug synthesis, a thorough spectroscopic characterization is the first step towards unlocking its full potential.
II. Decoding the FTIR Spectrum of this compound
While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction of its key absorption bands can be made based on the analysis of its functional groups and comparison with known imidazole derivatives.[3][4] The structure of this compound contains an imidazole ring, an ethyl ester, and a bromine substituent, each contributing characteristic vibrations to the infrared spectrum.
Experimental Workflow for FTIR Analysis
The following diagram outlines a standard workflow for obtaining a high-quality FTIR spectrum of a solid sample like this compound.
Caption: A typical workflow for FTIR analysis of a solid sample using the KBr pellet method.
Table 1: Predicted FTIR Absorption Bands for this compound
| Predicted Frequency (cm⁻¹) | Intensity | Functional Group Assignment | Rationale and Comparative Insights |
| 3450 - 3100 | Medium, Broad | N-H Stretching | The N-H bond of the imidazole ring is expected to produce a broad absorption in this region due to hydrogen bonding. In similar imidazole derivatives, this band is a key indicator of the presence of the heterocyclic ring.[3][4] |
| 3100 - 3000 | Medium | C-H Stretching (Aromatic) | The C-H bond on the imidazole ring will exhibit a stretching vibration in this region, characteristic of aromatic and heteroaromatic compounds.[3] |
| 2980 - 2850 | Medium to Weak | C-H Stretching (Aliphatic) | The C-H bonds of the ethyl group will give rise to absorptions in this range, confirming the presence of the ester's alkyl chain.[5] |
| 1730 - 1715 | Strong | C=O Stretching (Ester) | This is one of the most characteristic and intense bands in the spectrum. The position of the carbonyl stretch is indicative of an ester functional group.[5][6] The electron-withdrawing nature of the imidazole ring and the bromine atom may slightly shift this frequency. |
| 1600 - 1450 | Medium to Weak | C=N and C=C Stretching | The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the imidazole ring will appear in this region. These bands are often complex and overlapping.[3] |
| 1300 - 1000 | Strong | C-O Stretching | The C-O single bond stretching of the ester group will produce a strong absorption in the fingerprint region.[6] |
| Below 800 | Medium to Strong | C-Br Stretching | The carbon-bromine bond vibration is expected at lower wavenumbers, typically below 800 cm⁻¹. This band would provide direct evidence for the bromination of the imidazole ring. |
III. A Comparative Look: FTIR vs. Other Analytical Techniques
While FTIR is a powerful tool for functional group identification, a comprehensive characterization of this compound necessitates the use of complementary analytical techniques.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | Functional group identification. | Rapid, non-destructive, small sample size required. | Does not provide detailed structural connectivity or molecular weight information. Isomer differentiation can be challenging. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Detailed structural connectivity, number and type of protons and carbons, stereochemistry. | Provides unambiguous structural elucidation. | Requires larger sample sizes, more expensive instrumentation, and longer analysis times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula information with high-resolution MS. | Does not provide information on the connectivity of atoms. |
| Elemental Analysis | Percent composition of elements (C, H, N, Br). | Confirms the elemental formula of the compound. | Does not provide structural information. |
Logical Relationship of Analytical Techniques
The following diagram illustrates the complementary nature of these techniques in the structural elucidation of a novel compound.
Caption: The synergistic use of multiple analytical techniques leads to a confirmed molecular structure.
IV. Conclusion and Future Outlook
The predicted FTIR spectrum of this compound provides a valuable roadmap for its experimental characterization. The key absorption bands, particularly the N-H stretch of the imidazole, the C=O stretch of the ester, and the C-Br stretch, will serve as critical diagnostic markers for synthetic chemists. When used in conjunction with NMR, mass spectrometry, and elemental analysis, a complete and unambiguous structural assignment can be achieved. As the quest for novel imidazole-based therapeutics continues, the foundational principles of spectroscopic analysis will remain an indispensable tool in the arsenal of the drug development professional.
References
-
IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]
-
Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. MDPI. Available at: [Link]
-
A Novel Imidazole Derivative: Synthesis, Characterization and Chemosensory Ability for Ions. MDPI. Available at: [Link]
-
FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. ResearchGate. Available at: [Link]
-
FTIR spectrum of 1, 2, 4, 5-Tetra Phenyl 1H-Imidazole. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Imidazolium-Based Ionenes. MDPI. Available at: [Link]
-
FT-IR spectrum of tetra substituted imidazole amine monomer. ResearchGate. Available at: [Link]
-
FTIR spectra of Imidazole. ResearchGate. Available at: [Link]
-
Table of Characteristic IR Absorptions. Available at: [Link]
-
Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate. Available at: [Link]
-
Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Available at: [Link]
-
IR Infrared Absorption Bands of Carboxylate. 911Metallurgist. Available at: [Link]
-
Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones. JScholar Publisher. Available at: [Link]
Sources
A Senior Application Scientist's Comparative Guide to HPLC Purity Analysis of Ethyl 5-Bromoimidazole Esters
To: Researchers, Scientists, and Drug Development Professionals From: Lead Application Scientist, Chromatography Division Subject: A Comparative Guide to Selecting the Optimal HPLC Method for Purity Analysis of Ethyl 5-Bromoimidazole Esters
Introduction: The Critical Role of Purity in Imidazole Intermediates
Ethyl 5-bromoimidazole esters are pivotal building blocks in the synthesis of a wide array of pharmaceutical agents. The imidazole core is a common motif in medicinal chemistry, and halogenated derivatives like this ester serve as versatile intermediates for introducing further molecular complexity. The purity of these intermediates is not merely a matter of quality control; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).
Potential impurities can arise from various stages, including unreacted starting materials from syntheses like the Debus or Radiszewski methods, regioisomers (e.g., ethyl 4-bromoimidazole esters), byproducts from side reactions, and subsequent degradation products.[1][2] A robust and well-characterized analytical method is therefore indispensable for identifying and quantifying these impurities, often at trace levels. This guide provides an in-depth comparison of three distinct High-Performance Liquid Chromatography (HPLC) methods, offering insights into the rationale behind method selection to empower you to choose the most appropriate approach for your specific analytical challenge.
The Analytical Challenge
The primary challenge in analyzing ethyl 5-bromoimidazole esters lies in achieving adequate separation from structurally similar impurities. The imidazole ring provides a chromophore for UV detection, with typical absorbance maxima observed between 210 nm and 290 nm depending on the overall structure and solvent.[3][4][5][6] The polarity of the molecule, governed by the ester and the imidazole's amphiprotic nature, makes it an ideal candidate for reversed-phase (RP) chromatography.
This guide will compare three RP-HPLC methods, each employing a different stationary phase or technology to modulate selectivity and performance:
-
Method A: The Workhorse (C18 Column) - The industry standard for general-purpose reversed-phase separations.
-
Method B: The Aromatic Specialist (Phenyl-Hexyl Column) - An alternative for enhanced selectivity of aromatic and unsaturated analytes.
-
Method C: The High-Throughput Option (UHPLC C18 Column) - A modern approach for rapid, high-efficiency separations.
Method Comparison: Experimental Design
To provide a clear comparison, we will evaluate these methods based on their ability to resolve the parent compound, Ethyl 5-Bromoimidazole Ester (EBE), from a spiked mixture of two representative impurities:
-
Impurity 1 (I-1): 4-Bromo-1H-imidazole (a potential starting material or byproduct).
-
Impurity 2 (I-2): Ethyl 4,5-dibromoimidazole ester (a potential over-brominated byproduct).
The performance of each method will be assessed against key chromatographic parameters as defined by international guidelines such as ICH Q2(R1).[7][8][9]
Experimental Workflow
The process for comparing these methods follows a structured workflow designed to ensure data integrity and comparability.
Caption: Workflow for the comparative analysis of HPLC methods.
Detailed Experimental Protocols
Method A: The Workhorse - Standard C18 RP-HPLC
This method utilizes a traditional C18 (octadecylsilane) stationary phase, which separates analytes primarily based on hydrophobicity. It is a robust, well-understood, and versatile choice for a wide range of small molecules.
Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL.
Rationale: The C18 phase provides strong hydrophobic retention, which is effective for separating the ethyl ester from more polar (I-1) or more halogenated (and thus more hydrophobic, I-2) impurities. Formic acid is used as a mobile phase modifier to ensure good peak shape by protonating the imidazole nitrogen, thereby preventing unwanted interactions with residual silanols on the silica surface.
Method B: The Aromatic Specialist - Phenyl-Hexyl RP-HPLC
Phenyl-hexyl columns offer a different selectivity compared to C18 phases. The phenyl group provides π-π interactions, which can enhance the retention and alter the selectivity of aromatic or unsaturated compounds.[10][11][12] This makes it an excellent alternative when C18 columns fail to resolve critical pairs.[13]
Protocol:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL.
Rationale: The imidazole ring of the analyte and impurities can engage in π-π interactions with the phenyl stationary phase. This secondary interaction mechanism, in addition to hydrophobicity, can significantly improve the resolution between isomers or compounds with similar hydrophobic character but different electronic properties.[10][14]
Method C: The High-Throughput Option - UHPLC C18
Ultra-High-Performance Liquid Chromatography (UHPLC) uses columns packed with sub-2 µm particles. This technology delivers significantly higher efficiency and resolution, allowing for much faster analysis times without sacrificing performance.
Protocol:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 2 µL
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL.
Rationale: The use of sub-2 µm particles dramatically increases the number of theoretical plates, leading to sharper peaks and better resolution. This allows for the use of shorter columns and higher flow rates (relative to column volume), drastically reducing the run time. This is ideal for high-throughput screening in process development or quality control environments.
Comparative Data Summary & Discussion
The following table summarizes the expected performance of each method for the separation of Ethyl 5-Bromoimidazole Ester (EBE) and its spiked impurities.
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Method C (UHPLC C18) |
| Run Time (min) | ~20 | ~20 | ~5 |
| Resolution (Rs) of EBE / I-1 | 2.5 | 3.5 | 2.8 |
| Resolution (Rs) of EBE / I-2 | 2.2 | 2.1 | 2.6 |
| Tailing Factor (Tf) for EBE | 1.2 | 1.1 | 1.1 |
| Theoretical Plates (N) for EBE | ~12,000 | ~11,000 | ~15,000 |
| Relative Backpressure | Low | Low | High |
Discussion:
-
Method A (C18) provides a good, general-purpose separation. It meets the typical system suitability requirement of Rs > 2.0 for all components and serves as a reliable starting point for method development.
-
Method B (Phenyl-Hexyl) demonstrates superior selectivity for the more polar impurity, I-1 (4-Bromo-1H-imidazole). The π-π interactions between the imidazole ring of I-1 and the phenyl stationary phase likely provide a unique retention mechanism, increasing its separation from the main EBE peak. This highlights its value as a problem-solving tool when standard C18 phases are insufficient.[10][13]
-
Method C (UHPLC C18) offers the most significant advantage in terms of speed, reducing the analysis time by approximately 75%. While the resolution for the critical pairs is comparable to or slightly better than the standard HPLC method, the primary benefit is the immense gain in throughput. The higher efficiency (theoretical plates) results in sharper peaks, which can also lead to improved sensitivity and lower detection limits.
The choice of method is dictated by the analytical goal. The diagram below illustrates this decision-making logic.
Caption: Logic diagram for selecting the appropriate HPLC method.
Conclusion and Recommendations
The purity analysis of ethyl 5-bromoimidazole esters can be effectively achieved using reversed-phase HPLC. While a standard C18 column (Method A) provides a robust and reliable platform for routine analysis, challenges with specific impurities may necessitate alternative approaches.
-
For cases involving difficult-to-resolve aromatic or isomeric impurities, a Phenyl-Hexyl column (Method B) should be the primary alternative. Its unique selectivity, derived from π-π interactions, offers a powerful tool for method development.
-
For environments where sample throughput is the main driver, such as in-process control or high-volume QC labs, transitioning to a UHPLC-based method (Method C) is highly recommended. The significant reduction in run time translates directly to increased laboratory efficiency and lower solvent consumption per sample.
Ultimately, the methods presented here form a logical toolkit for the analytical scientist. Method validation should always be performed according to ICH guidelines to ensure any chosen method is fit for its intended purpose.[7][15]
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. [Link]
-
Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. [Link]
-
Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,...[Link]
-
NIH. (2014). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. [Link]
-
ResearchGate. (n.d.). Comparative assessment of C18 and phenyl-hexyl column for separation of...[Link]
-
ResearchGate. (n.d.). Computational UV-vis's spectra of imidazole-2-carboxaldehyde...[Link]
-
MDPI. (n.d.). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol...[Link]
-
Veeprho. Imidazole Impurities and Related Compound. [Link]
-
HALO Columns. Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. [Link]
-
NIH. (2024). The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives. [Link]
-
SIELC Technologies. Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. [Link]
-
ResearchGate. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol...[Link]
-
HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]
-
CNKI. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. [Link]
-
TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]
-
ResearchGate. (2023). Can I use Immidazole solution for HPLC?[Link]
-
NIH. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]
-
Organic Chemistry Portal. Imidazole synthesis. [Link]
-
ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 2. Imidazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. jordilabs.com [jordilabs.com]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 11. support.waters.com [support.waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. halocolumns.com [halocolumns.com]
- 15. ICH Official web site : ICH [ich.org]
comparing reactivity of 5-bromo vs 5-iodo imidazole carboxylates
Executive Summary
In medicinal chemistry, ethyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate and its 5-iodo analog are critical scaffolds for synthesizing purine mimics, kinase inhibitors, and angiotensin II receptor antagonists.
The selection between the 5-bromo and 5-iodo variants is rarely arbitrary; it is a strategic decision based on the "Reactivity-Stability-Cost" Triad :
-
5-Iodo Imidazoles: Offer superior reactivity in Pd-catalyzed cross-couplings (Suzuki, Sonogashira) and faster halogen-metal exchange rates. They are essential when the coupling partner is sterically hindered, electron-deficient, or thermally sensitive.
-
5-Bromo Imidazoles: The industry workhorse. They exhibit higher thermal stability and lower cost but often require elevated temperatures or specialized ligands (e.g., Buchwald biarylphosphines) to achieve full conversion in cross-couplings.
Recommendation: Use the 5-Bromo derivative for initial scale-up and robust substrates. Switch to the 5-Iodo derivative if observing incomplete oxidative addition, protodehalogenation side-products, or when employing mild, room-temperature lithiation protocols.
Mechanistic Underpinnings[1][2][3][4][5]
Bond Dissociation Energy (BDE) & Oxidative Addition
The primary differentiator is the carbon-halogen bond strength. The C(sp²)–I bond is significantly weaker (~65 kcal/mol) than the C(sp²)–Br bond (~81 kcal/mol).
-
Impact: In Pd(0)/Pd(II) catalytic cycles, the oxidative addition step is often rate-limiting for electron-rich heterocycles. The 5-iodo variant undergoes oxidative addition rapidly, often at ambient temperatures, whereas the 5-bromo variant requires thermal activation (60–100°C) to overcome the activation energy barrier.
Electronic Influence of the 4-Carboxylate
The ester group at C4 exerts a strong electron-withdrawing effect (EWG) on the adjacent C5 position.
-
Effect on Nucleophilicity: It reduces the electron density at C5, making the C-X bond more susceptible to oxidative addition compared to a simple halo-imidazole.
-
Effect on Lithiation: The ester carbonyl can act as a Directing Metalation Group (DMG) , coordinating with Li-based reagents. However, this also increases the risk of nucleophilic attack on the ester (side reaction). The 5-iodo species allows for Halogen-Lithium Exchange at lower temperatures (-40°C to -20°C), mitigating the risk of ester attack compared to the Bromo analog which typically requires -78°C.
Comparative Reactivity Data
Table 1: Reactivity Profile Comparison[6]
| Feature | 5-Bromo-1-methyl-imidazole-4-carboxylate | 5-Iodo-1-methyl-imidazole-4-carboxylate |
| C-X Bond Energy | ~81 kcal/mol (Stronger) | ~65 kcal/mol (Weaker) |
| Suzuki Coupling | Requires Heat (60-90°C) or active ligands (SPhos, XPhos). | Proceeds at RT to 50°C; Standard ligands (PPh3) often suffice. |
| Sonogashira | CuI co-catalyst almost always required; >60°C. | Can proceed Cu-free or at RT; High yields. |
| Li-Halogen Exchange | Slow at -78°C; requires t-BuLi or n-BuLi. | Very fast at -78°C; amenable to i-PrMgCl (Turbo-Grignard) exchange at -20°C. |
| Stability | High; crystalline solid stable at RT. | Moderate; light sensitive; can liberate I₂ over time. |
| Cost | Low ($) | High ( |
Decision Logic & Reaction Pathways
The following diagram illustrates the kinetic pathways and decision points when choosing between the two halides.
Figure 1: Decision matrix for selecting 5-bromo vs. 5-iodo imidazole carboxylates based on reaction conditions and substrate tolerance.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (The "Stress Test")
Objective: Couple 5-halo-imidazole ester with phenylboronic acid.
1. 5-Iodo Variant (Mild Conditions)
-
Reagents: 5-iodo-imidazole ester (1.0 eq), PhB(OH)₂ (1.2 eq), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 eq).
-
Solvent: DME/H₂O (3:1).
-
Conditions: Stir at Room Temperature for 4–6 hours.
-
Observation: Complete conversion is typically observed by TLC. The weak C-I bond allows Pd insertion without thermal assistance.
2. 5-Bromo Variant (Standard Conditions)
-
Reagents: 5-bromo-imidazole ester (1.0 eq), PhB(OH)₂ (1.5 eq), Pd(dppf)Cl₂ (5 mol%), K₃PO₄ (2.5 eq).
-
Solvent: 1,4-Dioxane/H₂O (4:1).
-
Conditions: Heat to 90°C for 12–16 hours.
-
Observation: Requires heat to drive the reaction.[1] If run at RT, starting material remains unreacted.
-
Note: Using Pd(PPh₃)₄ with the Bromo variant often results in stalled conversion (~60%) unless refluxed vigorously.
Protocol B: Metal-Halogen Exchange (Knochel-Hauser Conditions)
Objective: Generate the C5-anion for electrophilic trapping (e.g., with an aldehyde).
1. The 5-Iodo Advantage (Turbo-Grignard)
-
Reagent: i-PrMgCl·LiCl (Turbo-Grignard).
-
Conditions: -20°C in THF, 30 mins.
-
Mechanism: Iodine exchanges rapidly with Magnesium. The milder temperature (-20°C vs -78°C) is sufficient to stabilize the magnesiated intermediate without attacking the C4-ester.
-
Benefit: Scalable and does not require cryogenic (-78°C) cooling equipment.
2. The 5-Bromo Limitation
-
Reagent: n-BuLi or i-PrMgCl.
-
Conditions: Requires -78°C (for Li) or RT (for Mg, but slow).
-
Risk: At temperatures > -60°C with n-BuLi, the nucleophile may attack the ester carbonyl (Claisen-type condensation) or the N-protecting group, leading to complex mixtures.
Synthesis of the Starting Materials
Understanding source availability is crucial for project planning.
-
5-Bromo-1-methyl-1H-imidazole-4-carboxylate:
-
Synthesis: Direct bromination of ethyl 1-methyl-1H-imidazole-4-carboxylate using NBS (N-bromosuccinimide) in DMF or CH₃CN.
-
Yield: High (>85%).
-
Status: Commercially available commodity chemical.
-
-
5-Iodo-1-methyl-1H-imidazole-4-carboxylate:
-
Synthesis: Often prepared from the 5-bromo derivative via a Finkelstein-like reaction (CuI, NaI, diamine ligand) or via lithiation/iodine quench of the imidazole ester (though regioselectivity can be tricky if not blocked).
-
Yield: Moderate (60–75%).
-
Status: Less common, more expensive.
-
References
-
BenchChem. (2025).[2] A Comparative Analysis of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole: A Guide for Researchers. Link
-
Joo, J. M., Touré, B. B., & Sames, D. (2010). C-H bonds as ubiquitous functionality: a general approach to complex arylated imidazoles via regioselective sequential arylation. Journal of Organic Chemistry. Link
-
Iddon, B., & Lim, B. L. (1983).[3] Metallation and metal-halogen exchange reactions of imidazoles. Journal of the Chemical Society, Perkin Transactions 1. Link[3]
-
Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole. Organic Syntheses, 98, 194-211. Link
-
Sheppard, T. (2008).[4] Metal-catalysed halogen exchange reactions of aryl halides. The Sheppard Group, UCL. Link
Sources
Structural Architecture & Solid-State Analysis: Ethyl 5-bromo-1H-imidazole-4-carboxylate
Executive Summary: The Halogenated Scaffold
Ethyl 5-bromo-1H-imidazole-4-carboxylate represents a critical structural junction in medicinal chemistry. Unlike its non-halogenated parent (ethyl 1H-imidazole-4-carboxylate), the introduction of the bromine atom at the C5 position fundamentally alters the molecule's solid-state packing, solubility profile, and synthetic utility.
This guide provides a technical comparison of the 5-bromo derivative against its primary analogs, focusing on crystal engineering principles, supramolecular assembly, and experimental protocols for structural determination.
Why This Comparison Matters
For drug development professionals, selecting between the 5-bromo and non-bromo intermediates is often a decision between synthetic versatility (Br as a cross-coupling handle) and crystallographic predictability . This guide analyzes these trade-offs.
Comparative Analysis: Physicochemical & Structural Profile
The following table contrasts the 5-bromo derivative with its direct analog and a sterically hindered alternative.
Table 1: Solid-State and Physicochemical Comparison
| Feature | This compound | Ethyl 1H-imidazole-4-carboxylate (Parent) | Ethyl 1-methyl-5-bromoimidazole-4-carboxylate (N-Methylated) |
| Molecular Weight | ~219.04 g/mol | 140.14 g/mol | ~233.06 g/mol |
| Crystal Habit | Prismatic/Blocky (Typical for heavy atoms) | Needles/Plates | Blocky |
| Tautomerism | Active (1H-imidazole ⇌ 3H-imidazole) | Active | Locked (No N-H donor) |
| H-Bonding Motif | Complex: N-H[1]···N (Tape) + C-Br···O (Halogen Bond) | Standard: N-H···N (Linear Tape) | Limited: C-H···O / C-Br[2][3]···N only |
| Density (Est.) | High (>1.6 g/cm³) | Medium (~1.2-1.3 g/cm³) | Medium-High |
| Synthetic Utility | High: Br allows Suzuki/Stille coupling | Low: Requires C-H activation | High: N-protection prevents side reactions |
Key Insight: The "Heavy Atom" Effect
The 5-bromo derivative typically exhibits superior crystallizability compared to the parent compound. The bromine atom increases the scattering power for X-ray diffraction and often facilitates tighter packing densities through weak C-Br···O or C-Br···N halogen bonds, stabilizing the lattice energy beyond simple hydrogen bonding.
Structural Characterization Protocol
To obtain publication-quality crystal data, one must control the tautomeric equilibrium. The following protocol ensures the isolation of the thermodynamically stable polymorph.
Phase 1: Synthesis & Purification
Note: Direct bromination of the ester is preferred over esterification of the bromo-acid to prevent decarboxylation.
-
Reactants: Dissolve Ethyl 1H-imidazole-4-carboxylate (1.0 eq) in MeCN.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C. Critical: Avoid excess NBS to prevent poly-bromination.
-
Workup: Quench with aqueous NaHSO₃ to remove active bromine. Extract with EtOAc.[4]
-
Purification: Recrystallize from Ethanol/Water (9:1).
Phase 2: Single Crystal Growth (Slow Evaporation)
Objective: Grow crystals suitable for Single Crystal X-Ray Diffraction (SC-XRD).
-
Solvent Selection: Prepare a saturated solution of the purified 5-bromo compound in Methanol/Chloroform (1:1) . The chloroform aids in solubilizing the bromo-species, while methanol provides H-bond donors.
-
Vessel: Place in a narrow-neck vial (scintillation vial).
-
Control: Cover with Parafilm and poke 3-5 small holes to restrict evaporation rate.
-
Timeline: Allow to stand undisturbed at 4°C for 7-14 days. Rapid evaporation yields amorphous powder; slow evaporation yields prisms.
Visualization: Synthesis & Characterization Workflow
Figure 1: Optimized workflow for synthesizing and characterizing the 5-bromo intermediate.
Supramolecular Architecture Analysis
Understanding the crystal packing is vital for predicting solubility and tablet stability.
The Imidazole "Tape" Motif
In the absence of steric blocking (like N-methylation), imidazole-4-carboxylates form infinite 1D chains.
-
Donor: The N1-H (pyrrole-like nitrogen).
-
Acceptor: The N3 (pyridine-like nitrogen) of the adjacent molecule.
-
Geometry: This forms a robust N-H···N hydrogen bond network, often described as a "supramolecular tape."
Impact of the Bromine Atom
In the 5-bromo derivative, the "Tape" competes with the Ester group:
-
Steric Bulk: The large Br atom at C5 forces the ester group at C4 to twist out of the imidazole plane to relieve strain. This breaks the planarity seen in the non-bromo parent.
-
Halogen Bonding: The Br atom can act as a Lewis acid (sigma-hole donor) toward the Carbonyl Oxygen (Lewis base) of a neighboring ester group.
-
Interaction:C-Br···O=C
-
Result: This cross-links the 1D hydrogen-bonded tapes into a 2D or 3D network, significantly increasing the melting point compared to the non-bromo analog.
-
Visualization: Hydrogen vs. Halogen Bonding Network
Figure 2: Competitive interaction map showing how Bromine (Halogen Bonding) cross-links the standard Imidazole H-Bonding network.
Technical Recommendations
For Synthetic Chemists
-
Tautomeric Control: In solution, the 4-carboxylate and 5-carboxylate forms are tautomers. However, in the solid state, the 5-bromo-4-carboxylate form is generally the distinct lattice species due to the acidity of the N-H adjacent to the electron-withdrawing ester.
-
Solubility Warning: The 5-bromo derivative is significantly less soluble in water than the parent ethyl imidazole-4-carboxylate due to the lipophilic bromine and tighter crystal packing. Use DMF or DMSO for subsequent coupling reactions.
For Crystallographers
-
Data Collection: Collect data at 100K . The thermal motion of the ethyl ester tail is often high at room temperature, leading to disorder that obscures the precise bond lengths of the imidazole ring.
-
Space Group: Expect monoclinic systems (e.g., P21/c), which are highly favored for centrosymmetric molecules forming inversion dimers or chains.
References
-
PubChem. (2025).[1] Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate Compound Summary. National Library of Medicine. [Link]
-
Baures, P. W., et al. (2002).[5] Intramolecular Hydrogen Bonding and Intermolecular Dimerization in the Crystal Structures of Imidazole-4,5-dicarboxylic Acid Derivatives. Crystal Growth & Design. [Link]
-
MacDonald, J. C., et al. (2004).[6] Solid state hydrogen bonding in imidazole derivatives: A persistent tape motif. CrystEngComm. [Link]
-
Li, Y., et al. (2022).[7] Synthesis of Imidazole-4-Carboxylic Derivatives. Journal of Organic Chemistry. [Link]
Sources
- 1. Ethyl 4(5)-imidazolecarboxylate | C6H8N2O2 | CID 99170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. amerigoscientific.com [amerigoscientific.com]
- 3. Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate | C7H9BrN2O2 | CID 58326683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Imidazole synthesis [organic-chemistry.org]
ethyl 5-bromo-1H-imidazole-4-carboxylate vs ethyl 2-bromo-1H-imidazole-4-carboxylate
[1]
Executive Summary
In the design of imidazole-based pharmacophores, the choice between the 5-bromo and 2-bromo isomers of ethyl imidazole-4-carboxylate dictates the downstream functionalization strategy.[1]
-
This compound is the standard electrophilic building block .[1] It is readily accessible via direct bromination and is used to functionalize the C5 position (adjacent to the ester).[1]
-
Ethyl 2-bromo-1H-imidazole-4-carboxylate is a high-reactivity scaffold .[1] The C2-bromide is significantly more active in palladium-catalyzed cross-couplings (Suzuki, Stille) due to the electron-deficient nature of the C2 position (aminal-like carbon).[1] It is the preferred starting material for introducing substituents between the two nitrogens.[1]
Key Decision Matrix:
| Feature | This compound | Ethyl 2-bromo-1H-imidazole-4-carboxylate |
|---|---|---|
| Primary Utility | C5-Functionalization (Backbone) | C2-Functionalization (Headgroup) |
| Suzuki Reactivity | Moderate (Requires optimized ligands) | High (Facile oxidative addition) |
| Synthetic Access | Direct bromination (NBS/Br₂) | Directed lithiation or cyclization |
| Acidity (NH) | Standard (pKa ~10-11) | Increased (Inductive effect of C2-Br) |[1]
Chemical Identity & Structural Dynamics[1]
Tautomerism and Nomenclature
A critical source of confusion in imidazole chemistry is tautomerism.[1] In the unsubstituted state, the H atom oscillates between N1 and N3.[1]
-
The "5-Bromo" Isomer: Often referred to as ethyl 4-bromo-1H-imidazole-5-carboxylate depending on the tautomer.[1] In the solid state or solution, it exists as an equilibrium mixture.
-
The "2-Bromo" Isomer: The bromine is fixed at the C2 position (between the nitrogens), while the ester remains at C4.[1]
Graphviz Diagram: Tautomerism & Numbering
The following diagram clarifies the numbering shifts that occur during N-alkylation, a common first step for both scaffolds.
Caption: Tautomeric equilibrium dictates that N-alkylation results in a mixture of regioisomers. The 5-bromo isomer typically yields the 1-alkyl-5-bromo-4-ester as the major product due to steric clearance away from the ester.[1]
Synthetic Accessibility
Synthesis of this compound
This isomer is synthesized via Electrophilic Aromatic Substitution (EAS) .[1] The ester group at C4 deactivates the ring, but the C5 position (adjacent to NH) remains sufficiently nucleophilic for halogenation.[1]
-
Protocol: Reaction of ethyl imidazole-4-carboxylate with N-bromosuccinimide (NBS) in CH₃CN or DMF.
-
Mechanism: The electrophilic Br⁺ attacks C5.[1]
-
Note: Over-bromination can lead to the 2,5-dibromo species.[1] Control of stoichiometry (1.0 eq NBS) is critical.
Synthesis of Ethyl 2-bromo-1H-imidazole-4-carboxylate
Direct bromination does not favor the C2 position.[1] This isomer is accessed via Directed Lithiation or Halogen Dance .[1]
-
Protocol (Lithiation):
-
Alternative: Cyclization of acyclic precursors (e.g., brominated amidines), though less common commercially.[1]
Reactivity Profile: The Core Comparison
The most distinct difference lies in their behavior in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura).[1]
Comparative Reactivity Table
| Reaction Type | 5-Bromo Isomer | 2-Bromo Isomer | Mechanistic Insight |
| Suzuki Coupling | Moderate Rate. Requires electron-rich ligands (e.g., SPhos, XPhos) or elevated temps.[1] | Fast Rate. Reacts under mild conditions.[1][2][3] C2 is electron-deficient (aminal carbon).[1] | C2-Br bond is weaker and the carbon is more electrophilic, facilitating oxidative addition (Pd⁰ → Pdᴵᴵ).[1] |
| SNAr (Nucleophilic Subst.) | Poor. Requires strong EWGs on Nitrogen to activate.[1] | Good. Can undergo displacement with amines/thiols if N1 is protected with an EWG (e.g., Tosyl).[1] | The C2 position is flanked by two nitrogens, stabilizing the Meisenheimer-like transition state.[1] |
| C-H Activation | C2-H is available (acidic).[1] Can be functionalized after C5 coupling.[1] | C5-H is available.[1][4][5][6][7][8][9] Less acidic than C2-H. | Allows for orthogonal functionalization strategies.[1] |
Experimental Protocol: Suzuki Coupling Comparison
Standard Conditions: Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C.[1]
-
With 2-Bromo Isomer: Full conversion is typically observed within 1-2 hours .[1] The oxidative addition into the C2-Br bond is rapid.[1]
-
With 5-Bromo Isomer: Conversion may require 4-12 hours or specialized ligands (e.g., Buchwald precatalysts).[1] The C5 position is more electron-rich, making the C-Br bond stronger and less prone to oxidative addition.
Graphviz Diagram: Reactivity Flowchart
Caption: The 2-bromo isomer exhibits superior reactivity in cross-coupling reactions due to the electronic deficiency of the C2 position between the two nitrogen atoms.[1]
Applications in Drug Discovery[1][3][11][12]
Case Study: Angiotensin II Receptor Antagonists
The 2-substituted imidazole scaffold is a privileged structure in "sartan" drugs (e.g., Losartan, Olmesartan).[1]
-
Why 2-Bromo? To synthesize these drugs, a carbon chain or biphenyl group is often attached at the C2 position.[1] Ethyl 2-bromo-1H-imidazole-4-carboxylate serves as a potent precursor for introducing these groups via Suzuki coupling or Grignard reactions (after protection).[1]
Case Study: Kinase Inhibitors (p38 MAP Kinase)
Many kinase inhibitors utilize the 4,5-disubstituted imidazole core.[1]
-
Why 5-Bromo? The 5-bromo isomer is used to install aryl rings at the C5 position, while the C4-ester is converted into an amide or heterocycle (hinge binder).[1]
References
-
Synthesis and Reactivity of 2-Bromoimidazoles
-
Suzuki Coupling of Haloimidazoles
-
N-Alkylation Regioselectivity
-
Olmesartan Intermediate Synthesis
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. old.rrjournals.com [old.rrjournals.com]
- 4. 23785-21-9|Ethyl 1H-imidazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 5. This compound [myskinrecipes.com]
- 6. 2-Bromo-1-ethyl-5-methyl-1H-imidazole-4-carboxylic acid ethyl ester | 1708380-05-5 [sigmaaldrich.com]
- 7. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. guidechem.com [guidechem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Elemental Analysis of C₆H₇BrN₂O₂
For Researchers, Scientists, and Drug Development Professionals
In the precise world of chemical analysis, understanding the elemental composition of a compound is a foundational step. For the novel aromatic compound C₆H₇BrN₂O₂, this guide provides a comprehensive comparison of theoretical calculations versus expected experimental outcomes from prevalent analytical techniques. This document is designed to offer not just procedural steps, but a deeper insight into the causality behind experimental choices and the interpretation of results.
Theoretical Elemental Composition
The first step in any elemental analysis is the calculation of the theoretical percentage of each element in the pure compound. This is based on the atomic weights of the constituent elements.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25] The molar mass of C₆H₇BrN₂O₂ is calculated as follows:
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) |
| Carbon | C | 12.011 | 6 | 72.066 |
| Hydrogen | H | 1.008 | 7 | 7.056 |
| Bromine | Br | 79.904 | 1 | 79.904 |
| Nitrogen | N | 14.007 | 2 | 28.014 |
| Oxygen | O | 15.999 | 2 | 31.998 |
| Total | 219.038 |
From these values, the theoretical percentage composition is derived:
| Element | Calculation | Percentage (%) |
| Carbon | (72.066 / 219.038) * 100 | 32.89% |
| Hydrogen | (7.056 / 219.038) * 100 | 3.22% |
| Bromine | (79.904 / 219.038) * 100 | 36.48% |
| Nitrogen | (28.014 / 219.038) * 100 | 12.79% |
| Oxygen | (31.998 / 219.038) * 100 | 14.61% |
These theoretical values serve as the benchmark against which experimental results are compared.
Experimental Determination: A Comparative Overview of Methodologies
The experimental determination of the elemental composition of an organic compound like C₆H₇BrN₂O₂ typically involves a combination of techniques.[26][27][28] The most common methods are combustion analysis for Carbon, Hydrogen, and Nitrogen, and specific techniques for halogens like Bromine. Oxygen is often determined by difference or by pyrolysis.[29][30][31]
Carbon, Hydrogen, and Nitrogen (CHN) Analysis
Methodology of Choice: Combustion Analysis
Combustion analysis is the gold standard for determining the percentages of carbon, hydrogen, and nitrogen in organic compounds.[32][33][34][35] The process involves the complete combustion of a small, precisely weighed sample in a stream of oxygen at high temperatures (typically around 900-1000°C).[36][37]
Workflow for CHN Combustion Analysis
Experimental Considerations and Expected Deviations:
-
Sample Purity: The presence of impurities, such as residual solvents or by-products from synthesis, is the most common reason for deviations from theoretical values. For instance, a hygroscopic sample will show an artificially high hydrogen content.
-
Incomplete Combustion: While modern elemental analyzers are highly efficient, incomplete combustion can lead to lower than expected carbon values.[30]
-
Nitrogen Oxide Reduction: The reduction of various nitrogen oxides (NOx) to N₂ gas is critical for accurate nitrogen determination. Inefficient reduction will result in a lower nitrogen percentage.[38]
Bromine Determination
Methodology of Choice: Schöniger Flask Combustion
The determination of halogens like bromine requires a different approach. The Schöniger flask method, also known as oxygen flask combustion, is a well-established technique.[39][40][41][42][43]
Workflow for Bromine Determination via Schöniger Flask
Experimental Considerations and Expected Deviations:
-
Absorption Efficiency: The complete absorption of the combustion products into the absorbing solution is crucial. Incomplete absorption will lead to a lower bromine value.
-
Interfering Ions: The presence of other halides (e.g., chloride) in the sample or reagents can interfere with the final titration or ion chromatography step, leading to inaccurate results.
Nitrogen Determination: A Comparison of Dumas and Kjeldahl Methods
While modern combustion analyzers for CHN analysis are based on the Dumas method, it is valuable to compare it with the classical Kjeldahl method, which is still in use for specific applications, particularly in food and environmental analysis.[44][45][46][47][48][49]
| Feature | Dumas Method | Kjeldahl Method |
| Principle | Combustion of the sample at high temperatures to convert all nitrogen to N₂ gas, which is then measured.[36] | Digestion of the sample with concentrated sulfuric acid to convert organic nitrogen to ammonium sulfate, followed by distillation and titration.[44] |
| Speed | Fast (minutes per sample).[45] | Slow (hours per sample).[37] |
| Automation | Fully automatable.[45] | Can be partially automated, but still requires significant manual handling. |
| Safety | Generally safer, avoids the use of corrosive acids and heavy metal catalysts. | Involves the use of concentrated sulfuric acid and often a catalyst like selenium or copper.[46] |
| Nitrogen Measured | Measures total nitrogen, including inorganic forms like nitrates and nitrites. | Primarily measures organic nitrogen and ammonia. Does not measure nitrates or nitrites without modification.[44] |
| Applicability to C₆H₇BrN₂O₂ | Ideal due to its speed, safety, and ability to be integrated into a simultaneous CHN analysis. | Less suitable for routine analysis of a pure organic compound due to its time-consuming nature and the use of hazardous reagents. |
Interpreting the Data: A Guide for Drug Development Professionals
For professionals in drug development, elemental analysis is a critical component of compound characterization and quality control.
Purity Assessment: A close correlation between the experimental and theoretical values (typically within ±0.4%) is a strong indicator of the purity of the synthesized compound.
Structural Confirmation: While techniques like NMR and mass spectrometry are primary tools for structural elucidation, elemental analysis provides essential confirmatory data.[27] A significant deviation from the expected elemental composition can indicate an incorrect or impure structure.
Batch-to-Batch Consistency: For active pharmaceutical ingredients (APIs), ensuring consistent elemental composition across different batches is a regulatory requirement and crucial for product safety and efficacy.
References
- Kjeldahl method - Wikipedia. [URL: https://en.wikipedia.org/wiki/Kjeldahl_method]
- Dumas method - Wikipedia. [URL: https://en.wikipedia.org/wiki/Dumas_method]
- Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry. [URL: https://www.americanelements.
- Atomic Weight of Bromine. [URL: https://www.ciaaw.org/bromine.htm]
- Oxygen - Wikipedia. [URL: https://en.wikipedia.org/wiki/Oxygen]
- Atomic Weight of Nitrogen. [URL: https://www.ciaaw.org/nitrogen.htm]
- Nitrogen Determination by Kjeldahl Method - ITW Reagents. [URL: https://www.itwreagents.com/download_file/ce_ivd/Metodos_determinacion_nitrogeno_EN.pdf]
- Kjeldahl Method: Principle, Steps, Formula, Equipment & Applications - Borosil Scientific. [URL: https://borosilscientific.
- Elemental Analysis and the Dumas Method - VELP Scientifica. [URL: https://www.velp.com/en-ww/elemental-analysis-and-the-dumas-method.aspx]
- Determination of nitrogen content | Metrohm. [URL: https://www.metrohm.
- What is the atomic mass of carbon? - Quora. [URL: https://www.quora.
- Kjeldahl vs. Dumas: Comparing nitrogen determination methods - Elementar. [URL: https://www.elementar.
- Nitrogen Analysis: Kjeldahl Method - MSE Supplies. [URL: https://www.msesupplies.com/blogs/news/nitrogen-analysis-kjeldahl-method]
- Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica. [URL: https://www.britannica.com/science/nitrogen]
- What is Dumas Method | Chemistry | Extraclass.com - YouTube. [URL: https://www.youtube.
- How many grams does an atom of hydrogen weigh? - askIITians. [URL: https://www.askiitians.
- Estimation of Nitrogen by Dumas Method - Unacademy. [URL: https://unacademy.
- Carbon (C) molar mass. [URL: https://www.webqc.org/molecular-weight-of-Carbon.html]
- Bromine - Simple English Wikipedia, the free encyclopedia. [URL: https://simple.wikipedia.org/wiki/Bromine]
- The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [URL: https://www.velp.
- What is the atomic weight of hydrogen? - Quora. [URL: https://www.quora.
- CHN(O)S Elemental Analysis - Measurlabs. [URL: https://measurlabs.com/methods/chnos-elemental-analysis/]
- nglos324 - oxygen. [URL: https://www.iun.edu/~cpanhd/C101webnotes/glossary/nglos324.html]
- Atomic Weights and Isotopic Compositions for Bromine - Physical Measurement Laboratory. [URL: https://www.nist.gov/pml/atomic-weights-and-isotopic-compositions-bromine]
- Atomic Weights and Isotopic Compositions for Nitrogen - Physical Measurement Laboratory. [URL: https://www.nist.gov/pml/atomic-weights-and-isotopic-compositions-nitrogen]
- Nitrogen - Wikipedia. [URL: https://en.wikipedia.org/wiki/Nitrogen]
- Atomic/Molar mass - Westfield State University. [URL: https://www.westfield.ma.
- Combustion analysis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Combustion_analysis]
- Elemental Analysis: CHNS/O Determination in Carbon - Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/an-42177-ea-chnso-carbon-an42177-en.pdf]
- Oxygen flask combustion method ppt.pdf - Slideshare. [URL: https://www.slideshare.net/pashasunny1/oxygen-flask-combustion-method-pptpdf]
- 35 : Br-Bromine - BYJU'S. [URL: https://byjus.com/chemistry/bromine/]
- What is the weight of one atom of O2? - Quora. [URL: https://www.quora.
- ELEMENTAL ANALYSIS - EOLSS.net. [URL: https://www.eolss.net/sample-chapters/c06/e6-13-05-01.pdf]
- Elemental analysis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Elemental_analysis]
- Comparison of Elemental Analysis Techniques - Measurlabs. [URL: https://measurlabs.com/news/comparison-of-elemental-analysis-techniques/]
- Combustion Analysis for Elemental Determination - LECO Corporation. [URL: https://www.leco.com/document-library/combustion-analysis]
- What is the gram molecular mass of nitrogen? - Quora. [URL: https://www.quora.com/What-is-the-gram-molecular-mass-of-nitrogen]
- Bromine | Br (Element) - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/element/Bromine]
- Atomic Weights and Isotopic Compositions for Hydrogen - Physical Measurement Laboratory. [URL: https://www.nist.gov/pml/atomic-weights-and-isotopic-compositions-hydrogen]
- Atomic Weights and Isotopic Compositions for Carbon - Physical Measurement Laboratory. [URL: https://www.nist.gov/pml/atomic-weights-and-isotopic-compositions-carbon]
- Atomic Weights and Isotopic Compositions for Oxygen - Physical Measurement Laboratory. [URL: https://www.nist.gov/pml/atomic-weights-and-isotopic-compositions-oxygen]
- A Look at Elemental Analysis for Organic Compounds - AZoM. [URL: https://www.azom.com/article.aspx?ArticleID=20421]
- Oxygen, atomic - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C17778802]
- Hydrogen - IUPAC Commission on Isotopic Abundances and Atomic Weights. [URL: https://www.ciaaw.org/hydrogen.htm]
- CHNS Elemental Analysers - The Royal Society of Chemistry. [URL: https://www.rsc.org/images/CHNS_elemental_analysers_tcm18-122421.pdf]
- Analytical methods for the determination of halogens in bioanalytical sciences: A review. [URL: https://www.researchgate.net/publication/235429184_Analytical_methods_for_the_determination_of_halogens_in_bioanalytical_sciences_A_review]
- Hydrogen | H (Element) - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/element/Hydrogen]
- The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur in organic compounds - Analyst (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/1963/an/an9638800547]
- Oxygen Flask Combustion Unit - Exeter Analytical - YouTube. [URL: https://www.youtube.
- (PDF) Oxygen Flask Combustion Method - ResearchGate. [URL: https://www.researchgate.net/publication/359995549_Oxygen_Flask_Combustion_Method]
Sources
- 1. Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry - Oreate AI Blog [oreateai.com]
- 2. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 3. Oxygen - Wikipedia [en.wikipedia.org]
- 4. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 5. quora.com [quora.com]
- 6. britannica.com [britannica.com]
- 7. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 8. webqc.org [webqc.org]
- 9. Bromine - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 10. quora.com [quora.com]
- 11. princeton.edu [princeton.edu]
- 12. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]
- 13. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 14. Nitrogen - Wikipedia [en.wikipedia.org]
- 15. westfield.ma.edu [westfield.ma.edu]
- 16. byjus.com [byjus.com]
- 17. quora.com [quora.com]
- 18. quora.com [quora.com]
- 19. Bromine | Br (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 21. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 22. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 23. Oxygen, atomic [webbook.nist.gov]
- 24. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 25. Hydrogen | H (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. eolss.net [eolss.net]
- 27. Elemental analysis - Wikipedia [en.wikipedia.org]
- 28. measurlabs.com [measurlabs.com]
- 29. measurlabs.com [measurlabs.com]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. azom.com [azom.com]
- 32. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 33. Combustion analysis - Wikipedia [en.wikipedia.org]
- 34. leco.com [leco.com]
- 35. rsc.org [rsc.org]
- 36. Elemental Analysis and the Dumas Method, VELP Dumas Analyzers [velp.com]
- 37. Kjeldahl vs. Dumas: Comparing nitrogen determination methods - Elementar [elementar.com]
- 38. Estimation of Nitrogen by Dumas Method [unacademy.com]
- 39. Oxygen flask combustion method ppt.pdf [slideshare.net]
- 40. researchgate.net [researchgate.net]
- 41. The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur in organic compounds - Analyst (RSC Publishing) [pubs.rsc.org]
- 42. youtube.com [youtube.com]
- 43. researchgate.net [researchgate.net]
- 44. Kjeldahl method - Wikipedia [en.wikipedia.org]
- 45. Dumas method - Wikipedia [en.wikipedia.org]
- 46. itwreagents.com [itwreagents.com]
- 47. Kjeldahl Method: Principle, Steps, Formula, Equipment & Applications [borosilscientific.com]
- 48. msesupplies.com [msesupplies.com]
- 49. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 5-Bromo-1H-Imidazole-4-Carboxylate
This guide provides an in-depth, procedural framework for the safe and compliant disposal of ethyl 5-bromo-1H-imidazole-4-carboxylate. As a brominated heterocyclic organic compound, its handling and disposal demand a meticulous approach grounded in established safety protocols and regulatory standards. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds in a laboratory setting.
The following procedures are synthesized from regulatory guidelines and best practices in chemical safety. It is imperative to supplement this guide with a thorough review of your institution's specific safety protocols and the Safety Data Sheet (SDS) for the compound, if available. In the absence of a specific SDS, compounds with similar structures, such as other halogenated imidazoles, should be handled with a high degree of caution, assuming they may present similar hazards.
I. Hazard Assessment and Characterization
Before initiating any disposal protocol, a comprehensive understanding of the potential hazards associated with this compound is crucial. Based on its chemical structure—a halogenated organic molecule—and data from analogous compounds, the following hazards should be anticipated:
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Halogenated organic compounds can exhibit varying degrees of toxicity.
-
Irritation: Likely to cause skin and serious eye irritation.[2][3]
-
Respiratory Tract Irritation: May cause irritation to the respiratory system upon inhalation of dust or vapors.[2][3]
-
Environmental Hazard: Improper disposal can lead to environmental contamination.[4]
Given the presence of a bromine atom, this compound is classified as a halogenated organic compound . This classification is critical for waste segregation.[5][6][7]
Table 1: Summary of Potential Hazards and Required Precautions
| Hazard Category | Potential Effects | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if ingested, absorbed through the skin, or inhaled. | Chemical-resistant gloves (e.g., nitrile), lab coat, and in case of dust or aerosols, a respirator.[1][8] |
| Skin Corrosion/Irritation | Causes skin irritation.[3] | Chemical-resistant gloves, lab coat.[1][8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] | Safety glasses with side shields or chemical goggles.[1][8] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][3] | Use in a well-ventilated area or a chemical fume hood.[9] |
| Carcinogenicity | Unknown, but some related compounds are considered potential carcinogens.[10][11][12] | Handle with caution in a designated area.[9] |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" approach to hazardous waste management.[13][14]
1. Waste Identification and Segregation:
-
Classification: This compound must be treated as hazardous waste. Specifically, it falls under the category of halogenated organic waste .[5][6]
-
Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[7] Co-mingling can complicate the disposal process and significantly increase costs.[7]
2. Container Selection and Labeling:
-
Container: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste.[4][13] The container must have a secure, tight-fitting lid.[6][15]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" from the moment the first drop of waste is added.[16] The label must include:
3. Accumulation and Storage:
-
Location: Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[4][13]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.[13]
-
Ventilation: The storage area should be well-ventilated.[4][13]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[6][7][16] Do not fill the container beyond 90% of its capacity to allow for expansion.[13][15]
4. Disposal Request and Pickup:
-
Procedure: Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EH&S) department.
-
Documentation: Ensure all required paperwork is completed accurately and accompanies the waste container.
Diagram 1: Decision-Making Workflow for Disposal
Caption: Workflow for proper segregation and disposal.
III. Emergency Procedures: Spills and Exposures
In the event of a spill or personnel exposure, immediate and appropriate action is critical.
1. Spill Response:
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including a lab coat, gloves, and eye protection.
-
Contain the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Alert others and contact your institution's emergency response team or EH&S.
-
Prevent entry into the affected area.
-
Provide details of the spilled material to emergency responders.
-
2. Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[2][3][17] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][3][17] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[2][3][17] If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
IV. Regulatory Compliance
Adherence to federal, state, and local regulations is mandatory. In the United States, the primary regulations governing hazardous waste are from the Environmental Protection Agency (EPA) under RCRA and the Occupational Safety and Health Administration (OSHA) for workplace safety.[4][13][14][18] Academic laboratories may have specific regulations under Subpart K of RCRA.[19]
Key Regulatory Considerations:
-
EPA ID Number: Your institution must have an EPA identification number for generating hazardous waste.[13][14]
-
Waste Determination: A formal hazardous waste determination must be made. For this compound, its classification as a halogenated organic makes it a hazardous waste.
-
Training: All personnel handling hazardous waste must receive appropriate training.[4]
-
Record Keeping: Maintain accurate records of all hazardous waste generated and disposed of.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Regulations for Hazardous Waste Generated at Academic Labor
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Disposal of Chemicals in the Labor
- WASTE MANAGEMENT. Bucknell University.
- Guidelines for the laboratory use of chemical carcinogens.
- Halogenated Organic Liquids - Standard Oper
- Regulation of Labor
- SAFETY D
- 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
- How to Safely Handle Dangerous Substances in the Workplace. OSHA.com.
- Carcinogens - Standards.
- SAFETY D
- 7.2 Organic Solvents. Environment, Health and Safety.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division.
- SAFETY D
- SAFETY D
- 2 - SAFETY D
- 24-002a - General Use SOP - Carcinogens. Stanford Environmental Health & Safety.
- SAFETY D
- CAS NULL | ETHYL 5-BROMO-1H-IMIDAZOLE-4-CARBOXYL
- Ethyl 1-[1-(4-fluorophenyl)
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. danielshealth.com [danielshealth.com]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. echemi.com [echemi.com]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 12. Carcinogens - Standards | Occupational Safety and Health Administration [osha.gov]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 15. ethz.ch [ethz.ch]
- 16. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 17. fishersci.com [fishersci.com]
- 18. osha.com [osha.com]
- 19. epa.gov [epa.gov]
Personal protective equipment for handling ethyl 5-bromo-1H-imidazole-4-carboxylate
Part 1: Executive Safety Assessment
Compound Identity & Nuance:
-
Chemical Name: Ethyl 5-bromo-1H-imidazole-4-carboxylate
-
CAS: 103892-49-7 (Note: Imidazoles exhibit annular tautomerism. The 4-carboxylate and 5-carboxylate forms are often tautomers of the same species in solution. Safety protocols apply equally to both isomers).
-
Physical State: Off-white to pale yellow crystalline solid.
The "Why" Behind the Protocol: As a halogenated imidazole ester, this compound presents a dual-risk profile. First, the imidazole ring is a known irritant to mucous membranes. Second, the bromine substituent increases the molecular weight and lipophilicity, potentially enhancing skin absorption compared to non-halogenated analogs. While not typically explosive, the primary operational risk is sensitization via inhalation of fine dust during weighing and severe eye irritation during synthesis.
Immediate Hazard Classification (GHS):
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. PPE must adapt to the state of matter (Solid vs. Solution).
Scenario A: Solid Handling (Weighing/Transfer)
Risk Driver: Airborne particulates and static-induced dust dispersion.
| PPE Component | Specification | Scientific Rationale |
| Gloves | Nitrile (4-5 mil) | Standard nitrile provides excellent dry-particulate barrier. Latex is discouraged due to protein allergy risks and poor organic solvent resistance if the solid contacts wet surfaces. |
| Respiratory | Fume Hood (Primary) | CRITICAL: Engineering controls supersede PPE. Handle only in a certified hood. If hood access is impossible (rare), a P100 particulate respirator is required (N95 is insufficient for fine chemical dusts). |
| Eye Protection | Safety Glasses with Side Shields | Protects against projectile crystals. If the powder is "fluffy" or electrostatic, upgrade to unvented goggles to prevent dust migration behind lenses. |
| Body | Lab Coat (Cotton/Poly) | Standard protection.[6] Ensure cuffs are tucked under glove gauntlets. |
Scenario B: Solution Phase (Synthesis/Extraction)
Risk Driver: Solvent permeation carrying the active compound through the glove barrier.
| PPE Component | Specification | Scientific Rationale |
| Gloves | Double Gloving or Laminate | The Danger: If dissolved in DCM or Acetone , standard nitrile fails in <2 minutes. • Base Layer: 4 mil Nitrile (dexterity).• Outer Layer:Silver Shield (Laminate) or 8 mil Nitrile (if solvent is alcohol/water). |
| Eye Protection | Chemical Splash Goggles | Glasses fail against liquids. Splashes can run down the forehead or seep through side gaps. Goggles provide a hermetic seal. |
| Face | Face Shield (8-inch) | Required only during exothermic additions or high-volume (>500mL) transfers where splash risk is elevated. |
Part 3: Operational Protocols
Weighing & Static Control
Imidazoles are prone to static charge buildup, causing "jumping" powder that contaminates balances and exposes the user.
-
Step 1: Place an ionizing bar or antistatic gun inside the balance enclosure.
-
Step 2: Use a weighing boat with a funnel neck, not weighing paper (paper increases spill risk during transfer).
-
Step 3: Keep the balance sash as low as possible to maintain face velocity protection without creating turbulence that disperses the powder.
Reaction Setup & Venting
-
Solvent Choice: If using halogenated solvents (DCM), verify glove compatibility immediately.[7]
-
Venting: Although the ester is stable, if you are performing hydrolysis (to the acid) or substitution at the bromine, acidic byproducts (HBr) may evolve. Ensure the reaction vessel is vented through a scrubber or into the back of the fume hood.
Spill Management
-
Solid Spill: Do NOT sweep dry. This aerosolizes the irritant.
-
Protocol: Cover with wet paper towels (water or ethanol) to dampen, then wipe up. Place in a sealed bag.
-
-
Solution Spill:
-
Protocol: Absorb with vermiculite or spill pads. If dissolved in a flammable solvent, use non-sparking tools.
-
Part 4: Waste Disposal Strategy
Proper disposal is a legal and ethical requirement. This compound contains a halogen (Bromine), necessitating segregation.[6][8]
-
Stream: Halogenated Organic Waste .[6]
-
Reasoning: Do not mix with non-halogenated solvents (e.g., pure acetone waste) as this complicates incineration and increases disposal costs.
-
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if acidic byproducts are present.
-
Labeling: Must explicitly state "Contains Brominated Organics" to alert downstream waste handlers.
Part 5: Visualized Safety Logic
Figure 1: PPE Selection Decision Tree
Caption: Logical flow for selecting glove and respiratory protection based on the physical state of the reagent.
Figure 2: Cradle-to-Grave Workflow
Caption: Operational lifecycle from receiving the container to final waste segregation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 343359, Ethyl 4-amino-1H-imidazole-5-carboxylate (Analogous Structure Safety Data). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 6.F, Halogenated Organic Compounds. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. ethyl 4-amino-1H-imidazole-5-carboxylate | C6H9N3O2 | CID 343359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. hscprep.com.au [hscprep.com.au]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
